molecular formula C13H18O2 B1584606 Benzyl hexanoate CAS No. 6938-45-0

Benzyl hexanoate

Cat. No.: B1584606
CAS No.: 6938-45-0
M. Wt: 206.28 g/mol
InChI Key: HRSXWUSONDBHSP-UHFFFAOYSA-N
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Description

Benzyl hexanoate, also known as benzyl caproate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has an apricot, fruity, and gardenia taste.

Properties

IUPAC Name

benzyl hexanoate
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InChI

InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3
Source PubChem
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InChI Key

HRSXWUSONDBHSP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID60219474
Record name Benzyl hexanoate
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Molecular Weight

206.28 g/mol
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Physical Description

Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Benzyl hexanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.990
Record name Benzyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/
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CAS No.

6938-45-0
Record name Benzyl hexanoate
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Record name Benzyl hexanoate
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Record name Hexanoic acid, phenylmethyl ester
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Record name BENZYL HEXANOATE
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Record name Benzyl hexanoate
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Foundational & Exploratory

An In-depth Technical Guide to Benzyl Hexanoate: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of benzyl hexanoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, also known as benzyl caproate, is an organic compound classified as an ester. It is formed from the condensation of benzyl alcohol and hexanoic acid.[1] Its chemical structure is characterized by a benzyl group attached to a hexanoate moiety.

IUPAC Name: this compound[1] Synonyms: Benzyl caproate, Hexanoic acid, phenylmethyl ester, Benzyl n-hexanoate[1] CAS Registry Number: 6938-45-0[2] Molecular Formula: C₁₃H₁₈O₂[2] SMILES: CCCCCC(=O)OCC1=CC=CC=C1[1] InChI Key: HRSXWUSONDBHSP-UHFFFAOYSA-N[1]

benzyl_hexanoate_structure cluster_benzyl cluster_hexanoate C1 C C2 C C1->C2 C3 C C1->C3 C4 C C2->C4 C5 C C3->C5 C6 C C4->C6 C5->C6 CH2 CH₂ CH2->C1 O1 O CH2->O1 Ester Bond C7 C O1->C7 O2 O C7->O2 C8 CH₂ C7->C8 C9 CH₂ C8->C9 C10 CH₂ C9->C10 C11 CH₂ C10->C11 C12 CH₃ C11->C12

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. It is characterized by a fruity, floral aroma, often described as green, apricot, and jasmine-like.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 206.28 g/mol [1]
Boiling Point 277.8 °C at 760 mmHg[3]
Density 0.980 - 0.990 g/cm³[1]
Refractive Index 1.480 - 1.490[1]
Solubility Insoluble in water; miscible with ethanol and oils.[3]
Flash Point > 100 °C
LogP 3.9[1]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. While raw spectral data is often proprietary, the types of available spectra and their key features are summarized below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the hexanoate alkyl chain.

    • ¹³C NMR: Expected signals include those for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the hexanoate chain.

  • Infrared (IR) Spectroscopy: Characteristic peaks are expected around 1730 cm⁻¹ for the C=O stretching of the ester and around 1150 cm⁻¹ for the C-O stretching of the ester.[3]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) typically shows a characteristic fragmentation pattern, including a prominent peak at m/z 91 corresponding to the benzyl cation.[3] Electron ionization mass spectra are available in the NIST WebBook.[4]

Spectra for this compound are available for viewing on platforms such as SpectraBase, though a subscription may be required for full access.[1]

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of benzyl alcohol with hexanoic acid. Enzymatic synthesis offers a greener alternative.

This classic method involves the reaction of benzyl alcohol and hexanoic acid in the presence of an acid catalyst, typically a strong acid like sulfuric acid or a solid acid catalyst like a mesoporous zeolite.[5] The reaction is reversible, and to drive it towards the product, water is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus.

esterification_workflow start Start reactants Combine Benzyl Alcohol, Hexanoic Acid, and Acid Catalyst in a Flask start->reactants setup Set up for Reflux with Dean-Stark Apparatus reactants->setup heat Heat the Mixture to Reflux setup->heat water_removal Continuously Remove Water via Azeotropic Distillation heat->water_removal monitor Monitor Reaction Progress (e.g., by TLC or GC) water_removal->monitor monitor->heat Continue if incomplete cool Cool the Reaction Mixture monitor->cool Proceed if complete workup Aqueous Workup: Wash with NaHCO₃(aq) and Brine cool->workup dry Dry the Organic Layer (e.g., over MgSO₄) workup->dry purify Purify by Vacuum Distillation or Column Chromatography dry->purify end Obtain Pure This compound purify->end

Figure 2: General workflow for the direct esterification of benzyl alcohol and hexanoic acid.

General Laboratory Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine equimolar amounts of benzyl alcohol and hexanoic acid. A suitable solvent that forms an azeotrope with water, such as toluene or hexane, is added.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., 1-2 mol% of sulfuric acid) or a solid acid catalyst is added to the mixture.

  • Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Drying and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Enzymatic synthesis, often employing lipases, is an environmentally friendly alternative that proceeds under milder conditions.[6] Immobilized lipases, such as Candida antarctica lipase B (CaL-B), are particularly effective as they can be easily recovered and reused.[6]

Key Parameters for Optimization:

  • Enzyme: Candida antarctica lipase B (CaL-B) is a commonly used and efficient catalyst.[6]

  • Reactant Ratio: An excess of one reactant, typically the less expensive one, can be used to drive the equilibrium towards the product.

  • Water Removal: The removal of water is also critical in enzymatic synthesis and can be achieved by applying a vacuum or using molecular sieves.[6]

  • Temperature: Enzymatic reactions are typically run at moderate temperatures (e.g., 30-60 °C) to maintain enzyme activity.[6]

  • Solvent: The reaction can be run in a solvent-free system or in a suitable organic solvent.[6]

A study on the optimization of reaction parameters for the enzymatic synthesis of this compound using immobilized CaL-B in a solvent-free system reported excellent conversions (>90%).[6]

Applications in Research and Industry

This compound is primarily used as a flavoring and fragrance agent in the food and cosmetic industries.[1] Its fruity and floral notes make it a valuable component in perfumes and a flavoring agent in various food products. In a research context, it can be used as a standard in analytical chemistry, particularly in the study of flavor and fragrance compositions.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] However, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This guide provides a foundational understanding of this compound for scientific and developmental applications. For more detailed information, consulting the cited literature is recommended.

References

An In-Depth Technical Guide to Benzyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzyl hexanoate, a versatile ester with applications in the fragrance, flavor, and potentially, the pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities, offering a valuable resource for professionals in research and development.

Chemical Identification and Properties

This compound, also known as benzyl caproate, is the ester formed from the condensation of benzyl alcohol and hexanoic acid.

CAS Number: 6938-45-0[1]

Synonyms:

  • Benzyl caproate[1]

  • Benzyl N-hexanoate[1]

  • Hexanoic acid, benzyl ester[1]

  • Hexanoic acid, phenylmethyl ester[1]

  • Phenylmethyl hexanoate[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, sweet, with floral and green notes[1]
Boiling Point 270-278 °C at 760 mmHg[1]
Density Approximately 0.990 g/cm³[1]
Refractive Index 1.486 - 1.492 at 20°C[1]
Flash Point 105.3 °C[1]
Solubility Insoluble in water; soluble in alcohol and oils[1]
logP ~4.05[1]

Synthesis of this compound

This compound is primarily synthesized through the Fischer-Speier esterification of benzyl alcohol with hexanoic acid, typically in the presence of an acid catalyst. Alternative green methods, such as enzyme-catalyzed esterification, are also being explored.

Fischer-Speier Esterification: Experimental Protocol

This protocol is a generalized procedure for the synthesis of this compound via Fischer-Speier esterification. Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

  • Benzyl alcohol

  • Hexanoic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene or other suitable solvent for azeotropic removal of water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine benzyl alcohol (1.0 eq), hexanoic acid (1.2 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted hexanoic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

G Fischer Esterification Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Benzyl Alcohol, Hexanoic Acid, Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux wash Wash with H₂O, NaHCO₃, Brine reflux->wash Cool to RT dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill Pure this compound Pure this compound distill->Pure this compound

Caption: Fischer Esterification Workflow.

Enzymatic Synthesis: Experimental Protocol

This protocol provides a general method for the lipase-catalyzed synthesis of this compound, a greener alternative to traditional chemical synthesis.

Materials:

  • Benzyl alcohol

  • Hexanoic acid

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous solvent (e.g., n-hexane or solvent-free)

  • Molecular sieves (optional, for water removal)

Equipment:

  • Shaking incubator or temperature-controlled stirred reactor

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine benzyl alcohol and hexanoic acid in a desired molar ratio (e.g., 1:1) in a minimal amount of anhydrous solvent or under solvent-free conditions.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates). If desired, add activated molecular sieves to remove the water produced.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 24-72 hours).

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots taken at different time intervals.

  • Product Recovery:

    • Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

    • The liquid phase contains the product, this compound, and any unreacted substrates.

  • Purification: The product can be purified from the unreacted starting materials by vacuum distillation.

G Enzymatic Synthesis Workflow for this compound cluster_reaction Enzymatic Reaction cluster_recovery Product Recovery reactants Combine Benzyl Alcohol & Hexanoic Acid enzyme Add Immobilized Lipase reactants->enzyme incubation Incubate with Agitation enzyme->incubation filter Filter to Remove Enzyme incubation->filter purify Purify by Vacuum Distillation filter->purify Pure this compound Pure this compound purify->Pure this compound G In Vitro Cytotoxicity (MTT) Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC₅₀ read->analyze G Hypothetical Modulation of Wnt/β-catenin Pathway cluster_destruction Destruction Complex cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled Axin Axin Dishevelled->Axin GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation CK1 CK1 CK1->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocation Nucleus Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes BenzylHexanoate This compound (Hypothetical) BenzylHexanoate->BetaCatenin Inhibition? BetaCatenin_n->TCF_LEF

References

The Natural Occurrence of Benzyl Hexanoate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexanoate, a volatile organic compound (VOC) with a characteristic fruity and floral aroma, is a naturally occurring ester found in a variety of plant species. Its presence contributes to the unique scent profiles of flowers and the flavor of fruits, playing a role in plant-pollinator interactions and defense mechanisms. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, methods for its extraction and quantification, and a summary of reported quantitative data. The information presented is intended to serve as a valuable resource for researchers in the fields of phytochemistry, drug development, and flavor and fragrance science.

Natural Occurrence of this compound

This compound has been identified as a component of the essential oils and volatile emissions of several plant species. Its distribution varies significantly between species and even within different parts of the same plant, such as the flowers, fruits, and leaves. The concentration of this compound is influenced by factors including the plant's genetic makeup, developmental stage, and environmental conditions.

Quantitative Data

The following table summarizes the available quantitative data on the occurrence of this compound in various plants. It is important to note that the data is limited, and further research is required to establish a more comprehensive understanding of its distribution and concentration in the plant kingdom.

Plant SpeciesFamilyPlant PartConcentration (% of essential oil or volatiles)Analytical MethodReference(s)
Cryptocaryo massoiaLauraceaeBark0.01%GC-MS
Daphne tanguticaThymelaeaceaeFlower Concrete0.11%Not Specified
Mangifera indica (Mango)AnacardiaceaeRipe Fruit (Headspace)0.3%Not Specified
Capsicum annuumSolanaceaeFruitPresence reported, quantitative data not availableNot Specified
Hedychium coronarium (White Ginger Lily)ZingiberaceaeFlowerPresence reported, quantitative data not availableGC-MS[1][2][3]

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated but is believed to follow a pathway analogous to that of other well-characterized benzyl esters, such as benzyl benzoate and benzyl acetate.[4][5] The proposed pathway involves the convergence of two major metabolic routes: the shikimate pathway, which provides the benzyl moiety, and fatty acid biosynthesis, which supplies the hexanoyl group.

The key steps are hypothesized to be:

  • Formation of Benzyl Alcohol: L-phenylalanine, derived from the shikimate pathway, is converted to benzyl alcohol through a series of enzymatic reactions.

  • Synthesis of Hexanoyl-CoA: Hexanoic acid is synthesized in the plastids via the fatty acid synthesis pathway and is subsequently activated to hexanoyl-CoA.[6]

  • Esterification: A benzyl alcohol acyltransferase (BAHD) catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to benzyl alcohol, forming this compound. Members of the BAHD acyltransferase family are known for their ability to utilize a range of alcohol and acyl-CoA substrates.[7]

Biosynthesis of this compound Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Benzyl_Alcohol Benzyl Alcohol L_Phenylalanine->Benzyl_Alcohol Multiple Steps BAHD_Acyltransferase BAHD Acyltransferase Benzyl_Alcohol->BAHD_Acyltransferase Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis Hexanoic_Acid Hexanoic Acid Fatty_Acid_Biosynthesis->Hexanoic_Acid Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid->Hexanoyl_CoA Activation Hexanoyl_CoA->BAHD_Acyltransferase Benzyl_Hexanoate This compound BAHD_Acyltransferase->Benzyl_Hexanoate

A putative biosynthetic pathway for this compound in plants.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction of the volatile compounds followed by separation and identification, most commonly using gas chromatography-mass spectrometry (GC-MS). The choice of extraction method depends on the plant material and the research question.

Headspace Solid-Phase Microextraction (HS-SPME) for Floral Volatiles

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds emitted from living flowers.

Methodology:

  • Sample Preparation: Enclose a fresh, intact flower in a glass vial or chamber.

  • Extraction: Expose a solid-phase microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene (PDMS/DVB)) to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and insert it into the injection port of a gas chromatograph heated to a temperature sufficient to desorb the analytes (e.g., 250 °C).

    • The desorbed compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

    • The separated compounds are detected and identified by a mass spectrometer.

    • Quantification can be achieved by using an internal standard.

HS-SPME GC-MS Workflow for Floral Volatiles Start Intact Flower Enclose Enclose in Vial Start->Enclose Expose_SPME Expose SPME Fiber to Headspace Enclose->Expose_SPME GC_MS_Analysis GC-MS Analysis Expose_SPME->GC_MS_Analysis Thermal Desorption Identification Compound Identification GC_MS_Analysis->Identification Quantification Quantification GC_MS_Analysis->Quantification End Data Identification->End Quantification->End

A generalized workflow for HS-SPME GC-MS analysis of floral volatiles.
Solvent Extraction for Fruit Volatiles

Solvent extraction is suitable for analyzing the volatile and semi-volatile compounds within the fruit matrix.

Methodology:

  • Sample Preparation: Homogenize fresh or frozen fruit tissue.

  • Extraction:

    • Extract the homogenized tissue with an organic solvent (e.g., dichloromethane or a pentane/diethyl ether mixture).

    • The extraction can be performed by maceration, sonication, or using a Soxhlet apparatus.

  • Concentration:

    • Filter the extract to remove solid particles.

    • Concentrate the extract under a gentle stream of nitrogen or by using a rotary evaporator at low temperature to avoid the loss of volatile compounds.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS system.

    • The analysis proceeds as described for the HS-SPME method.

Solvent Extraction GC-MS Workflow for Fruit Volatiles Start Fruit Tissue Homogenize Homogenize Start->Homogenize Solvent_Extraction Solvent Extraction Homogenize->Solvent_Extraction Filter Filter Solvent_Extraction->Filter Concentrate Concentrate Extract Filter->Concentrate GC_MS_Analysis GC-MS Analysis Concentrate->GC_MS_Analysis Identification Compound Identification GC_MS_Analysis->Identification Quantification Quantification GC_MS_Analysis->Quantification End Data Identification->End Quantification->End

A generalized workflow for solvent extraction and GC-MS analysis of fruit volatiles.

Conclusion

This compound is a naturally occurring ester that contributes to the aromatic profile of various plants. While its presence has been confirmed in several species, there is a clear need for more extensive quantitative studies to fully understand its distribution and concentration in the plant kingdom. The proposed biosynthetic pathway, involving the esterification of benzyl alcohol and hexanoyl-CoA by a BAHD acyltransferase, provides a solid foundation for future research into its formation in plants. The experimental protocols outlined in this guide offer robust methodologies for the extraction and analysis of this compound, which will be instrumental in advancing our knowledge of this and other plant-derived volatile compounds. Further research in this area holds potential for applications in the development of new flavors, fragrances, and pharmaceuticals.

References

The Flavor and Fragrance Profile of Benzyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl hexanoate (CAS No. 6938-45-0) is a significant contributor to the flavor and fragrance profiles of numerous food and cosmetic products.[1][2] This technical guide provides an in-depth analysis of its sensory characteristics, physicochemical properties, and the methodologies used for its evaluation. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation, where understanding excipient properties is critical. This document adheres to stringent data presentation and visualization standards to ensure clarity and utility for a scientific audience.

Chemical and Physical Properties

This compound, also known as benzyl caproate, is the ester resulting from the condensation of benzyl alcohol and hexanoic acid.[2][3][4] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 6938-45-0[4]
Molecular Formula C₁₃H₁₈O₂[4]
Molecular Weight 206.28 g/mol [4]
Appearance Colorless to pale yellow liquid
Boiling Point 270.00 to 272.00 °C @ 760.00 mm Hg
Density 0.978 to 0.985 g/cm³ @ 25.00 °C[5]
Refractive Index 1.486 to 1.492 @ 20.00 °C[5]
Solubility Insoluble in water; soluble in alcohol and oils.[6][6]
Vapor Pressure 0.004420 mm/Hg @ 25.00 °C
Flash Point 221.00 °F (105.00 °C) TCC[5]

Flavor and Fragrance Profile

This compound is characterized by a complex and desirable sensory profile, predominantly described as sweet, fruity, and floral.[6] Its versatility allows for its use in a wide array of flavor and fragrance formulations, including apple, strawberry, banana, and creamy notes.[7]

Olfactory Profile

The odor of this compound is multifaceted, with prominent fruity and floral characteristics, complemented by green and sweet undertones. A detailed breakdown of its odor profile is presented below.

Odor DescriptorPercentageReference
Fruity94.16%[8]
Sweet69.52%[8]
Floral60.28%[8]
Green58.49%[8]
Pineapple54.86%[8]
Apple50.85%[8]
Apricot50.15%[8]
Winey46.35%[8]
Waxy42.91%[8]
Herbal42.21%[8]
Gustatory Profile

The flavor profile of this compound is consistent with its aroma, delivering a sweet and fruity taste. It is often utilized to impart or enhance fruity notes such as apple, pineapple, and apricot in food products.

Note: Specific, publicly available quantitative data for the odor and flavor thresholds of this compound are limited. The perceived intensity of its flavor and aroma is concentration-dependent.

Experimental Protocols for Sensory Analysis

The evaluation of the flavor and fragrance profile of volatile compounds like this compound relies on standardized sensory analysis techniques. The following are detailed, representative protocols for sensory panel evaluation and Gas Chromatography-Olfactometry (GC-O) applicable to fruity esters.

Sensory Panel Evaluation: Quantitative Descriptive Analysis (QDA)

This method provides a comprehensive sensory profile of the analyte by a trained panel.

3.1.1. Panelist Selection and Training:

  • A panel of 10-12 individuals with demonstrated sensory acuity is recruited.

  • Panelists undergo extensive training (15-20 hours) to develop a consensus on sensory descriptors for fruity esters and the use of an intensity scale.

  • Reference standards for each descriptor are provided to anchor the panel's evaluations.

3.1.2. Sample Preparation:

  • Solutions of this compound are prepared at a concentration of 10 ppm in deionized, odorless water.

  • 15 mL of the sample is presented in identical, coded, and odorless glass containers at a controlled room temperature (22 ± 1°C).

3.1.3. Evaluation Procedure:

  • Evaluations are conducted in individual, well-ventilated sensory booths under white light to minimize external stimuli.

  • For aroma analysis, panelists sniff the sample from the container.

  • For flavor analysis, panelists take a small sip, hold it for 5 seconds, and then expectorate.

  • Panelists rate the intensity of each agreed-upon sensory descriptor on a 10-point unstructured line scale (0 = not perceived, 10 = very strong).

  • The order of sample presentation is randomized for each panelist.

3.1.4. Data Analysis:

  • Intensity ratings are collected from all panelists.

  • Analysis of Variance (ANOVA) is used to determine significant differences between samples for each descriptor.

  • Post-hoc tests (e.g., Tukey's HSD) are employed to identify specific sample differences.

  • The results are visualized using spider or radar plots to represent the sensory profile.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (10 ppm solution) Panelist_Selection->Sample_Prep Sensory_Booths Controlled Sensory Booths Sample_Prep->Sensory_Booths Aroma_Eval Aroma Evaluation (Sniffing) Sensory_Booths->Aroma_Eval Flavor_Eval Flavor Evaluation (Sip & Expectorate) Aroma_Eval->Flavor_Eval Intensity_Rating Intensity Rating (10-point scale) Flavor_Eval->Intensity_Rating Data_Collection Data Collection Intensity_Rating->Data_Collection ANOVA ANOVA Data_Collection->ANOVA Post_Hoc Post-Hoc Tests (Tukey's HSD) ANOVA->Post_Hoc Visualization Profile Visualization (Radar Plot) Post_Hoc->Visualization

Caption: Workflow for Quantitative Descriptive Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with human sensory detection to identify odor-active compounds.

3.2.1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • The column effluent is split between the FID and the heated sniffing port.

3.2.2. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dichloromethane).

  • A dilution series is created to determine the odor detection threshold.

3.2.3. GC-O Analysis:

  • Injection: 1 µL of the sample is injected into the GC.

  • Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm) is typically used.

  • Oven Program: A representative temperature program starts at 40°C (hold for 2 min), ramps up to 250°C at 5°C/min, and holds for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the retention time, odor descriptor, and intensity for each detected aroma.

3.2.4. Data Analysis:

  • The retention times of the odor events are correlated with the peaks from the FID chromatogram.

  • The identity of the odor-active compounds is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Aromagrams are constructed to visualize the odor-active regions of the chromatogram.

GCO_Workflow cluster_prep Preparation cluster_analysis GC-O Analysis cluster_data Data Interpretation Sample_Prep Sample Preparation (Dilution Series) Injection GC Injection Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting FID_Detection FID Detection Splitting->FID_Detection Olfactory_Detection Olfactory Detection Splitting->Olfactory_Detection Correlation Correlate Retention Times FID_Detection->Correlation Olfactory_Detection->Correlation Identification GC-MS Identification Correlation->Identification Aromagram Construct Aromagram Identification->Aromagram

Caption: Gas Chromatography-Olfactometry Workflow.

Sensory Perception and Signaling Pathways

The perception of this compound's flavor and fragrance is initiated by its interaction with specific sensory receptors in the nasal and oral cavities.

Olfactory Pathway

The fruity and floral aroma of esters like this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on olfactory sensory neurons in the nasal epithelium.

  • Binding: this compound binds to a specific combination of ORs.

  • Activation: This binding activates the associated G-protein (Gαolf).

  • Signal Transduction: Gαolf activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).

  • Depolarization: cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron.

  • Signal to Brain: This electrical signal is transmitted to the olfactory bulb and then to higher olfactory centers in the brain for processing and perception of the aroma.

Olfactory_Pathway cluster_receptor Receptor Level cluster_transduction Signal Transduction cluster_response Neuronal Response Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR G_Protein Gαolf Activation OR->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP cAMP Increase AC->cAMP CNG_Channel CNG Channel Opening cAMP->CNG_Channel Depolarization Neuron Depolarization CNG_Channel->Depolarization Signal_Transmission Signal to Olfactory Bulb Depolarization->Signal_Transmission

Caption: Generalized Olfactory Signaling Pathway for Esters.

Gustatory Pathway

The sweet taste associated with many fruity esters is primarily mediated by the T1R2/T1R3 taste receptor, a heterodimeric GPCR found in taste buds.

  • Binding: The sweet molecule binds to the T1R2/T1R3 receptor.

  • Activation: This activates the G-protein gustducin.

  • Signal Transduction: Gustducin activates phospholipase C-β2 (PLCβ2), which generates inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 triggers the release of Ca²⁺ from intracellular stores.

  • Neurotransmitter Release: The increase in intracellular Ca²⁺ opens TRPM5 channels, leading to depolarization and the release of ATP as a neurotransmitter.

  • Signal to Brain: ATP activates gustatory nerve fibers, which transmit the signal to the brain for the perception of sweetness.

Gustatory_Pathway cluster_receptor Receptor Level cluster_transduction Signal Transduction cluster_response Cellular Response Sweet_Molecule Sweet Ester T1R2_T1R3 T1R2/T1R3 Receptor (GPCR) Sweet_Molecule->T1R2_T1R3 Gustducin Gustducin Activation T1R2_T1R3->Gustducin PLCB2 PLCβ2 Activation Gustducin->PLCB2 IP3 IP3 Production PLCB2->IP3 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release TRPM5 TRPM5 Channel Opening Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release

Caption: Generalized Sweet Taste Signaling Pathway.

Safety and Regulatory Information

This compound has been evaluated for safety by the Flavor and Extract Manufacturers Association (FEMA) and is listed as Generally Recognized as Safe (GRAS).

  • FEMA Number: 4026[9][10]

  • GRAS Status: The Expert Panel of FEMA has reaffirmed the GRAS status of benzyl derivatives, including this compound, based on their self-limiting properties as flavoring substances, rapid metabolism and excretion, and low levels of use.[6][7][11] The intake of benzyl derivatives from natural food sources is greater than their intake as added flavoring substances.[6][7][11]

Conclusion

This compound is a valuable and versatile compound in the flavor and fragrance industry, prized for its complex fruity and floral sensory profile. A thorough understanding of its physicochemical properties, sensory characteristics, and the analytical methods for its evaluation is essential for its effective application in product formulation. This technical guide provides a foundational resource for scientists and researchers, summarizing the key technical aspects of this compound and offering detailed, representative protocols for its sensory analysis. Further research to determine specific odor and flavor thresholds and to identify the precise olfactory and gustatory receptors involved in its perception would provide a more complete understanding of this important flavor and fragrance ingredient.

References

Spectroscopic Analysis of Benzyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for benzyl hexanoate, a significant compound in various scientific fields. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in chemical analysis and drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.30 - 7.40m5H-Ar-H
5.12s2H--O-CH ₂-Ph
2.35t2H7.5-C(=O)-CH ₂-
1.65p2H7.5-C(=O)-CH₂-CH ₂-
1.30m4H--CH₂-CH ₂-CH ₂-CH₃
0.90t3H7.0-CH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
173.3C =O
136.0Ar-C (quaternary)
128.5Ar-C H
128.2Ar-C H
128.0Ar-C H
66.1-O-C H₂-Ph
34.3-C(=O)-C H₂-
31.3-C(=O)-CH₂-C H₂-
24.6-CH₂-C H₂-CH₂-CH₃
22.3-C H₂-CH₃
13.9-C H₃
Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3034MediumAromatic C-H Stretch
2956, 2872StrongAliphatic C-H Stretch
1738StrongC=O (Ester) Stretch
1250, 1160StrongC-O Stretch
748, 698StrongAromatic C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
91100[C₇H₇]⁺ (Tropylium ion)
10840[C₇H₈O]⁺ (Benzyl alcohol ion)
4335[C₃H₇]⁺ (Propyl ion)
20610[M]⁺ (Molecular ion)

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) was used as an internal standard (0 ppm). For ¹H NMR, the data was acquired over a spectral width of 0-10 ppm with 16 scans. For ¹³C NMR, a proton-decoupled spectrum was obtained over a spectral width of 0-200 ppm with 1024 scans.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained using an ATR-FTIR spectrometer. A small drop of neat this compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The separated compound was then introduced into the mass spectrometer, which operated in electron ionization (EI) mode at 70 eV. The mass spectrum was recorded over a mass range of m/z 40-400. The major fragment ions observed were at m/z 91, 108, and 43.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Neat (IR/MS) Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of a chemical compound.

References

The Solubility Profile of Benzyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of benzyl hexanoate, a key fragrance and flavor ingredient, in various solvents. Understanding the solubility characteristics of this ester is crucial for its application in formulations across the pharmaceutical, cosmetic, and food science industries. This document outlines the known solubility data, presents detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Core Principles of this compound Solubility

This compound (C₁₃H₁₈O₂) is an ester characterized by a benzyl group and a hexanoate moiety. Its molecular structure dictates its solubility, which is governed by the principle of "like dissolves like." The long hydrocarbon chain of the hexanoate portion makes the molecule predominantly nonpolar, leading to high solubility in organic solvents and low solubility in polar solvents like water. Esters can act as hydrogen-bond acceptors, which allows for some interaction with protic solvents, but they cannot self-associate through hydrogen bonding.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public literature. However, based on its chemical structure and available information, a qualitative and estimated quantitative profile can be compiled.

Table 1: Solubility of this compound in Various Solvents

SolventChemical ClassTemperature (°C)SolubilityCitation
WaterProtic, Polar2514.26 mg/L (estimated)[1]
EthanolProtic, PolarNot SpecifiedSoluble[2][3]
OilsNonpolarNot SpecifiedSoluble[4][5]

Due to the limited specific data for this compound, the solubility of a structurally similar, smaller ester, benzyl propionate, is presented below to provide a reasonable expectation of this compound's behavior in a broader range of organic solvents. Given its larger alkyl chain, this compound is expected to have equal or greater solubility in nonpolar solvents and potentially slightly lower solubility in more polar organic solvents compared to benzyl propionate.

Table 2: Solubility of Benzyl Propionate in Various Organic Solvents (for Reference)

SolventChemical ClassTemperature (°C)Solubility Range (g/L)
TolueneAromatic Hydrocarbon20> 1000
Dimethylformamide (DMF)Polar Aprotic20> 1000
AcetoneKetone20200 - 1000
AcetonitrileNitrile20200 - 1000
EthanolAlcohol20200 - 1000
MethanolAlcohol20100 - 200

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a substance like this compound. The Shake-Flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6]

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is suitable for determining the solubility of substances above 10⁻² g/L.[7][8]

a. Principle: An excess amount of the test substance is agitated in a specific solvent for a prolonged period to reach equilibrium. The concentration of the substance in the saturated solution is then determined analytically.

b. Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, hexane)

  • Flasks with airtight stoppers

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible)

c. Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with undissolved solute present.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours). The equilibration time should be determined during the preliminary test.

  • Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to let the undissolved material settle. To separate the saturated solution from the excess solute, centrifugation is the preferred method. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter material.

  • Sample Analysis: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample as necessary with the appropriate solvent and analyze the concentration of this compound using a validated analytical method (e.g., GC-FID or HPLC).

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature.

Column Elution Method (Adapted from OECD Guideline 105)

This method is suitable for substances with solubilities below 10⁻² g/L.[7][9]

a. Principle: The test substance is coated on an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached.

b. Materials:

  • This compound

  • Inert support material (e.g., glass beads, celite)

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • Analytical instrumentation (as above)

c. Procedure:

  • Column Preparation: Coat the inert support material with an excess of this compound. Pack the coated material into the chromatography column.

  • Elution: Pump the solvent through the column at a low, constant flow rate.

  • Fraction Collection: Collect fractions of the eluate at regular intervals using a fraction collector.

  • Sample Analysis: Analyze the concentration of this compound in each fraction.

  • Data Analysis: Plot the concentration of this compound versus the fraction number or time. The concentration will increase and then plateau. The solubility is the mean of the concentrations at the plateau.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask method of solubility determination.

Solubility_Workflow start Start prepare_sample Prepare Sample: Add excess this compound to solvent start->prepare_sample equilibrate Equilibrate: Agitate at constant temperature (e.g., 24-48 hours) prepare_sample->equilibrate phase_separation Phase Separation: Centrifuge or filter to remove undissolved solute equilibrate->phase_separation analyze_supernatant Analyze Supernatant: Determine concentration via GC-FID or HPLC phase_separation->analyze_supernatant report_results Report Results: Solubility in g/L or mg/mL at specified temperature analyze_supernatant->report_results end_node End report_results->end_node

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of Benzyl Hexanoate from Benzyl Alcohol and Hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl hexanoate, a significant ester in the flavor, fragrance, and pharmaceutical industries, is primarily synthesized through the Fischer-Speier esterification of benzyl alcohol and hexanoic acid. This guide provides a comprehensive overview of the synthesis, detailing the underlying chemical principles, alternative catalytic systems, in-depth experimental protocols, and methods for purification and characterization. Quantitative data are systematically presented in tabular format to facilitate comparison, and key workflows are visualized using process diagrams to ensure clarity for research and development applications.

Introduction to this compound

This compound (also known as benzyl caproate) is an organic compound with the molecular formula C₁₃H₁₈O₂.[1][2][3] It is the ester formed from the condensation of benzyl alcohol and hexanoic acid.[4] Naturally occurring in trace amounts in fruits like passion fruit, it is widely used commercially for its pleasant fruity-floral aroma, reminiscent of apricot and pineapple.[4][5] Its applications extend from perfumery and food flavoring to serving as a chemical intermediate in the synthesis of more complex molecules, including plasticizers and pharmaceutical compounds.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O₂[1][2][3]
Molecular Weight 206.28 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 270-278 °C (at 760 mmHg)[4][6]
Density 0.978 - 0.990 g/cm³[2][4]
Refractive Index 1.480 - 1.492 (at 20 °C)[2][4][6]
Solubility Insoluble in water; soluble in alcohol and oils[4][6]
CAS Number 6938-45-0[1][3]

Synthesis of this compound: Core Principles

The most common and industrially significant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (hexanoic acid) with an alcohol (benzyl alcohol).

Reaction Mechanism

Fischer esterification is an equilibrium-controlled process.[7] The reaction is initiated by the protonation of the carbonyl oxygen of hexanoic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Benzyl alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester product, this compound, and regenerate the acid catalyst.[7][8][9]

To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by either using an excess of one of the reactants (commonly the alcohol) or by removing the water formed during the reaction.[7][9]

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation HexanoicAcid Hexanoic Acid ProtonatedAcid Protonated Hexanoic Acid HexanoicAcid->ProtonatedAcid + H+ Proton H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Benzyl Alcohol BenzylAlcohol Benzyl Alcohol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Shift ResonanceStabilized Resonance-Stabilized Cation ProtonatedIntermediate->ResonanceStabilized - H₂O Water H₂O BenzylHexanoate This compound ResonanceStabilized->BenzylHexanoate - H+

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Catalytic Systems

A variety of catalysts can be employed for this synthesis, ranging from traditional mineral acids to modern biocatalysts. The choice of catalyst impacts reaction conditions, yield, and environmental footprint.

Table 2: Comparison of Catalytic Systems for this compound Synthesis

Catalyst TypeExamplesAdvantagesDisadvantagesReference(s)
Brønsted Acids Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Methanesulfonic AcidLow cost, high activity, readily availableCorrosive, difficult to separate, can cause side reactions (e.g., dehydration, polymerization)[5][7][10][11]
Lewis Acids Zirconium(IV) salts, Hafnium(IV) salts, Zirconocene triflateHigh activity, can be more selective than Brønsted acidsHigher cost, potential metal contamination[7][12]
Heterogeneous Catalysts Mesoporous ZSM-5 ZeolitesReusable, easily separated from the reaction mixture, reduced corrosionMay have lower activity than homogeneous catalysts, potential for pore blockage[13]
Biocatalysts Lipases (e.g., Candida antarctica Lipase B, CalB)High selectivity, mild reaction conditions (lower temp.), environmentally friendly ("green"), minimal byproductsHigher cost, sensitive to temperature and pH, may require longer reaction times[14][15]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound using both a conventional acid catalyst and a biocatalyst.

Protocol 1: Acid-Catalyzed Synthesis via Fischer Esterification

This protocol is a representative procedure based on the principles of Fischer esterification using p-toluenesulfonic acid (p-TsOH) as a catalyst and toluene for azeotropic removal of water.

Materials:

  • Hexanoic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for high-purity product)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (1.0 eq), benzyl alcohol (1.2-1.5 eq), p-TsOH (0.05 eq), and toluene (approx. 2 mL per gram of hexanoic acid).

  • Azeotropic Reflux: Assemble the Dean-Stark trap and reflux condenser onto the flask. Heat the mixture to reflux with vigorous stirring. Toluene and water will form an azeotrope, and the water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion.[10]

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected or until the reaction completion is confirmed by TLC or GC analysis (typically 3-6 hours).

  • Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with an equal volume of diethyl ether or ethyl acetate. Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution (2x) to neutralize the acidic catalyst and any unreacted hexanoic acid.[8][10] (Caution: CO₂ evolution).

  • Workup - Washing: Wash the organic layer with water (1x) and then with brine (1x) to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.[10]

  • Purification: The crude this compound can be purified further by vacuum distillation to yield a colorless, fragrant oil.

Protocol 2: Biocatalytic Synthesis Using Immobilized Lipase

This protocol describes an environmentally benign approach using an immobilized lipase enzyme.

Materials:

  • Hexanoic acid

  • Benzyl alcohol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Molecular sieves (3Å or 4Å), activated

  • Solvent (e.g., n-hexane or 2-methyltetrahydrofuran)

Equipment:

  • Erlenmeyer flask or sealed vial

  • Orbital shaker with temperature control

  • Filtration setup (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flask, combine hexanoic acid (1.0 eq), benzyl alcohol (1.0-1.2 eq), and the chosen solvent.

  • Water Removal: Add activated molecular sieves (approx. 100 mg per mmol of limiting reagent) to adsorb the water produced during the reaction.[15]

  • Enzyme Addition: Add the immobilized lipase (typically 2-10% by weight of the total substrates).

  • Incubation: Seal the flask and place it in an orbital shaker set to a moderate speed (e.g., 180 rpm) and a temperature of 30-50 °C.[15] Higher temperatures may denature the enzyme.

  • Monitoring: Monitor the reaction progress over time (8-24 hours) using GC or HPLC analysis. Conversions of over 90% are achievable.[15]

  • Enzyme Recovery: Once the reaction reaches the desired conversion, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

  • Purification: Remove the molecular sieves by filtration. Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity due to the high selectivity of the enzyme, and may not require further purification.

Process Workflow and Data Visualization

The overall process from reactants to the purified product can be visualized to provide a clear, step-by-step overview of the entire synthesis and purification workflow.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage cluster_purification Purification Stage Reactants Charge Reactants (Benzyl Alcohol, Hexanoic Acid) + Catalyst Reaction Heating / Reflux (Water Removal) Reactants->Reaction Monitoring Monitor Reaction (TLC / GC) Reaction->Monitoring Cooling Cool to RT Monitoring->Cooling Neutralization Neutralize & Wash (NaHCO₃, Brine) Cooling->Neutralization Drying Dry Organic Layer (MgSO₄) Neutralization->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Crude Crude this compound Concentration->Crude Purify Vacuum Distillation (Optional) Crude->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Data for this compound Characterization

TechniqueExpected ResultReference(s)
Infrared (IR) Spectroscopy Strong C=O stretching absorption around 1730 cm⁻¹. Strong C-O ester stretching absorption around 1150 cm⁻¹.[4]
¹H NMR Spectroscopy Signals corresponding to the benzyl group protons (~7.3 ppm, 5H), the methylene protons of the benzyl group (~5.1 ppm, 2H), and the aliphatic protons of the hexanoate chain (multiplets between ~0.9 and 2.3 ppm, 11H).[16]
¹³C NMR Spectroscopy Signals for the ester carbonyl carbon (~173 ppm), carbons of the aromatic ring (~128-136 ppm), the benzylic carbon (~66 ppm), and the aliphatic carbons of the hexanoate chain (~13-34 ppm).[16]
Gas Chromatography-Mass Spectrometry (GC-MS) A characteristic retention time on a given column. Mass spectrum shows a molecular ion peak (M⁺) at m/z = 206. Key fragments include the tropylium ion at m/z = 91 (from the benzyl group).[2][4]

Conclusion

The synthesis of this compound from benzyl alcohol and hexanoic acid is a well-established process, with Fischer-Speier esterification being the predominant method. High yields can be achieved by carefully controlling reaction conditions, particularly through the efficient removal of water. While traditional acid catalysis is effective and economical, modern approaches using heterogeneous catalysts or biocatalysts offer significant advantages in terms of reusability, milder conditions, and reduced environmental impact. The choice of synthetic route will depend on the specific requirements of the application, balancing factors such as cost, scale, desired purity, and sustainability goals. The protocols and data provided in this guide serve as a comprehensive resource for professionals engaged in the synthesis and application of this valuable ester.

References

Physical properties of benzyl hexanoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Benzyl Hexanoate

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this chemical compound. This document outlines the reported values for these properties and details the standard experimental protocols for their determination.

Physical Properties of this compound

This compound, also known as benzyl caproate, is an ester with the molecular formula C₁₃H₁₈O₂.[1] It is typically a colorless to pale yellow liquid.[2][3] The compound is characterized by its fruity-floral notes and is used in fragrances and as a flavoring agent.[1] Below is a summary of its core physical properties.

Table 1: Summary of Physical Properties for this compound

Physical PropertyReported ValueConditions
Boiling Point 270.00 - 272.00 °C@ 760.00 mm Hg[2]
277.8 °C@ 760 mmHg[1][4]
270.00 °C@ 760.00 mm Hg[5]
278 °CNot Specified[6]
Density 0.99 g/cm³Not Specified[1][4]
0.990 g/cm³Not Specified[6]
Specific Gravity 0.97800 to 0.98500@ 25.00 °C[5]

Experimental Protocols

The following sections describe standard laboratory methodologies for determining the boiling point and density of liquid esters like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purity assessment, a sharp boiling point range is indicative of a pure compound.

a) Distillation Method (Macroscale) This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available and purification is also desired.[7]

  • Apparatus: A standard simple distillation setup is assembled using a round-bottom flask, a distillation head (still head), a condenser, a thermometer with an adapter, and a receiving flask.

  • Procedure:

    • Place approximately 5-10 mL of this compound and a few boiling chips into the distilling flask.

    • Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is slightly below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.[8]

    • Heat the flask gently.

    • Record the temperature when the liquid begins to boil and condense on the thermometer.

    • The boiling point is the stable temperature or narrow temperature range observed on the thermometer during the distillation of the bulk of the liquid.[7]

    • Record the atmospheric pressure, as boiling point varies with pressure.

b) Thiele Tube Method (Microscale) This technique is ideal for small sample volumes (less than 0.5 mL).[7]

  • Apparatus: A Thiele tube, a thermometer, a small sample vial (Durham tube), and a capillary tube sealed at one end.

  • Procedure:

    • Attach the small vial containing about 0.25-0.5 mL of this compound to the thermometer using a rubber band.[7]

    • Place a capillary tube (sealed end up) into the sample vial.[7]

    • Place the thermometer assembly into the Thiele tube, which is filled with mineral oil.

    • Heat the side arm of the Thiele tube gently.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until the bubbling is rapid and continuous, then remove the heat.

    • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[7]

Density Determination

Density is a fundamental physical property defined as mass per unit volume.

a) Pycnometer (Specific Gravity Bottle) Method This method provides high accuracy and precision for determining the density of liquids.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), and an analytical balance.

  • Procedure:

    • Carefully clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

    • Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper and allow excess liquid to exit through the capillary. Thermostat the pycnometer to a specific temperature (e.g., 20°C or 25°C).

    • Wipe the outside of the pycnometer dry and weigh it again (m₂).

    • Empty and clean the pycnometer. Fill it with a reference liquid of known density, typically deionized water (ρ_ref), at the same temperature.

    • Weigh the pycnometer filled with the reference liquid (m₃).

    • The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_ref

Logical Workflow Visualization

The following diagram illustrates the logical workflow from the initial query to the generation of this technical guide.

G cluster_0 1. Input & Scope Definition cluster_1 2. Information Retrieval cluster_2 3. Data Processing & Structuring cluster_3 4. Output Generation A User Query: Physical Properties of this compound B Search for Physical Properties (Boiling Point, Density) A->B C Search for Standard Experimental Protocols A->C H Generate Workflow Diagram (Graphviz) A->H D Aggregate & Verify Quantitative Data B->D E Identify & Detail Methodologies C->E F Structure Data into Table D->F G Write Protocol Descriptions E->G I Compile Final Technical Guide F->I G->I H->I

Caption: Logical workflow for generating the technical guide.

References

Benzyl Hexanoate: A Technical Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity data for benzyl hexanoate, a widely used fragrance and flavoring ingredient. Due to the limited availability of specific quantitative toxicity data for this compound, this guide incorporates a weight-of-evidence approach, including data from structurally similar compounds such as benzyl acetate and other hexanoate esters, to provide a thorough assessment. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. All experimental methodologies are detailed in accordance with internationally recognized guidelines.

Introduction

This compound (CAS No. 6938-45-0) is an ester with a characteristic fruity and floral aroma, leading to its extensive use in the food, fragrance, and cosmetic industries. It is designated as Generally Recognized as Safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] Despite its widespread use, publicly available quantitative toxicity data for this compound is limited. This guide synthesizes the available information and employs a read-across approach from structurally related compounds to provide a robust safety evaluation.

Toxicological Data

The toxicological profile of this compound is largely favorable, with regulatory bodies and scientific literature indicating a low order of toxicity. According to aggregated GHS information from 91 reports by companies to the ECHA C&L Inventory, this compound does not meet the criteria for hazard classification. JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Given the scarcity of direct quantitative data for this compound, this section presents data for the structurally similar compound, benzyl acetate, and other relevant hexanoate esters. This read-across approach is scientifically justified by the structural similarity and predicted common metabolic pathways.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.

Table 1: Acute Toxicity Data for Benzyl Acetate (Structural Analog)

Test TypeSpeciesRouteLD50 ValueReference
Oral LD50RatOral2490 - 3690 mg/kg[2]
Oral LD50RatOral2500 mg/kg[3]
Oral LD50MouseOral830 mg/kg[4]
Oral LD50Guinea PigOral2200 mg/kg
Dermal LD50RabbitDermal> 5000 mg/kg[2][3][5]
Inhalation LC50RatInhalation> 766 µg/L (4 hours)[2]
Inhalation LC50CatInhalation245 ppm (8 hours)[4]

Data for other Hexanoate Esters:

  • Ethyl Hexanoate: Oral LD50 (Rat) > 5000 mg/kg; Dermal LD50 (Rabbit) > 5000 mg/kg.[6]

  • Butyl Hexanoate: A safety data sheet indicates it may be harmful if swallowed.[7]

Skin and Eye Irritation

These studies evaluate the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes.

Table 2: Skin and Eye Irritation Data for Benzyl Acetate (Structural Analog)

Test TypeSpeciesObservationClassificationReference
Skin IrritationRabbitWell-defined erythema, cleared by end of study. Desquamation in 1 of 3 rabbits.Mildly irritating[2]
Skin IrritationRabbitNo skin irritation (4 h exposure)Non-irritating[8][9]
Eye IrritationRabbitWell-defined conjunctival irritation, resolved within 48 hours.Mildly irritating[2]
Eye IrritationRabbitNo eye irritationNon-irritating[8][9]

Data for other Hexanoate Esters:

  • Ethyl Hexanoate: Application of neat ethyl hexanoate to rabbit skin under an occluded patch for 24 hours was "moderately irritating".[6]

  • Butyl Hexanoate: A safety data sheet indicates it causes skin and serious eye irritation.[7]

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Table 3: Skin Sensitization Data for Benzyl Acetate (Structural Analog)

Test TypeSpeciesObservationClassificationReference
Modified Buehler TestGuinea PigNo sensitization response greater than control animals.Non-sensitizer[2]

Data for other Hexanoate Esters:

  • Ethyl Hexanoate: Considered a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 4700 μg/cm².[6]

Repeated Dose Toxicity

These studies assess the effects of repeated exposure to a substance over a longer period.

For benzyl acetate , a 13-week feeding study in rats identified a No Observed Adverse Effect Level (NOAEL) of 6,250 ppm (460 mg/kg/day), with atrophy of seminiferous tubules observed in males at 12,500 ppm (900 mg/kg/day).[2] In a similar study in mice, decreased body weight and food consumption were observed at all doses, with a Lowest Observed Adverse Effect Level (LOAEL) of 3,130 ppm (425 mg/kg/day).[2]

Genotoxicity

Genotoxicity assays are used to screen for DNA damage that may lead to mutations and cancer.

For benzyl acetate , the data is largely negative. It was not mutagenic in the Ames test and did not induce sex-linked recessive lethal mutations in Drosophila melanogaster.[2] It was also negative for inducing unscheduled DNA synthesis in rat primary hepatocytes.[2] However, one study reported mutagenic effects for mammalian somatic cells and for bacteria and/or yeast.

Carcinogenicity

Long-term carcinogenicity studies provide data on the potential of a substance to cause cancer.

For benzyl acetate , the International Agency for Research on Cancer (IARC) has classified it as Group 3: Not classifiable as to its carcinogenicity to humans.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on reproductive function and fetal development.

In a 13-week feeding study, benzyl acetate caused atrophy of seminiferous tubules in male rats at a high dose (900 mg/kg/day), with a NOAEL of 460 mg/kg/day.[2]

Experimental Protocols

The following sections detail the methodologies for the key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity (OECD 401)
  • Principle: A single dose of the test substance is administered orally to a group of rodents. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Procedure:

    • Fasted animals (usually rats) are randomly assigned to dose groups.

    • The test substance is administered by gavage.

    • Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals.

    • A necropsy is performed on all animals at the end of the study.

    • The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Acute Dermal Toxicity (OECD 402)
  • Principle: A single dose of the test substance is applied to the skin of an animal (usually a rabbit or rat) for 24 hours.

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk of the test animals.

    • The test substance is applied to a small area of skin and covered with a porous gauze patch.

    • After 24 hours, the patch is removed, and the skin is wiped to remove any residual test substance.

    • Animals are observed for mortality and signs of toxicity for 14 days.

    • The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (OECD 404)
  • Principle: The test substance is applied to the skin of a single animal (typically an albino rabbit) for a defined period.

  • Procedure:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.

    • The patch is removed after 4 hours.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Scores are assigned based on the severity of the reactions.

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control.

  • Procedure:

    • 0.1 mL of the test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eye is examined at 1, 24, 48, and 72 hours after instillation.

    • The cornea, iris, and conjunctiva are scored for the severity of any lesions.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
  • Principle: This test identifies substances with the potential to cause skin sensitization through a two-phase process: induction and challenge.

  • Procedure:

    • Induction Phase:

      • Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are made in the shoulder region of guinea pigs.

      • One week later, a topical application of the test substance is applied to the same area.

    • Challenge Phase:

      • Two weeks after the topical induction, a challenge patch containing the test substance is applied to a naive site on the flank.

    • The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal.

Visualizations

Experimental Workflow

G cluster_0 OECD 406: Guinea Pig Maximization Test Workflow cluster_1 Induction Details start Start: Acclimatization of Guinea Pigs induction Induction Phase (Day 0 & 7) start->induction challenge Challenge Phase (Day 21) induction->challenge 2-week rest period intradermal Day 0: Intradermal Injections (Test Substance +/- Adjuvant) observation Observation & Scoring (24 & 48 hrs post-challenge) challenge->observation end End: Classification of Sensitization Potential observation->end topical Day 7: Topical Application (Test Substance)

Caption: Workflow for the Guinea Pig Maximization skin sensitization test (OECD 406).

Relationship of Toxicological Endpoints

G cluster_0 Toxicological Endpoint Relationships Acute Acute Toxicity (LD50) Repeated Repeated Dose Toxicity (NOAEL) Acute->Repeated informs dosing Irritation Local Effects (Skin/Eye Irritation) Sensitization Immunological Effects (Skin Sensitization) Irritation->Sensitization can influence Carcinogenicity Carcinogenicity Repeated->Carcinogenicity can inform ReproTox Reproductive/Developmental Toxicity Repeated->ReproTox can indicate Genotoxicity Genotoxicity (e.g., Ames Test) Genotoxicity->Carcinogenicity potential precursor

Caption: Interrelationship between key toxicological endpoints in a safety assessment.

Conclusion

This compound has a long history of safe use in consumer products, supported by its GRAS status. While specific quantitative toxicity data for this compound is not extensively available in the public domain, the available information, in conjunction with data from structurally related compounds like benzyl acetate, indicates a low potential for acute toxicity, skin and eye irritation, and skin sensitization. The provided data tables and experimental protocols offer a comprehensive resource for a thorough safety and toxicity assessment. As with any chemical, appropriate handling and use within established safe concentration limits are recommended.

References

The Multifaceted Role of Benzyl Hexanoate in the Food and Cosmetic Industries: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, applications, and analysis of benzyl hexanoate for researchers, scientists, and product development professionals.

Abstract

This compound, a significant ester, is widely utilized in the food and cosmetic sectors for its distinctive fruity and floral aroma. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a thorough examination of its applications. The document also delves into the relevant biological pathways associated with its sensory perception and summarizes key safety and regulatory information. Quantitative data is presented in structured tables for clarity, and complex processes are visualized through detailed diagrams to facilitate a deeper understanding of this versatile compound.

Introduction

This compound (CAS No. 6938-45-0), also known as benzyl caproate, is a benzyl ester of hexanoic acid.[1] It is a colorless to pale yellow liquid characterized by a sweet, fruity aroma with floral and green undertones, often reminiscent of apricot and pineapple.[2] This pleasant organoleptic profile makes it a valuable ingredient in both the food and cosmetic industries. In the food industry, it is employed as a flavoring agent in a variety of products, including beverages, confectionery, and baked goods, to impart or enhance fruity notes.[3][4] In the cosmetic industry, it is used as a fragrance component in perfumes, lotions, and other personal care products.[3] This guide offers a detailed technical examination of this compound, intended for professionals in research and development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective application in product formulation. These properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
Chemical Name This compound[4]
Synonyms Benzyl caproate, Phenylmethyl hexanoate[5]
CAS Number 6938-45-0
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name This compound[4]
FEMA Number 4026
JECFA Number 2061[4]
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[5]
Odor Sweet, fruity, floral, green, apricot, pineapple[2]
Boiling Point 270-272 °C at 760 mmHg[5]
Density 0.978 - 0.985 g/cm³ at 25 °C[5]
Refractive Index 1.486 - 1.492 at 20 °C[5]
Flash Point 105 °C (221 °F)[5]
Solubility Insoluble in water; soluble in alcohol and oils[5]
Vapor Pressure 0.004 mmHg at 25 °C (estimated)[5]
logP (o/w) 4.036 (estimated)[5]

Synthesis of this compound

This compound is primarily synthesized through the esterification of benzyl alcohol with hexanoic acid. This can be achieved via chemical or enzymatic methods.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic method that involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[6][7]

  • Materials:

    • Benzyl alcohol (1 equivalent)

    • Hexanoic acid (1.2 equivalents)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 ml per 25 ml of alcohol)[8]

    • Toluene (as solvent and for azeotropic removal of water)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

    • Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.

  • Procedure: a. To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add benzyl alcohol, hexanoic acid, and toluene. b. Slowly add the catalytic amount of concentrated sulfuric acid to the mixture. c. Heat the mixture to reflux. Water, a byproduct of the reaction, will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.[9] d. Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC). The reaction is typically complete within several hours. e. Once the reaction is complete, cool the mixture to room temperature. f. Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. h. The crude product can be purified by vacuum distillation to obtain pure this compound.

  • Expected Yield: Yields for Fischer esterification are typically in the range of 80-95%, depending on the efficiency of water removal.[10]

Enzymatic Synthesis

Enzymatic synthesis using lipases offers a greener alternative to chemical methods, proceeding under milder reaction conditions.[11]

  • Materials:

    • Benzyl alcohol (1 equivalent)

    • Hexanoic acid (1 equivalent)

    • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

    • Anhydrous solvent (e.g., hexane or solvent-free with excess alcohol)

    • Molecular sieves (optional, to remove water)

    • Shaking incubator or magnetic stirrer.

  • Procedure: a. In a sealed flask, combine benzyl alcohol, hexanoic acid, and the solvent (if used). b. Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity. c. If desired, add molecular sieves to adsorb the water produced during the reaction. d. Incubate the mixture with agitation (e.g., in a shaking incubator) at a controlled temperature (e.g., 40-60 °C) for 24-48 hours. e. Monitor the reaction progress by gas chromatography (GC). f. Upon completion, separate the immobilized enzyme by filtration for potential reuse. g. The solvent can be removed under reduced pressure. The product can be further purified if necessary, though enzymatic reactions often yield high-purity products.

Applications

Food Industry

This compound is a widely used flavoring agent, valued for its ability to impart sweet and fruity notes.[3] It is listed by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as a safe flavoring substance.[4]

Table 3: Typical Usage Levels of this compound in Food Products

Food CategoryTypical Use Level (ppm)
Beverages (non-alcoholic)5 - 25
Alcoholic Beverages10 - 50
Confectionery10 - 50
Baked Goods10 - 50
Dairy Products7 - 35
Ready-to-eat Savories20 - 100

Source: Data compiled from various flavor regulation databases.[12]

Cosmetic Industry

In the cosmetic industry, this compound is utilized for its fragrance properties in a wide array of products.[3] It can be found in perfumes, creams, lotions, soaps, and shampoos. The International Fragrance Association (IFRA) provides guidelines for its use to ensure product safety.[5] Recommended usage levels in fragrance concentrates can be up to 8.0%.[5]

Quality Control and Analysis

Ensuring the purity and identity of this compound is crucial for its application. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for this purpose.[13][14]

Experimental Protocol: GC-MS Analysis of this compound
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[15]

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions.

Biological Pathways and Sensory Perception

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal cavity.

Olfactory Signaling Pathway

The binding of an odorant molecule like this compound to an olfactory receptor, which is a G-protein coupled receptor (GPCR), triggers a signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing a depolarization of the olfactory receptor neuron and the generation of an action potential that is transmitted to the brain for processing.[9]

Safety and Regulation

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the FDA.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[4] In cosmetic applications, adherence to the guidelines set by the International Fragrance Association (IFRA) is recommended. While generally considered safe, as with many fragrance ingredients, there is a low potential for skin sensitization in susceptible individuals, though it is not classified as a significant contact allergen.[1][16]

Conclusion

This compound is a commercially significant ester with a well-established role in the food and cosmetic industries. Its desirable aroma profile, coupled with a strong safety record, ensures its continued use in a wide range of consumer products. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and analysis, offering valuable insights for professionals in the field. Future research may focus on optimizing enzymatic synthesis for even more sustainable production and exploring novel applications for this versatile compound.

Diagrams

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification benzyl_alcohol Benzyl Alcohol reflux Reflux with Dean-Stark Trap benzyl_alcohol->reflux hexanoic_acid Hexanoic Acid hexanoic_acid->reflux acid_catalyst Acid Catalyst (H₂SO₄) acid_catalyst->reflux wash Aqueous Wash (H₂O, NaHCO₃, Brine) reflux->wash dry Drying (Anhydrous MgSO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate distillation Vacuum Distillation concentrate->distillation product Pure Benzyl Hexanoate distillation->product

Caption: Workflow for the chemical synthesis of this compound via Fischer esterification.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst cluster_reaction Reaction cluster_workup Work-up benzyl_alcohol Benzyl Alcohol incubation Incubation with Agitation (Controlled Temperature) benzyl_alcohol->incubation hexanoic_acid Hexanoic Acid hexanoic_acid->incubation lipase Immobilized Lipase lipase->incubation filtration Enzyme Filtration (for reuse) incubation->filtration concentration Solvent Removal (if applicable) filtration->concentration product High-Purity Benzyl Hexanoate concentration->product

Caption: Workflow for the enzymatic synthesis of this compound.

Olfactory_Signaling_Pathway cluster_membrane Olfactory Neuron Membrane cluster_extracellular Extracellular (Mucus) cluster_intracellular Intracellular (Cytoplasm) OR Olfactory Receptor (GPCR) G_protein G-protein (G olf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel Cyclic Nucleotide-Gated Ion Channel depolarization Depolarization (Na⁺, Ca²⁺ influx) CNG_channel->depolarization benzyl_hexanoate This compound (Odorant) benzyl_hexanoate->OR Binds ATP ATP ATP->AC cAMP->CNG_channel Opens action_potential Action Potential to Brain depolarization->action_potential

Caption: Olfactory signaling pathway for the perception of this compound.

QC_Workflow cluster_analysis Data Analysis start This compound Sample sample_prep Sample Preparation (Dilution in Solvent) start->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms data_acq Data Acquisition (Chromatogram & Mass Spectra) gc_ms->data_acq retention_time Identify Peak by Retention Time data_acq->retention_time mass_spec Compare Mass Spectrum to Reference Library data_acq->mass_spec decision Purity & Identity Confirmed? retention_time->decision mass_spec->decision pass Pass Quality Control decision->pass Yes fail Fail Quality Control decision->fail No

References

Methodological & Application

Application Note: Synthesis of Benzyl Hexanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of benzyl hexanoate, a valuable fragrance and flavor compound, through Fischer esterification of benzyl alcohol and hexanoic acid. The procedure outlines the use of a strong acid catalyst, sulfuric acid, and details the reaction setup, work-up, and purification steps. Additionally, a comparative analysis of reaction conditions and yields for both acid-catalyzed and enzymatic synthesis methods is presented. This document serves as a practical guide for laboratory-scale synthesis and characterization of this compound.

Introduction

This compound is an organic ester with a characteristic fruity, floral aroma, reminiscent of apricot and jasmine.[1] It finds extensive application in the fragrance, flavor, and cosmetic industries. Furthermore, as a benzyl ester, it can serve as a key intermediate or building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.

The Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol, catalyzed by a strong acid.[2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[3][4] This application note describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as the catalyst. A comparison with enzymatic synthesis, a greener alternative, is also provided.

Reaction Scheme

The overall reaction for the Fischer esterification of benzyl alcohol with hexanoic acid to form this compound is shown below:

Figure 1: Fischer Esterification of Benzyl Alcohol and Hexanoic Acid.

Experimental Protocols

Materials and Equipment
  • Benzyl alcohol (Reagent grade, ≥99%)

  • Hexanoic acid (Reagent grade, ≥98%)

  • Concentrated sulfuric acid (H₂SO₄, 95-98%)

  • Diethyl ether (ACS grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for simple or fractional distillation (optional, for further purification)

Acid-Catalyzed Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine benzyl alcohol (e.g., 10.81 g, 0.1 mol) and hexanoic acid (e.g., 11.62 g, 0.1 mol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up:

    • Transfer the cooled reaction mixture to a 250 mL separatory funnel.

    • Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel gently and allow the layers to separate.

    • Carefully drain and discard the lower aqueous layer.

    • Wash the organic layer with 50 mL of a saturated sodium bicarbonate solution to neutralize the unreacted hexanoic acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved.[6]

    • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).[6]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

  • Purification (Optional): For higher purity, the crude this compound can be purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and similar esters under different catalytic conditions.

ParameterAcid-Catalyzed Synthesis (Typical)Enzymatic Synthesis (Lipase)Reference(s)
Catalyst Concentrated H₂SO₄ or p-TsOHImmobilized Lipase (e.g., Novozym 435)[3][5]
Reactants Benzyl Alcohol, Hexanoic AcidBenzyl Alcohol, Hexanoic Acid[5]
Molar Ratio (Acid:Alcohol) 1:1 to 1:31:1 to 1:2.5[7]
Temperature Reflux (typically >100°C)30 - 70°C[5]
Reaction Time 2 - 10 hours1 - 24 hours[5]
Yield 65 - 90%>90% (conversion)[4]

Characterization of this compound

The synthesized this compound can be characterized by its physical and spectral properties.

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1]
Boiling Point 270 °C at 760 mmHg[1]
Density ~0.98 g/cm³[1]
Refractive Index ~1.486 - 1.492 @ 20°C[1]
¹H NMR (CDCl₃, δ) ~7.35 (m, 5H, Ar-H), 5.11 (s, 2H, -CH₂-Ar), 2.33 (t, 2H, -O-CO-CH₂-), 1.65 (m, 2H, -CH₂-), 1.32 (m, 4H, -CH₂-CH₂-), 0.90 (t, 3H, -CH₃)[8]
¹³C NMR (CDCl₃, δ) ~173.8, 136.2, 128.5, 128.1, 128.0, 66.1, 34.4, 31.3, 24.6, 22.3, 13.9[8]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the reaction mechanism.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification benzyl_alcohol Benzyl Alcohol reflux Reflux (2-4h) benzyl_alcohol->reflux hexanoic_acid Hexanoic Acid hexanoic_acid->reflux sulfuric_acid H₂SO₄ (catalyst) sulfuric_acid->reflux extraction Diethyl Ether Extraction reflux->extraction wash_bicarb NaHCO₃ Wash extraction->wash_bicarb wash_brine Brine Wash wash_bicarb->wash_brine drying Drying (Na₂SO₄) wash_brine->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation (Optional) solvent_removal->distillation product This compound solvent_removal->product distillation->product

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification_mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps carboxylic_acid Hexanoic Acid protonation Protonation of Carbonyl carboxylic_acid->protonation alcohol Benzyl Alcohol nucleophilic_attack Nucleophilic Attack by Alcohol alcohol->nucleophilic_attack acid_catalyst H⁺ acid_catalyst->protonation protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product This compound + H₂O deprotonation->product

Caption: Simplified mechanism of Fischer esterification.

Conclusion

The Fischer esterification provides a reliable and straightforward method for the synthesis of this compound from readily available starting materials. The described protocol, with a typical yield of 65-90%, is suitable for laboratory-scale preparations. For applications requiring milder conditions and higher selectivity, enzymatic synthesis presents a compelling alternative, often achieving higher conversion rates. The choice of method will depend on the specific requirements of the application, including scale, desired purity, and environmental considerations.

References

Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Hexanoate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of benzyl hexanoate, an important flavor and fragrance compound. This environmentally friendly approach utilizes lipases to catalyze the esterification of benzyl alcohol and hexanoic acid, offering high specificity and mild reaction conditions compared to traditional chemical methods. The use of immobilized lipases, such as Candida antarctica lipase B (CALB), is highlighted due to its efficiency, stability, and reusability.

Introduction to Lipase-Catalyzed Synthesis of this compound

This compound is a fatty acid ester with a characteristic fruity and floral aroma, making it a valuable ingredient in the food, cosmetic, and pharmaceutical industries. The enzymatic synthesis of this ester is achieved through the direct esterification of benzyl alcohol with hexanoic acid, catalyzed by a lipase. This biocatalytic method is a cornerstone of green chemistry, as it minimizes the formation of by-products and reduces energy consumption. Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles, enhancing the economic viability of the process.

The reaction is reversible, and the removal of water, a by-product of the esterification, is crucial to drive the reaction equilibrium towards the formation of this compound.

Enzymatic Reaction Pathway

The synthesis of this compound via lipase catalysis typically follows a Ping-Pong Bi-Bi mechanism. In this pathway, the lipase first reacts with the acyl donor (hexanoic acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the benzyl alcohol binds to the acyl-enzyme complex, leading to the formation of the this compound ester and the regeneration of the free enzyme.

G cluster_0 Lipase Catalytic Cycle Lipase Lipase Acyl_Enzyme Acyl-Enzyme Intermediate Lipase->Acyl_Enzyme Hexanoic Acid binds Hexanoic_Acid Hexanoic Acid Hexanoic_Acid->Acyl_Enzyme Water Water Acyl_Enzyme->Water Release Benzyl_Hexanoate This compound Acyl_Enzyme->Benzyl_Hexanoate Benzyl Alcohol binds Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Benzyl_Hexanoate Benzyl_Hexanoate->Lipase Release

Caption: Lipase-catalyzed synthesis of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of this compound and related esters, providing a basis for reaction optimization.

Table 1: Reaction Parameters for Lipase-Catalyzed Ester Synthesis

ParameterValueEnzymeSubstratesSystemReference
Temperature35 °CCandida antarctica lipase B (sol-gel entrapped)Benzyl alcohol, Hexanoic acidSolvent-free[1]
Substrate Molar Ratio (Acid:Alcohol)Optimized via factorial designCandida antarctica lipase B (sol-gel entrapped)Benzyl alcohol, Hexanoic acidSolvent-free[1]
Enzyme Loading2.5% (w/w)Lipozyme® 4352-octyl-1-dodecanol, 2-methylhexanoic acidSolvent-free[2]
Reaction Time30 minCandida antarctica lipase B (sol-gel entrapped)Benzyl alcohol, Hexanoic acidSolvent-free[1]
Vacuum15 mbarCandida antarctica lipase B (sol-gel entrapped)Benzyl alcohol, Hexanoic acidSolvent-free[1]

Table 2: Conversion Yields for Lipase-Catalyzed Ester Synthesis

ProductConversion YieldEnzymeReaction TimeSystemReference
This compound>90%Candida antarctica lipase B (sol-gel entrapped)30 minSolvent-free[1]
Benzyl Propionate>90%Lyophilized Candida antarctica lipase BNot specifiedFed-batch[3]
Benzyl Benzoate>90%Lipozyme 43524 hSolvent-free (conventional heating)[4][5]
Benzyl Benzoate82%Lipozyme 4357 hSolvent-free (microwave-assisted)[4][5]
Benzyl Acetate~90%Candida antarctica lipase B72 hIsooctane[6]
Benzyl Acetate98%Immobilized Candida antarctica lipase B24 hHexane[7]

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of this compound using an immobilized lipase in both solvent-free and solvent-based systems.

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is environmentally advantageous as it avoids the use of organic solvents.

Materials:

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)

  • Benzyl Alcohol

  • Hexanoic Acid

  • Molecular Sieves (3Å, activated)

  • Temperature-controlled reaction vessel with magnetic stirring

  • Vacuum pump (optional)

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine hexanoic acid and benzyl alcohol. A molar ratio of 1:1 to 1:3 (acid to alcohol) can be used. An excess of the alcohol can help to drive the reaction forward.

  • Enzyme Addition: Add the immobilized lipase. A typical enzyme loading is 2-10% by weight of the total substrates.

  • Water Removal: Add activated molecular sieves (e.g., 100 mg per mL of reaction mixture) to adsorb the water produced during esterification.[1] Alternatively, apply a vacuum (e.g., 15 mbar) to continuously remove water.[1]

  • Reaction: Incubate the mixture at a specific temperature (e.g., 35-60°C) with constant stirring (e.g., 180-200 rpm) for a set duration (e.g., 0.5-24 hours).[1][8]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC to determine the conversion of reactants to this compound.

  • Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with a suitable solvent (e.g., hexane or acetone), dried, and stored for reuse.[7][9]

  • Purification: The resulting this compound can be purified from the unreacted substrates by vacuum distillation.

G A Reactant Preparation (Hexanoic Acid + Benzyl Alcohol) B Add Immobilized Lipase & Molecular Sieves A->B C Incubate with Stirring (e.g., 35-60°C) B->C D Monitor by GC C->D E Filter to Recover Enzyme D->E F Purify Product (Vacuum Distillation) E->F

Caption: Workflow for solvent-free synthesis.

Protocol 2: Solvent-Based Synthesis of this compound

This protocol utilizes an organic solvent, which can enhance substrate solubility and reduce the viscosity of the reaction mixture.

Materials:

  • Immobilized Lipase (e.g., Novozym® 435)

  • Benzyl Alcohol

  • Hexanoic Acid

  • Organic Solvent (e.g., n-hexane or isooctane)

  • Molecular Sieves (3Å, activated)

  • Shaking incubator or reaction vessel with stirring and temperature control

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Substrate Preparation: Dissolve hexanoic acid and benzyl alcohol in a suitable organic solvent (e.g., n-hexane) in a reaction vessel at the desired molar ratio (e.g., 1:1).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of substrates).

  • Water Removal: Add activated molecular sieves to adsorb the water produced during the reaction.

  • Reaction: Incubate the mixture at the desired temperature (e.g., 37-50°C) with constant agitation (e.g., 250 rpm) for the required duration (e.g., 24-72 hours).[6]

  • Monitoring: Periodically withdraw samples for GC analysis to track the formation of this compound.

  • Termination and Enzyme Recovery: After the reaction, separate the immobilized enzyme by filtration. Wash the enzyme with fresh solvent to remove any residual substrates and products, then dry for reuse.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator). The crude product can then be purified by vacuum distillation.

G A Dissolve Reactants in Organic Solvent B Add Lipase & Molecular Sieves A->B C Incubate with Shaking (e.g., 37-50°C) B->C D Monitor by GC C->D E Filter to Recover Enzyme D->E F Remove Solvent & Purify Product E->F

Caption: Workflow for solvent-based synthesis.

Enzyme Reusability

A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles. Studies on similar ester syntheses have shown that lipases like Novozym 435 can be reused for multiple cycles without a significant loss of activity.[4][5][9] Proper handling, including washing with a suitable solvent (e.g., hexane or acetone) and drying between cycles, is crucial for maintaining enzyme stability and performance.[7][9] To assess reusability, after each cycle, the enzyme should be recovered, washed, dried, and reintroduced into a fresh reaction mixture under the same conditions. The conversion should be measured for each cycle to determine the stability of the biocatalyst.

References

Application Notes and Protocols for the Transesterification of Benzyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl hexanoate is an important ester with applications in the fragrance, flavor, and pharmaceutical industries, valued for its fruity, floral aroma. Its synthesis via transesterification offers a versatile and efficient alternative to direct esterification, often proceeding under milder conditions and with higher yields. This document provides detailed application notes and protocols for the chemical and enzymatic transesterification methods for producing this compound, intended for use by researchers, scientists, and drug development professionals.

Transesterification involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. In the context of this compound synthesis, this typically involves the reaction of a simple alkyl hexanoate (e.g., methyl hexanoate or ethyl hexanoate) with benzyl alcohol in the presence of a catalyst.

Chemical Transesterification Methods

Chemical transesterification methods for this compound synthesis often employ acid or base catalysts. These methods are generally faster than enzymatic methods but may require more stringent reaction conditions and can sometimes lead to side reactions.

Quantitative Data for Chemical Transesterification
CatalystReactantsMolar Ratio (Alcohol:Ester)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Silica-supported Boric AcidMethyl Acetoacetate, Benzyl Alcohol1.1:11004.595[1]
Butylstannonic Acid(-)-dimethyl 2,3-O-benzylidene-L-tartrate, Benzyl Alcohol5:1Reflux1990[2]
Zeolite MMM-BetaHexanoic Acid, Benzyl Alcohol---High Activity[3][4]
Experimental Protocol: Transesterification using Silica-Supported Boric Acid

This protocol is adapted from a method for the transesterification of a β-keto ester, which can be applied to the synthesis of this compound from an appropriate hexanoate ester.[1]

Materials:

  • Methyl hexanoate

  • Benzyl alcohol

  • Silica-supported boric acid (SiO₂-H₃BO₃) catalyst

  • Toluene (or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask, add methyl hexanoate (1 equivalent) and benzyl alcohol (1.1 equivalents).

  • Add the silica-supported boric acid catalyst (e.g., 50 mg per mmol of methyl hexanoate).

  • The reaction can be carried out neat (solvent-free) or in a solvent such as toluene.

  • Heat the reaction mixture to 100°C with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[5][6]

  • Upon completion (typically after 4.5 hours), cool the reaction mixture to room temperature.[1]

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Enzymatic Transesterification Methods

Enzymatic transesterification, typically employing lipases, is a green and highly selective alternative to chemical methods. These reactions are carried out under mild conditions, which helps to minimize side products and preserve thermally sensitive functional groups. Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, is a commonly used biocatalyst for this transformation.[7]

Quantitative Data for Enzymatic Esterification/Transesterification
EnzymeReactantsMolar Ratio (Alcohol:Acid/Ester)Temperature (°C)Time (h)Conversion/Yield (%)Reference
Immobilized Candida antarctica Lipase B (CALB)Aromatic Alcohols, Hexanoic Acid--->90% (for this compound)[8]
Immobilized Candida antarctica Lipase B (CALB)4-hydroxybenzyl alcohol, Hexanoic Acid--24~80%[7]
Immobilized Rhizomucor miehei Lipase (RML)Hexanoic Acid, Ethanol1:1 (0.5 M)45-55--[9]
Candida antarctica Lipase A (CAL-A)Tertiary benzyl bicyclic alcohols, Vinyl butyrate-304-544-45%[10]
Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol describes a general method for the synthesis of this compound using an immobilized lipase.

Materials:

  • Ethyl hexanoate

  • Benzyl alcohol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Heptane or other suitable organic solvent (optional, can be run solvent-free)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer with heating

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Filtration setup to recover the enzyme

Procedure:

  • In a reaction vessel, combine ethyl hexanoate (1 equivalent) and benzyl alcohol (e.g., 1 to 3 equivalents). The reaction can be performed in a solvent-free system or using a non-polar organic solvent like heptane.

  • Add the immobilized lipase (typically 1-10% by weight of the total substrates).

  • If the reaction is sensitive to water, add activated molecular sieves to the reaction mixture.

  • Seal the vessel and place it in an orbital shaker or on a heated magnetic stirrer at a controlled temperature (e.g., 30-60°C).

  • Allow the reaction to proceed for the desired time (e.g., 4 to 48 hours). Monitor the conversion of the starting materials to this compound using Gas Chromatography (GC) by taking small aliquots from the reaction mixture at different time intervals.[5][6]

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused for subsequent reactions.

  • The liquid product mixture can be purified by vacuum distillation or column chromatography if necessary to remove any unreacted starting materials and the co-product (ethanol).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in both chemical and enzymatic transesterification.

Chemical_Transesterification_Workflow start_end start_end process process decision decision output output start Start reactants Combine Reactants: Ethyl Hexanoate Benzyl Alcohol Catalyst start->reactants reaction Heat and Stir (e.g., 100°C) reactants->reaction monitor Monitor Progress (TLC/GC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Cool and Concentrate complete->workup Yes purify Purify (Column Chromatography) workup->purify product Pure this compound purify->product end End product->end

Caption: Chemical transesterification workflow.

Enzymatic_Transesterification_Workflow start_end start_end process process decision decision output output start Start reactants Combine Reactants: Ethyl Hexanoate Benzyl Alcohol Immobilized Lipase start->reactants reaction Incubate with Shaking (e.g., 40°C) reactants->reaction monitor Monitor Progress (GC) reaction->monitor complete Desired Conversion? monitor->complete complete->reaction No separation Filter to Remove Enzyme complete->separation Yes enzyme_out Recovered Enzyme separation->enzyme_out purify Purify Product (Distillation/Chromatography) separation->purify product Pure this compound purify->product end End product->end

Caption: Enzymatic transesterification workflow.

Conclusion

Both chemical and enzymatic transesterification methods offer effective routes for the synthesis of this compound. The choice of method will depend on the specific requirements of the application, including desired purity, scale, and environmental considerations. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize this valuable ester.

References

One-Pot Cascade Synthesis of Benzyl Hexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot cascade synthesis of benzyl hexanoate, a valuable fragrance and flavor compound. The focus is on a chemoenzymatic cascade reaction that combines the efficiency of chemical catalysis with the selectivity of biocatalysis. This approach offers a greener and more streamlined alternative to traditional multi-step synthetic routes. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis, biotechnology, and drug development.

Introduction

This compound is an organic ester with a characteristic fruity, floral odor, making it a significant component in the fragrance, flavor, and cosmetic industries. Traditional synthesis methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. One-pot cascade reactions, which combine multiple reaction steps in a single vessel, have emerged as a powerful strategy to improve synthetic efficiency, reduce waste, and simplify purification processes.

This application note details a chemoenzymatic cascade for the synthesis of this compound, starting from benzaldehyde and an acyl donor. This process typically involves an initial chemical catalysis step to produce an intermediate, followed by an enzymatic esterification step. The use of immobilized enzymes, such as Candida antarctica lipase B (CALB), is highlighted due to their high selectivity, mild reaction conditions, and reusability.

Chemoenzymatic Cascade Pathway

The one-pot synthesis of this compound can be achieved through a two-step cascade reaction. In the first step, benzaldehyde is reduced to benzyl alcohol. This can be accomplished using a chemocatalyst, such as palladium nanoparticles (Pd NPs). In the second step, the in-situ generated benzyl alcohol is esterified with an acyl donor, such as ethyl hexanoate or hexanoic acid, catalyzed by a lipase.

G cluster_0 One-Pot Reactor benzaldehyde Benzaldehyde benzyl_alcohol Benzyl Alcohol (Intermediate) benzaldehyde->benzyl_alcohol Reduction ethyl_hexanoate Ethyl Hexanoate benzyl_hexanoate This compound (Final Product) ethyl_hexanoate->benzyl_hexanoate Transesterification pd_nps Pd Nanoparticles (Chemocatalyst) pd_nps->benzyl_alcohol calb Candida antarctica Lipase B (CALB) (Biocatalyst) calb->benzyl_hexanoate benzyl_alcohol->benzyl_hexanoate

Caption: Chemoenzymatic cascade for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the synthesis of this compound and related esters, highlighting the efficiency of different catalytic systems.

Catalyst SystemSubstratesReaction Time (h)Temperature (°C)Conversion/Yield (%)Reference
Pd NPs and CALB on UiO-66-NH2Benzaldehyde, Ethyl Hexanoate26092[1]
Immobilized LipaseBenzyl Alcohol, Hexanoic Acid130>90[2]
Candida antarctica Lipase B (CALB)Benzyl Alcohol, Vinyl Acetate7237~90 (for acetate)[3]
Lipozyme TL-IMBenzyl Alcohol, Benzoic Anhydride65092 (for benzoate)[4]

Experimental Protocols

Protocol 1: One-Pot Chemoenzymatic Synthesis of this compound

This protocol is based on the chemoenzymatic cascade reaction using a heterogeneous catalyst.[1]

Materials:

  • Benzaldehyde

  • Ethyl hexanoate

  • Pd NPs and CALB co-immobilized on a support (e.g., UiO-66-NH2)

  • Anhydrous toluene

  • Reaction vessel (e.g., sealed glass vial)

  • Heating and stirring apparatus (e.g., magnetic stirrer with a heating plate)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, add the co-immobilized catalyst.

  • Add anhydrous toluene to the vessel.

  • Add benzaldehyde and ethyl hexanoate to the reaction mixture. A typical molar ratio would be optimized based on the specific catalyst loading.

  • Reaction: Seal the vessel and place it on the magnetic stirrer. Heat the reaction mixture to 60°C with continuous stirring.

  • Reaction Monitoring: Periodically withdraw small aliquots of the reaction mixture. Dilute the samples with a suitable solvent and analyze by GC to monitor the conversion of benzaldehyde and the formation of this compound.

  • Reaction Completion: Continue the reaction for approximately 2-4 hours or until the desired conversion is achieved.

  • Product Recovery: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

  • The liquid product mixture can be purified by distillation or column chromatography to obtain pure this compound.

Protocol 2: Enzymatic Esterification of Benzyl Alcohol and Hexanoic Acid

This protocol focuses on the direct enzymatic esterification of benzyl alcohol with hexanoic acid.[2]

Materials:

  • Benzyl alcohol

  • Hexanoic acid

  • Immobilized lipase (e.g., Novozym® 435)

  • Molecular sieves (for water removal)

  • Organic solvent (e.g., n-hexane or solvent-free)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a reaction vessel, combine benzyl alcohol and hexanoic acid. An optimized molar ratio (e.g., 1:1.5 alcohol to acid) should be used.

  • If using a solvent, add it to the reaction vessel. For a solvent-free system, the reactants themselves will serve as the solvent.

  • Add the immobilized lipase to the mixture. A typical enzyme loading is around 10% (w/w) of the total substrate mass.

  • Add molecular sieves to the reaction mixture to remove the water produced during esterification, which helps to shift the equilibrium towards the product.

  • Reaction Incubation: Place the vessel in a shaking incubator or on a heated magnetic stirrer set to a temperature between 30-50°C.

  • Reaction Monitoring: Take samples at regular intervals and analyze by GC to determine the conversion to this compound.

  • Reaction Completion: High conversion (>90%) is typically achieved within 1-24 hours, depending on the specific conditions.

  • Enzyme and Product Recovery: After the reaction, filter the mixture to recover the immobilized enzyme. The enzyme can be washed with a solvent, dried, and reused. The liquid product can be purified via distillation.

Experimental Workflow Diagram

G start Start prep Prepare Reactants (Benzaldehyde, Ethyl Hexanoate, Catalyst, Solvent) start->prep reaction One-Pot Reaction (Heating and Stirring) prep->reaction monitor Monitor Reaction (GC Analysis) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No recover_cat Recover Catalyst (Filtration) complete->recover_cat Yes purify Purify Product (Distillation/Chromatography) recover_cat->purify end End purify->end

Caption: General workflow for one-pot this compound synthesis.

Conclusion

The one-pot cascade synthesis of this compound represents a significant advancement over traditional synthetic methods. The chemoenzymatic approach, in particular, offers high yields under mild conditions, with the added benefits of catalyst reusability and reduced environmental impact. The protocols and data presented in this application note provide a solid foundation for researchers to implement and optimize this efficient and sustainable synthetic strategy for the production of this compound and other valuable esters.

References

Application Note: High-Purity Isolation of Benzyl Hexanoate via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzyl hexanoate is an ester recognized for its pleasant, fruity aroma, leading to its widespread use in the fragrance, flavor, and cosmetic industries.[1] In pharmaceutical and research settings, the synthesis of such esters often results in a crude mixture containing unreacted starting materials (benzyl alcohol and hexanoic acid), byproducts, and residual solvents. Achieving high purity of the target compound is critical for accurate analytical characterization, subsequent synthetic applications, and ensuring the quality of final products. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography, a fundamental and effective technique for isolating neutral organic compounds based on polarity.[2][3]

Data Presentation

A summary of the key physical, chemical, and analytical properties of this compound is provided below for reference during the purification and characterization process.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O₂[4]
Molecular Weight 206.28 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~277.8 °C @ 760 mmHg[5]
Density ~0.98 g/cm³ @ 25 °C[6]
Refractive Index 1.486 - 1.492 @ 20 °C[6]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[1]

Table 2: Analytical Characterization Data for this compound

Analysis TechniqueExpected ResultsReference(s)
GC-MS Characteristic fragments at m/z 91 (benzyl ion) and 108.[4][5]
¹H NMR (CDCl₃) Signals corresponding to the benzyl group protons (~7.3 ppm, multiplet, 5H; ~5.1 ppm, singlet, 2H) and hexanoate chain protons (~2.3 ppm, triplet, 2H; ~1.6 ppm, multiplet, 2H; ~1.3 ppm, multiplet, 4H; ~0.9 ppm, triplet, 3H).[7]
IR Spectroscopy Characteristic peaks at ~1730 cm⁻¹ (C=O ester stretch) and ~1150 cm⁻¹ (C-O ester stretch).[5]

Experimental Protocols

This section details the complete workflow for purifying this compound, from initial solvent selection to final product analysis.

Materials and Equipment
  • Stationary Phase: Silica gel, standard grade (e.g., 60 Å, 230-400 mesh).

  • Mobile Phase Solvents: n-Hexane and Ethyl Acetate (HPLC grade).

  • Apparatus: Glass chromatography column with stopcock, separatory funnel (for solvent reservoir), collection vessels (test tubes or flasks), TLC plates (silica gel 60 F₂₅₄), TLC developing chamber, UV lamp (254 nm), rotary evaporator.

  • Crude Sample: Crude this compound reaction mixture.

Mobile Phase Selection via Thin-Layer Chromatography (TLC)

The selection of an appropriate solvent system (mobile phase) is crucial for effective separation.[1] The goal is to find a solvent mixture where the target compound, this compound, has an R_f (retention factor) value between 0.25 and 0.35.[1]

  • Prepare Eluent Mixtures: Prepare small volumes of several test eluents with varying polarities. A standard and effective system for esters is a mixture of ethyl acetate and hexane.[6] Good starting points are low-polarity mixtures such as 2%, 5%, and 10% ethyl acetate in hexane.[6]

  • Spot the TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin). Use a capillary tube to spot the crude reaction mixture and, if available, pure standards of benzyl alcohol and this compound on the origin line.

  • Develop the Plate: Place a small amount of a test eluent into the TLC chamber, ensuring the solvent level is below the origin line on the plate. Place the spotted TLC plate into the chamber, cover it, and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. This compound and other aromatic compounds will appear as dark spots. Calculate the R_f value for each spot using the formula: R_f = (distance traveled by the spot) / (distance traveled by the solvent front)

  • Optimize:

    • If the this compound spot remains at the origin (R_f ≈ 0), the solvent is not polar enough; increase the percentage of ethyl acetate.[3]

    • If the spot moves with the solvent front (R_f ≈ 1), the solvent is too polar; decrease the percentage of ethyl acetate.[3]

    • Adjust the ethyl acetate/hexane ratio until the R_f value for this compound is in the optimal 0.25-0.35 range, ensuring it is well-separated from impurities.

Column Chromatography Protocol
  • Column Packing (Slurry Method):

    • Secure the chromatography column vertically to a stand. Ensure the stopcock is closed and place a small plug of glass wool at the bottom.

    • In a beaker, prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 100% hexane or the initial elution solvent). The amount of silica should be 20-50 times the weight of the crude sample.[3]

    • Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the column to dislodge air bubbles and ensure a homogenous packed bed.

    • Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent or sample addition.

    • Continuously add eluent and let it drain until the packed bed is stable and the solvent level is just above the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully pipette the concentrated sample solution directly onto the center of the sand layer.

    • Open the stopcock and allow the sample to absorb onto the silica gel until the liquid level just reaches the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and ensure the entire sample is absorbed onto the stationary phase. Repeat this wash step 2-3 times.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully fill the top of the column with the eluent. For more difficult separations, a gradient elution can be used, starting with a low-polarity solvent (e.g., 2% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 5%, then 10% ethyl acetate) to elute compounds of increasing polarity.[8]

    • Begin collecting the eluate in numbered test tubes or flasks. Maintain a constant flow rate.

    • Monitor the separation by spotting collected fractions onto TLC plates. Develop the plates using the optimized solvent system and visualize under UV light to identify which fractions contain the purified this compound.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound as a colorless to pale yellow oil.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_final Final Product TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Optimized Eluent Load 3. Sample Loading (Crude this compound) Pack->Load Elute 4. Elution (Ethyl Acetate/Hexane Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC Monitoring) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Pure Fractions Identified Evaporate 8. Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final Pure this compound Evaporate->Final

Caption: Workflow for the purification of this compound.

Post-Purification Characterization

After isolation, the purity and identity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Inject a small sample of the purified oil. The resulting chromatogram should show a single major peak corresponding to this compound. The mass spectrum of this peak should match the literature fragmentation pattern, notably with ions at m/z 91 and 108.[4][5]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Dissolve the product in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should be clean, showing the characteristic proton signals for the benzyl and hexanoate moieties in the correct integration ratios (see Table 2). The absence of signals from benzyl alcohol or other impurities indicates high purity.[7]

References

Application Notes and Protocols: Recrystallization Techniques for the Purification of Ester Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Purification of Benzyl Hexanoate and the Application of Recrystallization to Solid Esters

This compound is an ester known for its fruity, floral aroma, finding use in the fragrance and flavor industries. It is synthesized through the esterification of benzyl alcohol and hexanoic acid.[1] At room temperature, this compound is a colorless to pale yellow liquid, which precludes the use of traditional recrystallization as a primary purification method.[2][3] Purification of liquid compounds like this compound is typically achieved through techniques such as fractional distillation, which separates components of a liquid mixture based on differences in their boiling points.

However, the principles of recrystallization are fundamental in organic synthesis and purification, particularly for solid compounds.[1][4][5][6] This document provides a detailed protocol for the recrystallization of a model solid aromatic ester, "Solid Benzyl Ester X," to illustrate the techniques that would be applicable if this compound were a solid at room temperature or for the purification of solid derivatives or analogs.

Recrystallization is a purification technique used to remove impurities from a solid compound.[4][5][6][7] The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly.[1][7] As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[4][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 270-278 °C
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in alcohol and oils

(Data sourced from multiple references)[1][2][3]

Recrystallization Protocol for a Model Solid Aromatic Ester ("Solid Benzyl Ester X")

This protocol details the steps for the purification of a hypothetical solid aromatic ester, "Solid Benzyl Ester X," by recrystallization.

Materials and Equipment
  • Crude "Solid Benzyl Ester X"

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

  • Drying oven or vacuum desiccator

Experimental Workflow

The general workflow for the recrystallization of "Solid Benzyl Ester X" is depicted in the diagram below.

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Crude Ester in Minimum Hot Solvent A->B C 3. Hot Filtration (optional) to Remove Insoluble Impurities B->C D 4. Slow Cooling to Induce Crystallization C->D E 5. Isolation of Crystals by Vacuum Filtration D->E F 6. Washing of Crystals with Cold Solvent E->F G 7. Drying of Purified Crystals F->G H Pure Crystalline Product G->H

Caption: Experimental workflow for the purification of a solid organic compound by recrystallization.

Step-by-Step Procedure
  • Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Additionally, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. The solubility of "Solid Benzyl Ester X" in various solvents is summarized in the table below. Based on this data, ethanol is a suitable solvent for recrystallization.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
Water< 0.1< 0.1
Hexane0.55.0
Ethanol 1.2 25.0
Ethyl Acetate20.0> 50.0
Dichloromethane> 50.0> 50.0
  • Dissolution: Place the crude "Solid Benzyl Ester X" in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent (ethanol) and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

Alternative Purification Techniques for Liquid Esters

For liquid esters like this compound, the following purification techniques are more appropriate:

  • Fractional Distillation: This is the most common method for purifying liquids. It separates components of a mixture based on their different boiling points.

  • Column Chromatography: This technique can be used to separate the desired ester from impurities with different polarities.

  • Liquid-Liquid Extraction: This can be employed to remove water-soluble or acid/base impurities from the ester.

Conclusion

While this compound is a liquid and therefore not purified by recrystallization, the principles of this technique are vital for the purification of solid organic compounds, including many other esters and derivatives used in research and drug development. The provided protocol for a model solid aromatic ester illustrates the key steps and considerations for achieving high purity through recrystallization. For liquid esters like this compound, alternative methods such as fractional distillation are the standard for purification.

References

Application Note: GC-MS Analysis of Benzyl Hexanoate in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl hexanoate is an ester that contributes to the aromatic profile of various essential oils, prized for their use in fragrances, flavors, cosmetics, and pharmaceuticals.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds within complex mixtures like essential oils.[2][3] This method offers high-resolution separation of individual components by gas chromatography, followed by their identification and quantification using mass spectrometry.[2] This application note provides a detailed protocol for the analysis of this compound in essential oils using GC-MS, intended for researchers, scientists, and professionals in drug development.

Principle of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS).[2] The process begins with the injection of a diluted essential oil sample into the GC system, where it is vaporized.[1] An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a capillary column.[2][4] The column's stationary phase separates the compounds based on their boiling points and affinities, causing them to elute at different times.[1] As each separated compound exits the GC column, it enters the MS detector. In the ion source, the compound is ionized, typically by electron impact (EI), which fragments the molecule into a unique pattern of charged ions.[1] The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).[1] The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries like NIST and Wiley for confident identification.[1] The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification of the compound.[5]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound in essential oils.

1. Sample Preparation

The essential oil sample must be diluted with a suitable solvent to prevent column and detector overload.[1][2]

  • Solvent Selection: Use a high-purity volatile solvent such as methanol, ethanol, or hexane.[1][6]

  • Dilution Procedure:

    • Pipette 1 µL of the essential oil sample into a 2 mL autosampler vial.

    • Add 1 mL of the chosen solvent (e.g., methanol) to the vial.[6]

    • Cap the vial and vortex thoroughly to ensure a homogenous solution. The final dilution is 1:1000. For higher concentration samples, a larger split ratio can be used during injection.[2]

2. Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

  • Gas Chromatograph: An Agilent 8890 GC or similar, equipped with a split/splitless injector.[4]

  • Mass Spectrometer: An Agilent 5977C GC/MSD, Thermo Scientific ISQ, or equivalent single quadrupole mass spectrometer.[4][7]

  • Autosampler: An Agilent 7693A Automatic Liquid Sampler or equivalent for precise and repeatable injections.[8]

  • GC Column: A capillary column with a non-polar or medium-polarity stationary phase is recommended. An HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is a suitable choice for general essential oil analysis.[6]

3. GC-MS Method Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized depending on the specific instrument and essential oil matrix.

ParameterRecommended Setting
GC Parameters
Carrier GasHelium, constant flow rate of 1.0 mL/min[7]
Injection Volume1 µL[1][6]
Inlet Temperature250 °C[1]
Injection ModeSplit, with a split ratio of 25:1 to 50:1[1][6]
Oven ProgramInitial temperature 60°C, ramp at 3°C/min to 240°C, hold for 5 minutes.[6]
MS Parameters
Ionization ModeElectron Impact (EI)[1]
Ionization Energy70 eV[1][7]
MS Source Temperature230 °C[1]
MS Quad Temperature150 °C[1]
Transfer Line Temp280 °C[7]
Mass Scan Range40-550 amu
Solvent Delay2 minutes[6]

4. Data Analysis

  • Compound Identification: The primary method for identifying this compound is by comparing its acquired mass spectrum and retention time with reference data from a commercial mass spectral library (e.g., NIST, Wiley).[1] The use of retention indices (RI), calculated from the analysis of an n-alkane standard series under the same chromatographic conditions, is highly recommended for increased confidence in identification.[5][9]

  • Quantification: For quantitative analysis, the peak area of a characteristic ion of this compound is measured. The concentration can be determined using a calibration curve generated from the analysis of certified reference standards of this compound at various concentrations. The relative percentage of the compound can also be calculated based on the total peak area of the chromatogram.[7]

Data Presentation

The following table summarizes the expected identification data for this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Characteristic Mass Fragments (m/z)
This compoundC13H18O2206.28[10]~15-20 (on HP-5MS column)91, 108, 115, 206

Note: Retention time is an estimate and will vary based on the specific GC column and analytical conditions.

Visualizations

GCMS_Workflow start Essential Oil Sample prep Sample Preparation (1:1000 Dilution in Methanol) start->prep inject Autosampler Injection (1 µL) prep->inject gc GC Separation (HP-5MS Column) inject->gc ms MS Detection (Electron Ionization, 70 eV) gc->ms data Data Acquisition (Total Ion Chromatogram & Mass Spectra) ms->data analysis Data Analysis (Library Search & Quantification) data->analysis end Report Generation analysis->end

Caption: Experimental workflow for GC-MS analysis of essential oils.

GCMS_System cluster_MS Mass Spectrometer carrier Carrier Gas (Helium) injector Injector carrier->injector column GC Column in Oven injector->column transfer Transfer Line column->transfer ion_source Ion Source transfer->ion_source mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector Detector mass_analyzer->detector system Data System detector->system

Caption: Logical relationship of key components in a GC-MS system.

The protocol described provides a reliable and robust framework for the identification and quantification of this compound in essential oils. The combination of chromatographic separation by GC and structural elucidation by MS ensures high accuracy and sensitivity, making it the gold standard for essential oil analysis.[1] Adherence to proper sample preparation and the use of retention indices for identity confirmation will yield high-quality, reproducible results essential for quality control, research, and development in industries utilizing essential oils.

References

Application Notes and Protocols for the Structural Elucidation of Benzyl Hexanoate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the characterization of benzyl hexanoate. The protocols outlined herein describe the experimental procedures for sample preparation and the acquisition of ¹H, ¹³C, COSY, HSQC, and HMBC spectra. While specific experimental data for this compound is not publicly available, this document presents predicted data based on established chemical shift principles and data from structurally similar compounds. These notes serve as a practical guide for researchers utilizing NMR for the structural verification and analysis of esters and other small molecules.

Introduction

This compound is an ester with a characteristic fruity aroma, used in the flavor and fragrance industry. Its structure, comprising a benzyl group and a hexanoate chain, is well-suited for analysis by NMR spectroscopy. Through a combination of 1D and 2D NMR experiments, the complete chemical structure can be confirmed by identifying the individual spin systems and their connectivity. This document details the necessary steps for a comprehensive NMR analysis of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on spectral data of similar compounds and established increments for functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1'7.35-7.25m-5H
2'5.10s-2H
22.30t7.52H
31.65p7.52H
41.30m-2H
51.30m-2H
60.90t7.33H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (δ, ppm)
1173.5
1'136.0
2', 6'128.5
3', 5'128.2
4'128.0
766.0
234.5
331.5
424.5
522.5
614.0

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃)

    • 5 mm NMR tube

    • Pasteur pipette

    • Glass wool

    • Vortex mixer

  • Protocol:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the mixture until the sample is fully dissolved.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool-plugged pipette directly into a 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Solvent: CDCl₃

    • Spectral Width (SW): 20 ppm

    • Acquisition Time (AQ): 4.0 seconds

    • Relaxation Delay (D1): 1.0 second

    • Number of Scans (NS): 16

  • ¹³C NMR Spectroscopy:

    • Pulse Program: zgpg30

    • Solvent: CDCl₃

    • Spectral Width (SW): 240 ppm

    • Acquisition Time (AQ): 1.0 second

    • Relaxation Delay (D1): 2.0 seconds

    • Number of Scans (NS): 1024

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Solvent: CDCl₃

    • Spectral Width (F2 and F1): 12 ppm

    • Number of Increments (F1): 256

    • Number of Scans (NS): 8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Solvent: CDCl₃

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 180 ppm

    • Number of Increments (F1): 256

    • Number of Scans (NS): 8

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Solvent: CDCl₃

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

    • Number of Increments (F1): 256

    • Number of Scans (NS): 16

Data Analysis and Structural Elucidation

The structural elucidation of this compound is achieved through the systematic analysis of the acquired NMR spectra.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the proton environments in the molecule. The aromatic protons of the benzyl group are expected to appear as a multiplet between 7.25 and 7.35 ppm. The benzylic methylene protons should appear as a singlet around 5.10 ppm. The aliphatic chain of the hexanoate moiety will show characteristic multiplets: a triplet for the terminal methyl group (H-6) around 0.90 ppm, and a series of multiplets for the methylene groups (H-2 to H-5) between 1.30 and 2.30 ppm. The methylene group adjacent to the carbonyl (H-2) will be the most downfield of the aliphatic protons.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C-1) of the ester is expected at approximately 173.5 ppm. The carbons of the aromatic ring will appear in the 128-136 ppm region. The benzylic carbon (C-7) will be around 66.0 ppm. The aliphatic carbons of the hexanoate chain will resonate between 14.0 and 34.5 ppm.

2D NMR Analysis
  • COSY: This experiment establishes proton-proton correlations through two or three bonds. For this compound, the following key correlations are expected:

    • H-2 with H-3

    • H-3 with H-2 and H-4

    • H-4 with H-3 and H-5

    • H-5 with H-4 and H-6

  • HSQC: This experiment identifies direct one-bond proton-carbon correlations. This is crucial for assigning the proton signals to their corresponding carbon atoms.

  • HMBC: This experiment reveals long-range (two or three bond) proton-carbon correlations, which are essential for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound include:

    • Benzylic protons (H-7) to the carbonyl carbon (C-1) and the aromatic carbons (C-1', C-2', C-6').

    • Protons at H-2 to the carbonyl carbon (C-1) and C-3 and C-4.

    • Protons at H-3 to C-1, C-2, C-4, and C-5.

Visualizations

The following diagrams illustrate the experimental workflow and the key NMR correlations for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) filter->nmr_2d assign_1d Assign 1D Spectra nmr_1d->assign_1d analyze_2d Analyze 2D Correlations nmr_2d->analyze_2d assign_1d->analyze_2d structure Confirm Structure analyze_2d->structure

Caption: Experimental workflow for NMR-based structural elucidation.

Caption: Expected COSY correlations in this compound.

hmbc_correlations cluster_benzyl Benzyl Group cluster_hexanoate Hexanoate Chain H7 H-7 C1_prime C-1' H7->C1_prime C2_prime C-2'/6' H7->C2_prime C1 C-1 (C=O) H7->C1 H2 H-2 H2->C1 C3 C-3 H2->C3 C4 C-4 H2->C4 H3 H-3 H3->C1

Caption: Key expected HMBC correlations in this compound.

Conclusion

This application note provides a comprehensive framework for the structural elucidation of this compound using a suite of NMR spectroscopy techniques. By following the detailed protocols for sample preparation and data acquisition, and by carefully analyzing the 1D and 2D NMR spectra, researchers can confidently confirm the chemical structure of this compound and similar small molecules. The provided diagrams and predicted data serve as a valuable reference for interpreting the complex data generated by modern NMR spectrometers.

Application of Benzyl Hexanoate as a Food Flavoring Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl hexanoate (also known as benzyl caproate) is a flavoring agent prized for its characteristic fruity and floral aroma. It is an ester of benzyl alcohol and hexanoic acid, naturally occurring in trace amounts in some fruits like passion fruit.[1] As a synthetic flavoring substance, it is widely used in the food industry to impart or enhance flavors such as apple, pineapple, apricot, and other fruity notes.[2][3] This document provides detailed application notes and protocols for the use of this compound as a food flavoring agent, intended for researchers, scientists, and professionals in the food and pharmaceutical industries.

Regulatory and Safety Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by the Flavor and Extract Manufacturers Association (FEMA).[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound and concluded that there are no safety concerns at current levels of intake when used as a flavoring agent.[5][6]

Regulatory and Safety Designations:

ParameterValueReference
FEMA Number 4026[5][6]
JECFA Number 2061[4][5]
CAS Number 6938-45-0[4][6]
Chemical Formula C₁₃H₁₈O₂[6][7]
Molecular Weight 206.28 g/mol [6]
JECFA Evaluation Year 2010[5]
Acceptable Daily Intake (ADI) No safety concern at current levels of intake when used as a flavouring agent.[5]

Sensory Profile and Applications

This compound possesses a complex aroma profile, making it a versatile ingredient in flavor formulations.

  • Odor Profile: Fruity, sweet, floral, green, with notes of pineapple, apple, and apricot.[2][8]

  • Taste Profile: Fruity, with a slightly waxy and wine-like character.

Typical Applications and Recommended Use Levels:

The following table summarizes typical use levels of this compound in various food categories. These levels are provided as a guide and may be adjusted based on the specific food matrix and desired flavor profile.

Food CategoryAverage Usage (ppm)Maximum Usage (ppm)
Alcoholic Beverages10.050.0
Dairy Products7.035.0
Ready-to-eat Savouries20.0100.0
Composite Foods5.025.0

Source: The Good Scents Company Information System[9]

Experimental Protocols

Synthesis of Food-Grade this compound

Two primary methods for the synthesis of this compound are presented: Fischer-Speier esterification for chemical synthesis and enzymatic synthesis for a "green" alternative.

This method involves the acid-catalyzed esterification of benzyl alcohol with hexanoic acid.

Materials:

  • Benzyl alcohol (food grade)

  • Hexanoic acid (food grade)

  • Sulfuric acid (concentrated, food grade catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Separatory funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine benzyl alcohol (1.0 mol), hexanoic acid (1.2 mol), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mol).[10]

  • Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (if any was used) and excess reactants under reduced pressure using a rotary evaporator to yield crude this compound.

  • For high purity, the product can be further purified by vacuum distillation.

This method utilizes an immobilized lipase as a biocatalyst, offering milder reaction conditions and higher specificity.[9][11][12]

Materials:

  • Benzyl alcohol (food grade)

  • Hexanoic acid or an ester such as ethyl hexanoate (food grade)

  • Immobilized lipase (e.g., Novozym® 435, Lipozyme® TL-IM)[9][12]

  • Organic solvent (e.g., hexane, optional, can be a solvent-free system)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Filtration setup to recover the enzyme

Procedure:

  • In a reaction vessel, combine benzyl alcohol (1.0 mol) and hexanoic acid (or ethyl hexanoate) (1.0 mol). For solvent-free systems, an excess of one reactant can be used to act as the solvent.

  • Add the immobilized lipase to the mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.[9]

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation for 24-72 hours.[12]

  • Monitor the reaction progress by taking small aliquots and analyzing them using Gas Chromatography (GC).

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent and reused.[9]

  • The liquid product mixture can be used as is in some applications or purified by vacuum distillation.

Sensory Evaluation Protocols

This protocol aims to determine the detection and recognition thresholds of this compound in a specific food matrix (e.g., water or a simple beverage base).

Materials:

  • This compound (high purity)

  • Deionized, odor-free water or a neutral beverage base

  • Series of glass flasks with stoppers or screw caps

  • Graduated pipettes and volumetric flasks

  • Sensory panel of trained assessors (typically 10-15 members)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol.

  • Serial Dilution: Prepare a series of dilutions of the stock solution in the chosen matrix (water or beverage base). The concentration steps should be geometrically spaced (e.g., decreasing by a factor of 2 or 3).

  • Triangle Test: Present panelists with three samples, two of which are the blank matrix and one contains a specific concentration of this compound. The order of presentation should be randomized.

  • Panelist Task: Ask panelists to identify the odd sample. This is repeated for each concentration level in ascending order.

  • Detection Threshold: The detection threshold is the lowest concentration at which a statistically significant portion of the panel (typically 50%) can correctly identify the odd sample.

  • Recognition Threshold: For concentrations above the detection threshold, ask panelists to describe the perceived aroma and taste. The recognition threshold is the lowest concentration at which a statistically significant portion of the panel can correctly describe the characteristic fruity/floral notes of this compound.

This protocol uses a trained sensory panel to develop a detailed flavor profile of a beverage containing this compound.[3][5]

Materials:

  • Beverage samples with and without (control) added this compound.

  • A trained sensory panel (8-12 members).

  • Sensory evaluation booths with controlled lighting and air circulation.

  • Standard flavor reference materials (e.g., solutions representing fruity, floral, green notes).

  • Data collection software or ballots.

Procedure:

  • Panel Training: Train the panel to identify and scale the intensity of relevant aroma and flavor attributes (e.g., fruity, pineapple, apple, floral, green, sweet, sour).

  • Sample Evaluation: Present the panelists with the control and test samples in a randomized and blind manner.

  • Attribute Scoring: Panelists individually evaluate each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale or a 0-10 numerical scale).

  • Data Analysis: Analyze the data statistically (e.g., using ANOVA and Principal Component Analysis) to determine the significant differences in the flavor profile between the samples and to create a visual representation of the flavor profile (e.g., a spider web plot).

Analytical Quantification Protocol

This protocol describes the quantification of this compound in a complex matrix like yogurt using Gas Chromatography-Mass Spectrometry (GC-MS) with headspace solid-phase microextraction (HS-SPME).[13][14][15]

Materials:

  • Yogurt sample containing this compound.

  • Internal standard (e.g., methyl octanoate or a deuterated analog of this compound).

  • Sodium chloride.

  • HS-SPME device with a suitable fiber (e.g., DVB/CAR/PDMS).[16]

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Headspace vials with septa.

  • Water bath or heating block.

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of yogurt (e.g., 5 g) into a headspace vial.

    • Add a known amount of the internal standard solution.

    • Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes.

    • Seal the vial immediately.

  • HS-SPME Extraction:

    • Place the vial in a heated water bath or heating block (e.g., 60°C) and allow it to equilibrate for a set time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with agitation.

  • GC-MS Analysis:

    • Injection: Desorb the fiber in the hot GC inlet (e.g., 250°C) for a few minutes.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-350.

      • Selected Ion Monitoring (SIM): For higher sensitivity and selectivity, monitor characteristic ions of this compound (e.g., m/z 91, 108, 206) and the internal standard.

  • Quantification:

    • Generate a calibration curve by analyzing standard solutions of this compound with the internal standard under the same conditions.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Stability Testing Protocol

This protocol assesses the stability of this compound in a beverage over time under various temperature and light conditions.[17][18][19]

Materials:

  • Beverage containing a known initial concentration of this compound.

  • Storage containers (e.g., glass bottles with airtight seals).

  • Environmental chambers or incubators set to different temperatures (e.g., 4°C, 25°C, 40°C).

  • Light exposure setup (e.g., a chamber with controlled UV and visible light).

  • GC-MS system for quantification.

Procedure:

  • Sample Preparation: Prepare a batch of the beverage with a known concentration of this compound. Aliquot the beverage into multiple storage containers.

  • Storage Conditions:

    • Store sets of samples under different conditions:

      • Refrigerated (4°C, dark)

      • Room temperature (25°C, dark)

      • Room temperature (25°C, with light exposure)

      • Accelerated (40°C, dark)

  • Time Points: Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 2, 4, and 6 weeks for accelerated studies).

  • Analysis: At each time point, retrieve replicate samples from each storage condition. Analyze the concentration of this compound using the GC-MS method described in Protocol 5. Also, conduct sensory evaluation (e.g., triangle test against a freshly prepared sample) to assess any changes in the flavor profile.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. Determine the degradation kinetics and estimate the shelf life of the flavor in the beverage.

Mandatory Visualizations

Caption: Chemical Structure of this compound.

experimental_workflow Experimental Workflow for Flavor Application cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Food Application synthesis Synthesis (Fischer or Enzymatic) purification Purification (Distillation) synthesis->purification purity Purity Analysis (GC-MS) purification->purity sensory_char Sensory Characterization purity->sensory_char formulation Formulation in Food Matrix sensory_char->formulation sensory_eval Sensory Evaluation (Flavor Profile) formulation->sensory_eval stability Stability Testing formulation->stability metabolic_pathway Inferred Metabolic Pathway of this compound benzyl_hexanoate This compound hydrolysis Hydrolysis (Esterases) benzyl_hexanoate->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol hexanoic_acid Hexanoic Acid hydrolysis->hexanoic_acid oxidation1 Oxidation (Alcohol Dehydrogenase) benzyl_alcohol->oxidation1 beta_oxidation β-Oxidation hexanoic_acid->beta_oxidation benzaldehyde Benzaldehyde oxidation1->benzaldehyde oxidation2 Oxidation (Aldehyde Dehydrogenase) benzaldehyde->oxidation2 benzoic_acid Benzoic Acid oxidation2->benzoic_acid conjugation Conjugation (with Glycine) benzoic_acid->conjugation hippuric_acid Hippuric Acid (Excreted in Urine) conjugation->hippuric_acid acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

References

Application Notes and Protocols for the Use of Benzyl Hexanoate in Perfume and Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of benzyl hexanoate, a key fragrance ingredient, detailing its physicochemical properties, olfactory profile, and applications in perfumery. The accompanying protocols offer standardized methods for its evaluation and use in fragrance formulations.

Introduction to this compound

This compound (CAS 6938-45-0) is an ester of benzyl alcohol and hexanoic acid.[1] It is a versatile aromatic compound widely employed in the flavor and fragrance industry.[2][3] Its characteristic sweet, fruity, and floral aroma makes it a valuable component for creating a variety of scent profiles.[2][4] this compound is used to impart or modify notes in fine fragrances, personal care products, and home fragrancing applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulators to ensure compatibility and stability within a fragrance concentrate and final product base.

PropertyValueReference
Molecular Formula C13H18O2[2][5]
Molecular Weight 206.28 g/mol [2][5]
Appearance Colorless to pale yellow liquid[3][5]
Boiling Point 270-278 °C @ 760 mm Hg[3][4][6]
Specific Gravity 0.978 - 0.990 @ 25°C[5][6]
Refractive Index 1.480 - 1.492 @ 20°C[5][6]
Vapor Pressure 0.002 - 0.00442 mmHg @ 25°C[2][3][6]
Flash Point 105 °C (221 °F) TCC[4][6]
Solubility Practically insoluble in water; soluble in ethanol and oils.[2][4][5]
Olfactory Profile and Applications

This compound possesses a complex and multifaceted odor profile, making it a versatile ingredient in the perfumer's palette.

Odor Description: The primary scent is described as sweet, fruity, and floral with green nuances.[2][4][6] Specific notes identified include apricot, pineapple, apple, gardenia, and jasmine.[2][4][5][6]

Applications in Fragrance Formulation:

  • Fruity Accords: It is widely used to create or enhance fruity notes, particularly apple, strawberry, banana, and apricot.[2][4]

  • Floral Compositions: this compound serves as a modifier in floral fragrances such as jasmine, gardenia, tuberose, and lily, often in combination with other benzyl esters like benzyl acetate.[4][7]

  • Enhancing Longevity: Due to its very slow evaporation rate, it can help to enhance the depth and longevity of a fragrance.[2]

  • Functional Fragrances: It is incorporated into the scent profiles of soaps, lotions, shampoos, shower gels, and scented candles.[2]

Recommended Usage Levels: The recommended usage level for this compound in a fragrance concentrate can be up to 8.0%.[6]

Safety and Regulatory Information
  • GRAS Status: this compound is generally recognized as safe (GRAS) for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 4026.[5]

  • IFRA: The International Fragrance Association (IFRA) lists this compound as a fragrance ingredient.[5] Formulators should adhere to the latest IFRA standards for safe usage levels in different product categories.

  • GHS Classification: This chemical is reported as not meeting the criteria for GHS hazard classification.[5]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5]

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the performance and stability of this compound in fragrance formulations.

Protocol 1: Olfactory Evaluation of this compound

Objective: To systematically evaluate the odor profile of this compound over time to determine its tenacity and character evolution.

Materials:

  • This compound

  • Odor-free smelling strips (blotters)

  • Blotter holder

  • Timer

  • Odor-neutral environment

Procedure:

  • Dip a clean smelling strip into the this compound sample to a depth of 1 cm.

  • Remove the strip and allow the excess to drip off for 3-5 seconds.

  • Immediately evaluate the initial odor ("top note") and record detailed descriptors.

  • Place the smelling strip in a blotter holder.

  • Evaluate the odor of the strip at regular intervals: 15 minutes, 1 hour, 4 hours, 8 hours, and 24 hours.

  • At each time point, record the perceived odor characteristics, noting any changes in character and intensity. This will determine the "heart" and "base" notes of the material.

  • Compare the recorded observations to establish the tenacity and the evolution of the scent profile.

Protocol 2: Performance Evaluation in an Ethanol-Based Perfume

Objective: To assess the performance and contribution of this compound within a simple fragrance accord in an alcohol base.

Materials:

  • This compound

  • A simple floral base (e.g., a blend of phenethyl alcohol, linalool, and hedione)

  • Perfumer's alcohol (95% ethanol, denatured)

  • Glass beakers and stirring rods

  • Digital scale (accurate to 0.001 g)

  • Brown glass bottles for storage

Procedure:

  • Preparation of the Control Accord:

    • Prepare a 10% solution of the simple floral base in perfumer's alcohol.

    • Let the solution mature for at least 48 hours in a cool, dark place.

  • Preparation of the Test Accord:

    • Prepare a second batch of the simple floral base.

    • Add this compound to the floral base at a concentration of 5% of the total concentrate weight.

    • Dilute this new concentrate to 10% in perfumer's alcohol.

    • Let this solution mature for at least 48 hours under the same conditions as the control.

  • Evaluation:

    • Dip separate, labeled smelling strips into the control and test solutions.

    • Conduct a blind or double-blind evaluation with a panel of trained evaluators.

    • Assess and compare the odor profiles of both strips at the same time intervals as in Protocol 1.

    • Note the specific contributions of this compound to the accord (e.g., enhanced fruitiness, increased floralcy, improved longevity).

Protocol 3: Stability Testing in a Lotion Base

Objective: To evaluate the stability and olfactory integrity of this compound in a representative personal care product base.

Materials:

  • This compound

  • Unscented lotion base

  • Glass beakers and a small mixer/homogenizer

  • Incubators or ovens set to 40°C and 50°C

  • A chamber with UV light exposure

  • A control sample stored at room temperature in the dark

  • Air-tight containers for the samples

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the unscented lotion base at a typical concentration (e.g., 0.5% w/w). Ensure it is thoroughly mixed.

    • Prepare a control sample of the unscented lotion base.

    • Divide the fragranced lotion into four samples and place them in identical air-tight containers.

  • Storage Conditions:

    • Store one sample at room temperature (20-25°C) in the dark (Control).

    • Store one sample at 40°C.

    • Store one sample at 50°C.

    • Store one sample under cyclic UV light exposure at room temperature.

  • Evaluation:

    • Evaluate the samples weekly for a period of 4-12 weeks.

    • Assess the following parameters for each sample compared to the control:

      • Odor: Note any changes in the scent profile, such as discoloration, weakening, or the appearance of off-odors.

      • Appearance: Observe any changes in color or consistency of the lotion.

      • pH: Measure the pH of the lotion to check for any significant drift.

  • Data Analysis:

    • Record all observations in a tabular format.

    • Analyze the data to determine the stability of this compound under different stress conditions.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the use of this compound in fragrance formulation.

Fragrance_Formulation_Workflow cluster_0 Ingredient Evaluation cluster_1 Creative Formulation cluster_2 Application & Performance Testing cluster_3 Finalization A This compound Physicochemical & Olfactory Profiling B Solubility & Stability Testing in Base A->B Initial Screening C Accord Development with This compound B->C Ingredient Approval D Incorporation into Final Fragrance Concentrate C->D Creative Process E Addition to Product Base (e.g., Perfume, Lotion) D->E Application F Performance Evaluation (Tenacity, Diffusion) E->F Testing F->C Reformulation Needed G Stability & Safety Assessment F->G Verification H Final Formulation Lock G->H Successful Evaluation

Caption: Workflow for incorporating and evaluating this compound in a fragrance formulation.

Olfactory_Profile cluster_primary Primary Notes cluster_secondary Secondary & Nuance Notes cluster_descriptors Specific Descriptors center This compound Olfactory Profile Fruity Fruity center->Fruity Floral Floral center->Floral Sweet Sweet center->Sweet Green Green Fruity->Green Winey Winey Fruity->Winey Apricot Apricot Fruity->Apricot Pineapple Pineapple Fruity->Pineapple Apple Apple Fruity->Apple Floral->Green Gardenia Gardenia Floral->Gardenia Jasmine Jasmine Floral->Jasmine Waxy Waxy Sweet->Waxy

Caption: Olfactory profile relationship of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Benzyl Hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of benzyl hexanoate and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound? A1: The most common methods for synthesizing this compound are Fischer-Speier esterification, enzyme-catalyzed esterification, and transesterification.

  • Fischer Esterification: This is a classic acid-catalyzed reaction between hexanoic acid and benzyl alcohol.[1][2] It is reversible, and measures must be taken to drive the reaction to completion.[3][4]

  • Enzymatic Synthesis: This method uses lipases (e.g., Candida antarctica lipase B - CALB) as biocatalysts.[5][6] It is considered a "green" alternative that operates under milder conditions and offers high specificity.[7]

  • Transesterification: This involves reacting an ester of hexanoic acid (like ethyl hexanoate) with benzyl alcohol in the presence of a catalyst to exchange the alcohol group.[8]

Q2: Why is my yield consistently low in the Fischer esterification of this compound? A2: Low yields in Fischer esterification are typically due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (hexanoic acid and benzyl alcohol).[3][4] Other causes include incomplete reaction due to insufficient time or catalyst activity, and suboptimal temperature.[3]

Q3: How can I effectively drive the Fischer esterification reaction toward the product, this compound? A3: To improve the yield, you need to apply Le Chatelier's principle. This can be achieved by:

  • Removing Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms during the reaction.[3][4] Alternatively, adding a dehydrating agent like molecular sieves can be effective.[4]

  • Using Excess Reactant: Employing a large excess of one reactant, typically the less expensive benzyl alcohol, will shift the equilibrium towards the formation of the ester.[3][4]

Q4: What are the main advantages of using enzymatic synthesis over traditional chemical methods? A4: Enzymatic synthesis offers several benefits, including:

  • Milder Reaction Conditions: Reactions are typically run at lower temperatures (e.g., 30-70°C), which prevents the formation of thermal degradation byproducts.[5][7]

  • High Specificity: Enzymes are highly selective, reducing the formation of unwanted side products.

  • Environmental Friendliness: It avoids the use of harsh acid catalysts and hazardous solvents.[7]

  • Reusability: Immobilized enzymes can be recovered after the reaction and reused for multiple cycles, making the process more economical.[7]

Q5: My enzyme-catalyzed reaction is very slow or the conversion is poor. What could be the issue? A5: Poor performance in enzymatic synthesis can be due to several factors:

  • Enzyme Inhibition: Some short-chain fatty acids, like propionic acid, have been noted to cause enzyme inhibition, which may also affect hexanoic acid reactions to some extent.[6]

  • Incorrect Water Content: While enzymes require a minimal amount of water for activity, excess water will promote the reverse reaction (hydrolysis). The reaction medium should be carefully controlled.

  • Suboptimal Conditions: Factors like temperature, pH, and the molar ratio of substrates significantly impact enzyme activity and reaction conversion.[5][6]

Q6: What are some common byproducts I should watch for during synthesis? A6: A common byproduct, particularly in acid-catalyzed Fischer esterification, is dibenzyl ether . This forms from the self-condensation of benzyl alcohol under strong acidic conditions and heat.[9] To minimize this, use milder reaction conditions or avoid a large excess of benzyl alcohol if possible.[9] Another potential side reaction is the oxidation of the alkyl side chain of benzyl alcohol if strong oxidizing agents are inadvertently present.[10][11]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Fischer Esterification Water Inhibition: The byproduct water is shifting the equilibrium back to the reactants.[3][4]Use a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically during the reaction.[3][12] Alternatively, add molecular sieves.[4]
Incomplete Reaction: Insufficient reaction time or catalyst activity.[3]Monitor the reaction's progress using Thin Layer Chromatography (TLC). Ensure an effective acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used at an appropriate concentration.[3]
Suboptimal Reactant Ratio: The equilibrium is not sufficiently shifted towards the products.Use a significant excess of benzyl alcohol (e.g., 2-3 equivalents) to act as both reactant and solvent, driving the reaction forward.[3]
Low Conversion in Enzymatic Synthesis Substrate/Product Inhibition: High concentrations of hexanoic acid or this compound may be inhibiting the enzyme.[6]Optimize the molar ratio of the substrates. A 1:2 molar ratio of alcohol to acid has been used successfully in some cases.[5] Perform factorial design experiments to find optimal parameters.[6]
Improper Reaction Environment: The solvent, temperature, or water activity is not optimal for the lipase.Screen different organic solvents or consider a solvent-free system.[6] Optimize the temperature for the specific lipase being used (e.g., 35-50°C for CALB).[6]
Dibenzyl Ether Byproduct Detected Acid-Catalyzed Self-Condensation: Benzyl alcohol molecules are reacting with each other under the acidic and high-temperature conditions of Fischer esterification.[9]Use milder reaction conditions (lower temperature, less acidic catalyst).[9] Consider an alternative method that does not require strong acid, such as using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Difficulty in Product Purification Co-elution of Impurities: Unreacted starting materials or byproducts have similar polarity to this compound.Optimize the solvent system for column chromatography. A hexane-ethyl acetate gradient is often effective for separating the nonpolar ester from the more polar benzyl alcohol.[3]
Product Loss During Workup: The ester is being hydrolyzed during aqueous extraction steps.Avoid harsh basic conditions during workup. Use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.[12]

Quantitative Data on Synthesis Conditions

The tables below summarize quantitative data from various synthesis methods to guide experimental design.

Table 1: Enzymatic Synthesis of Benzyl and Related Hexanoates

EnzymeAcyl DonorAlcoholMolar Ratio (Alcohol:Acid)Temp. (°C)Conversion / YieldReference
Immobilized Candida antarctica Lipase B (CALB)Hexanoic Acid4-Hydroxybenzyl Alcohol1:237~80% conversion after 24h[5]
Immobilized Candida antarctica Lipase B (CALB)Hexanoic Acid2-Hydroxybenzyl Alcohol1:237~50% conversion after 24h[5]
Immobilized Candida antarctica Lipase B (sol-gel)Hexanoic AcidBenzyl Alcohol1:130>90% conversion in 1h[6]
Lipozyme 435Benzoic AcidBenzyl Alcohol1:170>90% conversion[7]

Table 2: Transesterification for Ester Synthesis

CatalystReactantsTemp. (°C)Time (h)YieldReference
Ferrous Ammonium Sulfate (FAS)Benzyl Alcohol + Ethyl Acetoacetate100-11010-14Good (unspecified %)
Nickel Ammonium Sulfate (ANS)Benzyl Alcohol + Ethyl Acetoacetate100-12012-16Good (unspecified %)
Lipozyme 435Benzyl Alcohol + Methyl Benzoate7324>90% conversion[7]

Experimental Protocols

Protocol 1: Fischer Esterification with Dean-Stark Trap

This protocol describes a typical setup for synthesizing this compound using an acid catalyst and azeotropic removal of water.

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: To the flask, add hexanoic acid (1.0 eq), benzyl alcohol (2.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq) as the catalyst, and toluene (approx. 2 mL per mmol of hexanoic acid).[12]

  • Reaction: Heat the mixture to reflux. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected (typically 4-20 hours).[3][12]

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally a saturated NaCl (brine) solution.[12]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.[3]

Protocol 2: Lipase-Catalyzed Synthesis in a Solvent-Free System

This protocol outlines an environmentally friendly method using an immobilized enzyme.

  • Setup: In a reaction flask, combine hexanoic acid (1.0 eq) and benzyl alcohol (1.0 eq).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), at a loading of 5-10% by weight of the total substrates.[5][7]

  • Reaction: Place the flask on a rotary shaker or use a magnetic stirrer for agitation. Heat the mixture to the optimal temperature for the enzyme (e.g., 35-50°C) for 1 to 48 hours.[5][6] Monitor the reaction progress by GC or TLC.

  • Enzyme Recovery: After the reaction reaches the desired conversion, recover the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent (e.g., isooctane or acetone) and dried for reuse in subsequent batches.[7]

  • Purification: The liquid product can be purified by vacuum distillation or column chromatography if necessary to remove any unreacted starting materials.

Visualizations

The following diagrams illustrate key pathways and workflows in the synthesis of this compound.

Fischer_Esterification Reactants Hexanoic Acid + Benzyl Alcohol Products This compound + Water Reactants->Products Esterification Products->Reactants Hydrolysis Catalyst H+ (Acid Catalyst) Catalyst->Reactants Catalyst->Products

Caption: Reversible pathway of Fischer esterification for this compound synthesis.

Synthesis_Workflow arrow arrow A 1. Reactant Preparation (Hexanoic Acid, Benzyl Alcohol, Catalyst/Enzyme) B 2. Reaction (Heating & Stirring under controlled conditions) A->B C 3. Reaction Monitoring (TLC / GC) B->C C->B Continue Reaction D 4. Workup & Isolation (Quenching, Extraction, Washing) C->D Reaction Complete E 5. Purification (Column Chromatography / Distillation) D->E F 6. Product Analysis (NMR / GC-MS) E->F

Caption: General experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Benzyl Hexanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of benzyl hexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of benzyl alcohol with hexanoic acid, typically in the presence of an acid catalyst.[1] This reaction involves heating the two reactants to drive off the water that is formed, shifting the equilibrium towards the desired ester product.

Q2: What are the primary side reactions to be aware of during this compound synthesis?

A2: The main side reactions of concern are:

  • Dibenzyl Ether Formation: This is a common byproduct when using strong acid catalysts at elevated temperatures. It results from the acid-catalyzed self-condensation of benzyl alcohol.[1]

  • Oxidation of Benzyl Alcohol: If the reaction is exposed to air at high temperatures, benzyl alcohol can be oxidized to benzaldehyde and subsequently to benzoic acid.

  • Unreacted Starting Materials: Incomplete reaction due to unfavorable equilibrium can leave significant amounts of benzyl alcohol and hexanoic acid in the product mixture.

Q3: How can I minimize the formation of dibenzyl ether?

A3: To minimize dibenzyl ether formation, it is crucial to control the reaction conditions. Using a milder acid catalyst or a lower concentration of a strong acid can significantly reduce this side reaction.[1] Additionally, maintaining the lowest effective reaction temperature and using an appropriate molar ratio of reactants are key.

Q4: What is the best way to remove unreacted hexanoic acid from the final product?

A4: Unreacted hexanoic acid can be effectively removed by washing the crude product with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The hexanoic acid will react to form sodium hexanoate, a water-soluble salt, which can then be separated in the aqueous layer.

Q5: Can I use an enzymatic approach for this compound synthesis?

A5: Yes, enzymatic synthesis using lipases is a viable and often preferred "green" alternative. This method typically proceeds under milder conditions, offering high specificity and reducing the formation of byproducts. Excellent conversion rates (over 90%) have been reported for the enzymatic synthesis of this compound.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Equilibrium not shifted towards products The Fischer esterification is a reversible reaction. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. Using an excess of one reactant (typically the less expensive one, benzyl alcohol) can also shift the equilibrium.
Insufficient catalyst activity Ensure the acid catalyst is fresh and used in the appropriate concentration. If using a solid catalyst, ensure it is properly activated and has sufficient surface area. For enzymatic reactions, verify the activity of the lipase.
Suboptimal reaction temperature The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions. Monitor the reaction progress by TLC or GC to determine the optimal temperature.
Incomplete reaction time Monitor the reaction's progress to ensure it has gone to completion. Extend the reaction time if necessary.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Troubleshooting and Removal
Dibenzyl Ether Can be identified by GC-MS.Reduce the concentration of the acid catalyst or use a milder catalyst. Lowering the reaction temperature can also help. Purification can be achieved through fractional distillation or column chromatography.[1]
Unreacted Benzyl Alcohol Can be identified by GC-MS or NMR.Ensure the reaction goes to completion. Unreacted benzyl alcohol can be removed by washing the organic phase with water or brine. Fractional distillation is also effective due to the difference in boiling points.
Unreacted Hexanoic Acid Can be identified by GC-MS or by testing the pH of a crude sample.Wash the crude product with a saturated aqueous solution of sodium bicarbonate to convert the acid into its water-soluble salt.
Benzaldehyde Can be identified by GC-MS.Minimize exposure of the reaction to air, especially at high temperatures. Purification can be achieved through column chromatography.

Quantitative Data on Side Product Formation

The concentration of the acid catalyst can significantly influence the product distribution between benzyl ester and dibenzyl ether. The following table summarizes findings from a study on a similar ester, benzyl benzoate, synthesized using a sulfonated silica (SiO₂–SO₃H) catalyst, which provides insight into managing this side reaction.[1]

Catalyst Load (% w/w of SiO₂–SO₃H)Benzyl Benzoate Yield (%)Dibenzyl Ether Yield (%)
7%98.971.03
20%0~100

This data illustrates a clear trend where a lower catalyst concentration favors the formation of the desired ester, while a higher concentration leads to the predominance of the dibenzyl ether side product.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from benzyl alcohol and hexanoic acid using sulfuric acid as a catalyst.

Materials:

  • Hexanoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexanoic acid (1.0 equivalent), benzyl alcohol (1.2 equivalents), and a suitable volume of toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove unreacted hexanoic acid and the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Visual Troubleshooting and Workflow

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction Fischer Esterification Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product Analysis Analyze Product (GC-MS, NMR) Purification->Analysis LowYield Low Yield? Analysis->LowYield Check Yield Impurity Impurities Present? Analysis->Impurity Check Purity LowYield->Product No CheckEquilibrium Optimize Equilibrium: - Remove Water - Use Excess Reagent LowYield->CheckEquilibrium Yes Impurity->Product No IdentifyImpurity Identify Impurity Impurity->IdentifyImpurity Yes CheckEquilibrium->Reaction Adjust Protocol UnreactedAcid Modify Work-up: - NaHCO3 Wash IdentifyImpurity->UnreactedAcid Hexanoic Acid DibenzylEther Modify Reaction: - Lower Temp - Change Catalyst IdentifyImpurity->DibenzylEther Dibenzyl Ether UnreactedAlcohol Optimize Reaction/ Purification IdentifyImpurity->UnreactedAlcohol Benzyl Alcohol UnreactedAcid->Workup Adjust Protocol DibenzylEther->Reaction Adjust Protocol UnreactedAlcohol->Reaction Adjust Protocol

Caption: Troubleshooting workflow for this compound synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions HexanoicAcid Hexanoic Acid Intermediate Tetrahedral Intermediate HexanoicAcid->Intermediate + Benzyl Alcohol BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Intermediate Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde + [O] Catalyst H+ Catalyst->HexanoicAcid Protonation BenzylHexanoate This compound Intermediate->BenzylHexanoate - H2O Water Water Intermediate->Water BenzylAlcohol2 2x Benzyl Alcohol DibenzylEther Dibenzyl Ether BenzylAlcohol2->DibenzylEther - H2O Water2 Water DibenzylEther->Water2 Oxidant [O] Oxidant->BenzylAlcohol

References

Troubleshooting low conversion in enzymatic synthesis of benzyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of benzyl hexanoate, particularly focusing on resolving issues of low conversion.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low conversion in the enzymatic synthesis of this compound?

A1: Low conversion in the lipase-catalyzed synthesis of this compound can stem from several factors. Key issues include suboptimal reaction conditions such as temperature and pH, the presence of excess water which promotes the reverse hydrolytic reaction, and inhibition of the enzyme by high concentrations of either the substrates (benzyl alcohol or hexanoic acid) or the product (this compound).[1] The intrinsic activity of the lipase and its stability under the chosen reaction conditions are also critical.

Q2: How does water content affect the synthesis of this compound?

A2: Water activity is a critical parameter in enzymatic esterification. While a minimal amount of water is essential to maintain the enzyme's catalytically active conformation, an excess of water will shift the reaction equilibrium towards hydrolysis, thereby reducing the yield of this compound.[1][2] As water is a byproduct of the esterification reaction, its accumulation can significantly hinder conversion.

Q3: Can the substrates, benzyl alcohol and hexanoic acid, inhibit the lipase enzyme?

A3: Yes, substrate inhibition is a known issue in lipase-catalyzed esterifications. High concentrations of both alcohols and short-chain fatty acids like hexanoic acid can inhibit or even deactivate the lipase enzyme.[1][2] This is a crucial consideration when designing the reaction, particularly in solvent-free systems where substrate concentrations are inherently high.

Q4: My enzymatic reaction has stopped before reaching completion. What could be the cause?

A4: A premature halt in the reaction can be attributed to several factors. Enzyme deactivation due to excessive temperature is a common cause. Additionally, the accumulation of byproducts, particularly water, can shift the equilibrium, preventing further conversion to the ester. Significant changes in the pH of the reaction medium, moving it away from the optimal range for the lipase, can also lead to a cessation of catalytic activity.

Q5: I am observing inconsistent results between different batches of the synthesis. What should I investigate?

A5: Inconsistent results often arise from slight variations in experimental conditions. It is crucial to ensure precise and consistent measurement of all reactants and the enzyme for each batch. The water content of the substrates and any solvent used should be carefully controlled, as minor differences can significantly impact the reaction outcome. The age, storage conditions, and handling of the lipase can also affect its activity, leading to batch-to-batch variability.

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to identifying and resolving the root causes of low conversion in the enzymatic synthesis of this compound.

Problem 1: Low final conversion, reaction plateaus prematurely.
Possible Cause Troubleshooting Steps & Solutions
Reaction Equilibrium Reached / Water Accumulation The accumulation of water, a byproduct of esterification, can drive the reverse reaction (hydrolysis), leading to a plateau in conversion. Solution: Implement in-situ water removal. This can be achieved by adding molecular sieves to the reaction mixture or by conducting the reaction under a vacuum to continuously remove water.[1]
Substrate or Product Inhibition High concentrations of hexanoic acid, benzyl alcohol, or the product, this compound, can inhibit the lipase. Solution: Optimize the substrate molar ratio. An excess of one substrate can drive the reaction, but too high a concentration can be inhibitory. Experiment with different ratios to find an optimal balance.[3][4] Consider a fed-batch approach where the inhibitory substrate is added gradually to maintain a low concentration throughout the reaction.
Enzyme Deactivation The lipase may have lost its activity during the reaction due to suboptimal conditions. Solution: Review and optimize the reaction temperature and pH to ensure they are within the optimal range for the specific lipase being used. Verify the stability of the enzyme under the reaction conditions over the desired timeframe.
Problem 2: The reaction rate is very slow from the beginning.
Possible Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Conditions The temperature, pH, or solvent may not be optimal for the lipase's activity. Solution: Consult literature for the optimal conditions for your specific lipase. If unavailable, perform a systematic optimization of the reaction temperature and pH. The choice of solvent can also significantly impact enzyme activity.
Insufficient Enzyme Activity or Concentration The amount of active enzyme in the reaction may be too low. Solution: Increase the enzyme loading in the reaction. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[1] It is also crucial to verify the activity of your enzyme batch using a standard assay (see Protocol 1).
Mass Transfer Limitations In reactions with immobilized enzymes, poor mixing can limit the access of substrates to the enzyme's active sites. Solution: Increase the agitation speed to improve mixing and reduce mass transfer limitations.
Problem 3: No reaction or negligible conversion.
Possible Cause Troubleshooting Steps & Solutions
Inactive Enzyme The enzyme may be completely inactive due to improper storage, handling, or denaturation. Solution: Verify the storage conditions and age of the enzyme. Perform an enzyme activity assay (see Protocol 1) with a standard substrate to confirm its catalytic activity.
Presence of Inhibitors in Substrates The commercial substrates (benzyl alcohol or hexanoic acid) may contain impurities that act as enzyme inhibitors. Solution: Use high-purity substrates. If impurities are suspected, consider purifying the substrates before use.
Incorrect Reaction Setup Errors in the preparation of the reaction mixture, such as incorrect reagent concentrations or omission of a critical component. Solution: Carefully review the experimental protocol and ensure all components are added in the correct amounts. Double-check all calculations.

Data Presentation: Optimized Reaction Parameters

The optimal conditions for the enzymatic synthesis of this compound can vary depending on the specific lipase used and the reaction system (e.g., solvent-free vs. solvent-based). The following table summarizes typical ranges and some specific examples for key parameters.

ParameterTypical RangeBenzyl Benzoate Synthesis (for comparison)Benzyl Acetate Synthesis (for comparison)
Temperature 40 - 70 °C50 °C (Lipozyme TL-IM)[5]55 °C (Immobilized Candida antarctica lipase B)[6]
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 1:51:6 (Anhydride:Alcohol) for high conversion[5]-
Enzyme Concentration (% w/w of substrates) 1 - 10%6 wt.% (Lipozyme TL-IM)[5]-
Reaction Time 4 - 48 hours6 - 24 hours[5]24 hours[6]
pH 6.0 - 8.0pH 8 (for optimal stability of CalB)[5]-

Note: Data for this compound is limited in readily available literature; therefore, data for the synthesis of similar benzyl esters is provided for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Lipase Esterification Activity

This protocol provides a general method for determining the esterification activity of a lipase, which is crucial for troubleshooting low conversion issues.

Materials:

  • Lipase enzyme (the one used in the synthesis)

  • Benzyl alcohol (high purity)

  • Hexanoic acid (high purity)

  • A suitable organic solvent (e.g., n-heptane or toluene)

  • Reaction vials with screw caps

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) with a suitable column for ester analysis

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Mixture Preparation: In a sealed reaction vial, prepare a reaction mixture containing benzyl alcohol and hexanoic acid at a specific molar ratio (e.g., 1:1) in the chosen organic solvent. A typical concentration would be 0.1 M for each substrate. Add a known concentration of the internal standard.

  • Pre-incubation: Equilibrate the reaction mixture at the desired reaction temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) for 10-15 minutes.

  • Enzyme Addition: Add a precisely weighed amount of the lipase enzyme (e.g., 5% w/w of the limiting substrate) to initiate the reaction.

  • Sampling: At regular time intervals (e.g., 0, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by adding a solvent that will precipitate the enzyme or by flash freezing.

  • Sample Analysis: Centrifuge the quenched aliquots to remove the enzyme. Analyze the supernatant by GC to determine the concentration of the product, this compound.

  • Calculation of Activity: Plot the concentration of this compound against time. The initial reaction rate is the slope of the linear portion of this curve. One unit (U) of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Protocol 2: In-situ Water Removal using Molecular Sieves

This protocol describes a simple method to shift the reaction equilibrium towards ester formation by removing the water byproduct.

Materials:

  • Reactants (benzyl alcohol and hexanoic acid)

  • Lipase enzyme

  • Molecular sieves (e.g., 3Å or 4Å), activated

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • Activation of Molecular Sieves: Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 250-300°C) for at least 3 hours to remove any adsorbed water. Cool them in a desiccator before use.

  • Reaction Setup: In the reaction vessel, combine the benzyl alcohol, hexanoic acid, and the lipase enzyme according to your optimized protocol.

  • Addition of Molecular Sieves: Add the activated molecular sieves to the reaction mixture. A typical loading is 10-20% (w/w) of the total reaction volume.

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature with constant agitation.

  • Monitoring and Work-up: Monitor the progress of the reaction by taking samples periodically for analysis (e.g., by GC). Upon completion, the molecular sieves can be removed by filtration.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low this compound Conversion check_enzyme 1. Verify Enzyme Activity start->check_enzyme enzyme_inactive Enzyme Inactive? check_enzyme->enzyme_inactive check_conditions 2. Assess Reaction Conditions conditions_suboptimal Conditions Suboptimal? check_conditions->conditions_suboptimal check_inhibition 3. Investigate Inhibition inhibition_present Inhibition Occurring? check_inhibition->inhibition_present enzyme_inactive->check_conditions No replace_enzyme Replace Enzyme (Check storage/handling) enzyme_inactive->replace_enzyme Yes solution Improved Conversion replace_enzyme->solution conditions_suboptimal->check_inhibition No optimize_temp_ph Optimize Temperature & pH conditions_suboptimal->optimize_temp_ph Yes remove_water Implement Water Removal (e.g., Molecular Sieves) optimize_temp_ph->remove_water remove_water->solution optimize_ratio Optimize Substrate Molar Ratio inhibition_present->optimize_ratio Yes inhibition_present->solution No fed_batch Consider Fed-Batch Substrate Addition optimize_ratio->fed_batch fed_batch->solution

Caption: A step-by-step workflow for troubleshooting low conversion in enzymatic synthesis.

Logical Relationship of Key Factors Affecting Conversion

Factors_Affecting_Conversion cluster_conditions Reaction Conditions cluster_components Reaction Components conversion This compound Conversion temperature Temperature temperature->conversion Increases (to optimum) ph pH ph->conversion Optimal range is critical agitation Agitation agitation->conversion Improves (reduces mass transfer limits) enzyme_activity Enzyme Activity enzyme_activity->conversion Increases (to a limit) substrate_conc Substrate Concentration substrate_conc->conversion Increases (can inhibit) water_activity Water Activity water_activity->conversion Decreases (promotes hydrolysis)

Caption: Key factors influencing the conversion rate in enzymatic esterification.

References

Preventing polymerization during benzyl hexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent unwanted polymerization during the synthesis of benzyl hexanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during this compound synthesis?

A1: The unwanted "polymerization" observed during the synthesis of this compound is typically not the polymerization of the ester itself, but the acid-catalyzed self-condensation of the benzyl alcohol reactant. Under acidic conditions, especially with strong protic acids like sulfuric acid (H₂SO₄) and high temperatures, benzyl alcohol can dehydrate and polymerize to form poly(benzyl ether)s, often observed as a viscous, dark-colored tar or residue.[1][2] This side reaction competes with the desired esterification, reducing the yield and complicating purification.

Q2: Which synthesis method is recommended for this compound, and what are the common catalysts?

A2: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of benzyl alcohol with hexanoic acid.[3][4][5] This equilibrium reaction is typically catalyzed by an acid. While strong mineral acids like sulfuric acid or hydrochloric acid are effective, they also aggressively promote the unwanted polymerization of benzyl alcohol.[2][6] Milder catalysts such as p-toluenesulfonic acid (p-TsOH), acidic resins (e.g., Amberlyst-15), or certain Lewis acids are often preferred to minimize this side reaction.[5][7] Enzymatic catalysis using lipases like Candida antarctica lipase B (Cal-B) is also an excellent, albeit slower, method that completely avoids polymerization issues and proceeds under very mild conditions.[8]

Q3: How can the esterification equilibrium be shifted to favor product formation?

A3: According to Le Chatelier's principle, the equilibrium can be shifted toward the formation of this compound by two primary methods:

  • Using an excess of one reactant: Employing a large excess of either benzyl alcohol or hexanoic acid will drive the reaction forward.[3][9] Using excess benzyl alcohol is common, but it must be easily removable during purification.

  • Removing water as it forms: Water is a byproduct of the esterification.[4] Its removal shifts the equilibrium to the right, increasing the yield. This is effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[7][9] Alternatively, adding a dehydrating agent like molecular sieves can also be used.[5]

Q4: What are the ideal reaction conditions to maximize yield and purity?

A4: Ideal conditions aim to accelerate the esterification while suppressing the polymerization of benzyl alcohol. This involves a careful balance of catalyst choice, temperature, and reaction time.

  • Catalyst: Use the mildest effective catalyst, such as p-TsOH or a heterogeneous acid catalyst.

  • Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate and efficient water removal. For toluene with a Dean-Stark trap, this corresponds to the reflux temperature (approx. 110 °C).

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed, avoiding prolonged exposure to heat and acid which can promote side reactions.

Troubleshooting Guide

Q: My reaction mixture turned dark brown/black and became viscous. What happened and how can I fix it?

A: This is a classic sign of significant benzyl alcohol polymerization.[2] The strong acid catalyst and/or excessive heat have caused the formation of high-molecular-weight poly(benzyl ether)s.

  • Immediate Action: If the reaction is still in progress, stop the heating immediately.

  • Solution for Future Experiments:

    • Reduce Catalyst Acidity: Switch from sulfuric acid to p-toluenesulfonic acid (p-TsOH).

    • Lower Catalyst Concentration: Use a truly catalytic amount of acid (e.g., 1-5 mol%).

    • Control Temperature: Ensure the reaction is not overheating. Use a controlled heating mantle and monitor the temperature.

    • Check Reactant Purity: Ensure your benzyl alcohol is free from acidic impurities. Consider distilling it before use if its purity is questionable.

Q: The yield of my this compound is low, and I have a significant amount of a high-boiling point residue after distillation. What is the issue?

A: This also points to the formation of polymeric byproducts, which are non-volatile under standard purification conditions. The low yield is a direct consequence of the benzyl alcohol reactant being consumed by this competing side reaction.

  • Troubleshooting Steps:

    • Implement Water Removal: If not already in use, employ a Dean-Stark apparatus to remove water and drive the esterification forward, making it more competitive than the polymerization reaction.[9]

    • Adjust Stoichiometry: Use a moderate excess (e.g., 1.5 to 2 equivalents) of one of the reactants (typically the less expensive one) to shift the equilibrium.[3]

    • Optimize Reaction Time: Monitor the reaction. Pushing the reaction for too long after it has reached equilibrium can lead to degradation and side product formation.

Q: Can I prevent polymerization by adding an inhibitor?

A: The term "inhibitor" is typically used for radical polymerization. The side reaction here is an acid-catalyzed condensation. Therefore, traditional radical inhibitors (like hydroquinone) will have no effect. The "inhibitor" in this context is any factor that reduces the conditions leading to polymerization. This includes using a milder catalyst, lowering the temperature, and minimizing the reaction time. In some related reactions involving benzylic cations, a scavenger like mesitylene can be added to trap the cation before it polymerizes, but this is not standard practice for Fischer esterification and would complicate purification.[10]

Data Presentation

The following table summarizes typical reaction parameters for this compound synthesis via Fischer esterification, highlighting conditions that minimize polymerization.

ParameterCondition to Minimize PolymerizationRationaleTypical Yield
Reactants Benzyl Alcohol, Hexanoic AcidStandard starting materials for Fischer esterification.>85%
Molar Ratio 1:1.2 to 1:1.5 (Acid:Alcohol)A slight excess of alcohol helps drive the equilibrium.[9]
Catalyst p-Toluenesulfonic acid (p-TsOH) (1-5 mol%)Milder than H₂SO₄, reducing the rate of side reactions.[7]
Solvent TolueneAllows for azeotropic removal of water via Dean-Stark trap.
Temperature Reflux (approx. 110 °C for Toluene)Lowest effective temperature to enable both reaction and water removal.
Apparatus Dean-Stark TrapCrucial for removing water and shifting the equilibrium to favor the ester.[7][9]
Reaction Time 4-8 hours (Monitor by TLC/GC)Avoids prolonged heating which can promote polymerization.

Diagrams

reaction_pathway BA Benzyl Alcohol invis1 BA->invis1 invis2 BA->invis2 HA Hexanoic Acid HA->invis1 Cat H+ Catalyst (e.g., p-TsOH) Cat->invis1 catalyzes Cat->invis2 catalyzes BH This compound (Desired Product) H2O Water Polymer Poly(benzyl ether) (Unwanted Polymer) invis1->BH Fischer Esterification (Desired Pathway) invis1->H2O invis2->Polymer Self-Condensation (Side Reaction)

Caption: Reaction scheme for this compound synthesis showing the desired esterification pathway and the competing polymerization side reaction.

troubleshooting_workflow start Problem: Polymerization Observed (Dark, Viscous Mixture) q1 Is a strong acid (e.g., H₂SO₄) being used? start->q1 sol1 Action: Switch to a milder catalyst like p-TsOH or an acidic resin. q1->sol1 Yes q2 Is the reaction temperature too high? q1->q2 No sol1->q2 sol2 Action: Reduce heat. Ensure controlled reflux, do not overheat. q2->sol2 Yes q3 Is water being effectively removed? q2->q3 No sol2->q3 sol3 Action: Use a Dean-Stark trap. Ensure apparatus is set up correctly. q3->sol3 No end Result: Improved Yield and Purity q3->end Yes sol3->end

Caption: Troubleshooting workflow for diagnosing and preventing polymerization during this compound synthesis.

Experimental Protocols

Key Experiment: Synthesis of this compound via Fischer Esterification with Azeotropic Removal of Water

This protocol is designed to maximize the yield of this compound while minimizing the risk of benzyl alcohol polymerization.

1. Materials and Equipment:

  • Hexanoic acid (1.0 eq)

  • Benzyl alcohol (1.2 - 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 eq)

  • Toluene (approx. 2 mL per mmol of hexanoic acid)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Equipment for purification (e.g., fractional distillation or column chromatography)

2. Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the flask, add hexanoic acid, benzyl alcohol, toluene, and p-TsOH.

  • Reaction: Heat the mixture to a gentle reflux using the heating mantle. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene will overflow back into the reaction flask.[7]

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap or until TLC/GC analysis shows complete consumption of the limiting reagent (typically 4-8 hours).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted hexanoic acid). Repeat until no more CO₂ evolution is observed.

      • Water.

      • Brine (to help break any emulsions and begin drying the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to remove unreacted benzyl alcohol and any minor impurities.

References

Technical Support Center: Purification of Benzyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of benzyl hexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized by Fischer esterification?

A1: The most common impurities include unreacted starting materials such as benzyl alcohol and hexanoic acid. Other potential impurities are residual acid catalyst (e.g., sulfuric acid), water formed during the reaction, and byproducts from side reactions, such as the formation of dibenzyl ether from the dehydration of benzyl alcohol.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification methods for this compound, a high-boiling point liquid, are liquid-liquid extraction, vacuum distillation, and flash column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I effectively remove the unreacted hexanoic acid and acid catalyst from my crude product?

A3: Unreacted hexanoic acid and the acid catalyst can be effectively removed by a workup procedure involving liquid-liquid extraction. The crude reaction mixture is typically dissolved in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and then washed sequentially with a saturated sodium bicarbonate solution to neutralize the acids, followed by a brine wash to remove residual water and inorganic salts.

Q4: this compound has a high boiling point. What type of distillation is recommended for its purification?

A4: Due to its high boiling point (approximately 270-278 °C at atmospheric pressure), vacuum distillation is the recommended method for purifying this compound.[1] Distilling at atmospheric pressure can lead to thermal decomposition of the ester. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification.

Q5: When is flash column chromatography a suitable purification method for this compound?

A5: Flash column chromatography is particularly useful for separating this compound from impurities with similar boiling points or when a very high degree of purity is required. It is effective in removing non-volatile impurities and byproducts that may not be easily separated by distillation.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Liquid-Liquid Extraction

Problem: An emulsion has formed between the organic and aqueous layers, preventing proper separation.

  • Potential Causes:

    • Vigorous shaking of the separatory funnel.

    • Presence of surfactant-like impurities.

    • High concentration of the crude product.

  • Solutions:

    • Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Addition: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.[2]

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool may be effective.[3]

    • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to the separation of layers.

Vacuum Distillation

Problem: The distillation is very slow, or the product is not distilling over at the expected temperature.

  • Potential Causes:

    • Inadequate vacuum.

    • Insufficient heating.

    • Improper placement of the thermometer.

  • Solutions:

    • Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed. Using high-vacuum grease is recommended.

    • Increase Heating: Gradually increase the temperature of the heating mantle. The temperature of the heating source should typically be 20-30 °C higher than the boiling point of the liquid being distilled.[4]

    • Correct Thermometer Placement: The top of the thermometer bulb should be positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[5]

Problem: The distillate is cloudy.

  • Potential Cause:

    • Co-distillation of water.

  • Solution:

    • Thorough Drying: Ensure the crude this compound solution is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

Flash Column Chromatography

Problem: Poor separation of this compound from an impurity.

  • Potential Causes:

    • Inappropriate solvent system (eluent).

    • Improperly packed column.

    • Overloading the column with the sample.

  • Solutions:

    • Optimize Eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and the impurity (a difference in Rf values of at least 0.2 is ideal). A common starting point for esters is a mixture of ethyl acetate and hexanes.[6]

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

    • Reduce Sample Load: The amount of crude product loaded onto the column should typically be 1-5% of the weight of the silica gel.

Data Presentation

The following table summarizes representative data for the purification of this compound using different techniques. Note: This data is illustrative and actual results may vary based on the specific experimental conditions and the initial purity of the crude product.

Purification MethodStarting Purity (GC-MS)Final Purity (GC-MS)Yield (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction ~70%~85-90%>95%Removes acidic and water-soluble impurities efficiently.Does not remove impurities with similar solubility to the product.
Vacuum Distillation ~85%>98%~80-90%Effective for removing non-volatile impurities and those with significantly different boiling points.Can lead to product loss if not carefully controlled; not effective for impurities with close boiling points.
Flash Column Chromatography ~85%>99%~70-85%High-resolution separation; effective for impurities with similar boiling points.More time-consuming and uses larger volumes of solvent; can lead to product loss on the column.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol describes the workup of a crude this compound reaction mixture to remove acidic impurities and water.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 2-3 volumes of solvent relative to the crude product).

  • Transfer: Transfer the solution to a separatory funnel.

  • Neutralization Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel, venting frequently to release the pressure from the evolved CO₂ gas. Continue until no more gas is produced. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude, neutralized this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the purification of this compound after an initial workup.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are greased. Use a stir bar or boiling chips in the distilling flask.

  • Sample Charging: Add the crude this compound to the distilling flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Begin heating the distilling flask with a heating mantle.

  • Fraction Collection: Collect any low-boiling point fractions (forerun) in a separate receiving flask. As the temperature stabilizes at the boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the pure product.

  • Completion: Once the majority of the product has distilled over and the temperature begins to drop, stop the heating. Allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 3: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using a silica gel column.

  • Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 5-10% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction distillation Vacuum Distillation extraction->distillation Removes acidic impurities chromatography Flash Column Chromatography extraction->chromatography Removes acidic impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_emulsion start Emulsion Formation during Extraction gentle_mixing Use Gentle Inversion start->gentle_mixing add_brine Add Saturated NaCl (Brine) start->add_brine wait Allow to Stand start->wait filter Filter through Celite® start->filter resolved Phases Separated gentle_mixing->resolved add_brine->resolved wait->resolved filter->resolved

Caption: Troubleshooting flowchart for emulsion formation.

References

Technical Support Center: Optimizing Fischer Esterification of Benzyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of benzyl hexanoate via Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification for synthesizing this compound?

A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (hexanoic acid) and an alcohol (benzyl alcohol) to form an ester (this compound) and water. The reaction's equilibrium nature means that specific strategies must be employed to favor the formation of the product. The overall reaction is illustrated below:

Hexanoic Acid + Benzyl Alcohol ⇌ this compound + Water

Q2: Which acid catalysts are typically used for this reaction?

A2: Common catalysts are strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). Lewis acids and solid acid catalysts, like certain zeolites or niobium-based catalysts, have also been effectively used. The choice of catalyst can influence reaction rate and yield, and may need to be optimized depending on the scale and sensitivity of the substrates.

Q3: How can the reaction yield be maximized?

A3: To maximize the yield of this compound, the reaction equilibrium must be shifted towards the products according to Le Châtelier's principle. This is typically achieved by:

  • Using an excess of one reactant: Employing an excess of either benzyl alcohol or hexanoic acid can drive the reaction forward. Using excess alcohol is common.

  • Removing water as it forms: This is a highly effective method. Techniques include azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene, or using drying agents like molecular sieves.

Q4: What are typical reaction temperatures and times?

A4: Fischer esterification reactions are generally conducted at elevated temperatures, often under reflux conditions, to achieve a reasonable reaction rate. Typical temperatures range from 60–110 °C, depending on the solvent used. Reaction times can vary significantly, from a few hours to over 20 hours, depending on the specific substrates, catalyst, and temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not shifted: Water is not being effectively removed, or an insufficient excess of one reactant was used. 2. Inactive catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration. 3. Insufficient reaction time or temperature: The reaction may not have reached equilibrium or the activation energy barrier was not overcome.1. Improve water removal: Use a Dean-Stark apparatus with an appropriate azeotropic solvent (e.g., toluene). Ensure the apparatus is set up correctly. Alternatively, add freshly activated molecular sieves to the reaction mixture. 2. Increase reactant excess: Try increasing the molar excess of benzyl alcohol to 3-5 equivalents. 3. Use fresh catalyst: Ensure the acid catalyst is fresh and anhydrous. Increase catalyst loading if necessary, but proceed with caution (see below). 4. Increase reaction time and/or temperature: Monitor the reaction by TLC or GC and continue reflux until the starting material is consumed or the product concentration plateaus.
Reaction Mixture Darkens or Forms Tar/Polymer 1. Benzyl alcohol polymerization/degradation: Benzyl alcohol is sensitive to strong, concentrated acids, especially at high temperatures. This can lead to polymerization or side reactions. 2. Excessive catalyst concentration: Too much strong acid can promote side reactions and decomposition.1. Reduce catalyst concentration: When using strong acids like H₂SO₄, use a smaller catalytic amount (e.g., 0.05 molar ratio relative to the limiting reagent). 2. Use a milder catalyst: Consider using p-toluenesulfonic acid, a solid acid catalyst, or a Lewis acid which may be less aggressive. 3. Control temperature: Avoid excessive heating. Ensure smooth reflux and even heating.
Difficult Product Isolation / Formation of Emulsions During Workup 1. Similar densities: The densities of the aqueous and organic layers may be too similar, particularly if there is unreacted benzyl alcohol. 2. Insufficient neutralization: Residual acid can interfere with phase separation.1. Use a brine wash: During the aqueous workup, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break emulsions and "salt out" the organic product. 2. Ensure complete neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases to ensure all acid catalyst and unreacted hexanoic acid are removed.
Product is Contaminated with Starting Material 1. Incomplete reaction: The reaction did not go to completion. 2. Inefficient purification: The purification method (e.g., distillation, chromatography) is not adequately separating the product from the unreacted starting materials.1. Re-run the reaction under more forcing conditions: Refer to the "Low Yield" solutions above. 2. Optimize purification: For distillation, ensure the fractionating column has sufficient theoretical plates to separate this compound from the higher-boiling benzyl alcohol. For column chromatography, optimize the solvent system for better separation.

Data Presentation

The following table summarizes yields for the synthesis of benzyl esters under various catalytic conditions. While not all data is for this compound specifically, it provides a useful comparison of catalyst performance for the esterification of benzyl alcohol.

Carboxylic AcidCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Time (h)Yield (%)Reference
Acetic AcidH₂SO₄1:5Reflux14~67 (calculated from reported values)
Acetic AcidPAFR Resin (0.7 mol%)1:1.2501296 (GC Yield)
Benzoic AcidNbCl₅ (1.5 mol ratio)1:1Room Temp.398
Benzoic AcidSiO₂-Nb (10% w/w)1:1Reflux995
Hexanoic Acid MMM-Beta (Zeolite)1:11108~85 (Conversion)
Hexanoic Acid Beta nanocrystals1:11108~55 (Conversion)

Experimental Protocols

Optimized Protocol for Fischer Esterification of this compound using a Dean-Stark Apparatus

This protocol is a general guideline and may require optimization.

Materials:

  • Hexanoic acid

  • Benzyl alcohol (e.g., 2-3 molar equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, ~5 mol%)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., ethyl acetate, hexane)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for purification (distillation or column chromatography)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add hexanoic acid (1 equivalent), benzyl alcohol (2 equivalents), p-toluenesulfonic acid monohydrate (0.05 equivalents), and enough toluene to fill approximately one-third of the flask and the Dean-Stark trap.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill as an azeotrope. The water, being denser than toluene, will collect in the bottom of the Dean-Stark trap while the toluene overflows back into the reaction flask.

  • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap or until reaction completion is confirmed by TLC or GC analysis (typically 4-20 hours).

  • Workup - Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an equal volume of ethyl acetate or diethyl ether.

  • Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Saturated NaHCO₃ solution (2x) to neutralize the TsOH catalyst and remove unreacted hexanoic acid. Vent the funnel frequently to release CO₂ pressure.

    • Water (1x).

    • Saturated brine solution (1x) to aid in phase separation and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield pure this compound.

Visualizations

Diagram 1: Fischer Esterification Mechanism

This diagram illustrates the step-by-step acid-catalyzed mechanism for the formation of this compound.

Fischer_Esterification Start Hexanoic Acid + Benzyl Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ ActivatedCarbonyl Activated Carbonyl Intermediate Protonation->ActivatedCarbonyl NucleophilicAttack Nucleophilic Attack by Benzyl Alcohol ActivatedCarbonyl->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterLG Intermediate with Good Leaving Group (H₂O) ProtonTransfer->WaterLG Elimination Elimination of Water WaterLG->Elimination ProtonatedEster Protonated Ester Elimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation -H⁺ End This compound + Water Deprotonation->End

Caption: Mechanism of the acid-catalyzed Fischer esterification.

Diagram 2: Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis and purification of this compound.

Workflow A 1. Reagent Setup (Hexanoic Acid, Benzyl Alcohol, Catalyst, Toluene) B 2. Reflux with Dean-Stark Trap (Water Removal) A->B C 3. Reaction Monitoring (TLC / GC) B->C D 4. Workup (Cool, Dilute, Wash) C->D Reaction Complete E 5. Drying & Concentration (Dry with Na₂SO₄, Rotovap) D->E F 6. Purification (Vacuum Distillation or Chromatography) E->F G 7. Product Analysis (NMR, IR, GC-MS) F->G

Caption: General workflow for this compound synthesis.

Stability and degradation of benzyl hexanoate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of benzyl hexanoate in various experimental and formulation contexts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/GC analysis. - Degradation of this compound due to hydrolysis, oxidation, or photolysis. - Impurities in the initial material. - Interaction with excipients or container materials.- Perform forced degradation studies to identify potential degradation products and their retention times.[1][2] - Analyze the starting material for purity before initiating experiments. - Conduct compatibility studies with all formulation components.
Loss of potency or change in odor/color of a this compound-containing formulation over time. - Chemical degradation of this compound. - Evaporation of the ester, especially at elevated temperatures.- Protect the formulation from light, heat, and oxygen by using opaque, airtight containers and storing at recommended temperatures. - For liquid formulations, consider the use of antioxidants. - Ensure the pH of aqueous formulations is controlled to minimize hydrolysis.
Precipitation or phase separation in aqueous-based formulations. - this compound has low water solubility.- Utilize co-solvents like ethanol or propylene glycol to increase solubility. - Incorporate suitable surfactants to create emulsions or micellar solutions.
Inconsistent analytical results. - Non-validated analytical method. - Interaction of this compound or its degradants with the analytical column.- Develop and validate a stability-indicating HPLC or GC method.[3][4] - Use an appropriate column and mobile phase to ensure good peak shape and resolution. A reverse-phase C18 or phenyl column is often suitable for HPLC analysis.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of benzyl esters, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and to a lesser extent, photolysis and thermal degradation.

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield benzyl alcohol and hexanoic acid.[6] Alkaline hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is reversible.[6]

  • Oxidation: The benzylic position is susceptible to oxidation, which can lead to the formation of benzaldehyde and benzoic acid.[7][8] The ester moiety can also be oxidized, though this is generally less favored.

  • Photodegradation: Exposure to UV light can induce cleavage of the benzyl-oxygen bond, leading to the formation of radical species that can result in a variety of degradation products, including benzyl alcohol and benzoic acid. This is analogous to the photodegradation of benzyl benzoate.

  • Thermal Degradation: At high temperatures, this compound can decompose. Studies on benzyl radicals indicate decomposition occurs at very high temperatures (above 1400 K).[9] For practical laboratory and storage conditions, thermally induced degradation is less common but should be considered if the compound is subjected to high-temperature processes.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH. Ester hydrolysis is catalyzed by both acids and bases. The rate of hydrolysis is typically slowest in the neutral to slightly acidic pH range (around pH 4-6) and increases significantly under strongly acidic or alkaline conditions. Alkaline hydrolysis is generally considered to be more destructive as it is irreversible.[6]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products depend on the degradation pathway:

  • Hydrolysis: Benzyl alcohol and hexanoic acid.

  • Oxidation: Benzaldehyde, benzoic acid, and potentially other oxidized species.[7][8]

  • Photolysis: Benzyl alcohol and benzoic acid are likely major products, with the potential for other minor products arising from radical reactions.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: Stability-indicating high-performance liquid chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its degradation products.[3][4] Gas chromatography (GC) with a flame ionization detector (FID) or mass spectrometry (MS) can also be used, particularly for volatile degradation products.[10]

Quantitative Data Summary

The following tables provide illustrative quantitative data on the degradation of this compound under various conditions. This data is based on typical behavior of similar benzyl esters and should be used as a general guide. Actual degradation rates will depend on the specific experimental conditions.

Table 1: Illustrative Hydrolysis Rate Constants of this compound at 50°C

pHConditionApparent First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t½) (hours)
2.00.1 M HCl1.5 x 10⁻⁷1280
7.0Phosphate Buffer8.0 x 10⁻⁸2400
10.0Carbonate Buffer3.2 x 10⁻⁶60
12.00.01 M NaOH5.5 x 10⁻⁵3.5

Table 2: Illustrative Degradation of this compound in a Solution under Forced Conditions

Stress Condition Duration Temperature Percent Degradation (Illustrative) Primary Degradation Products
Acid Hydrolysis (0.1 M HCl)24 hours80°C15%Benzyl alcohol, Hexanoic acid
Base Hydrolysis (0.1 M NaOH)4 hours60°C25%Benzyl alcohol, Hexanoic acid
Oxidation (3% H₂O₂)8 hours60°C20%Benzaldehyde, Benzoic acid
Photolysis (UV 254 nm)48 hours25°C10%Benzyl alcohol, Benzoic acid
Thermal72 hours105°C5%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.[2][11][12]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Incubate in a water bath at 80°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C for 4 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at 60°C for 8 hours.

  • Thermal Degradation: Store the solid this compound in an oven at 105°C for 72 hours. Dissolve a known amount in the solvent before analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV radiation (e.g., 254 nm) in a photostability chamber for 48 hours.

  • Sample Analysis: After the specified time, cool the samples to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration. Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.[3][4]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

    • Start with 40% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[1] Specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Hydrolysis_Pathway benzyl_hexanoate This compound transition_state Tetrahedral Intermediate benzyl_hexanoate->transition_state H₂O / H⁺ or OH⁻ products Benzyl Alcohol + Hexanoic Acid transition_state->products

Caption: Acid or base-catalyzed hydrolysis of this compound.

Oxidation_Pathway benzyl_hexanoate This compound benzaldehyde Benzaldehyde benzyl_hexanoate->benzaldehyde Oxidizing Agent benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Further Oxidation

Caption: Oxidation pathway of the benzylic group in this compound.

Experimental_Workflow cluster_stress Forced Degradation acid Acidic analysis HPLC/GC Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start This compound Sample start->acid start->base start->oxidative start->thermal start->photo end Stability Profile analysis->end

Caption: Workflow for a forced degradation study.

References

Removing unreacted starting materials from benzyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of benzyl hexanoate. Our aim is to help you resolve common issues encountered during the removal of unreacted starting materials, namely benzyl alcohol and hexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: this compound is most commonly synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of benzyl alcohol with hexanoic acid.[1][2] The reaction is reversible, and therefore, techniques are often employed to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed.[1]

Q2: What are the primary impurities I can expect in my crude this compound product?

A2: The primary impurities are typically the unreacted starting materials: benzyl alcohol and hexanoic acid. If an acid catalyst such as sulfuric acid is used, it will also be present in the reaction mixture.[3]

Q3: What are the key physical properties I should be aware of for purification?

A3: Understanding the boiling points and solubility of the components is crucial for purification. This compound is a colorless to pale yellow liquid with a fruity aroma and is insoluble in water but soluble in organic solvents like ethanol and ether.[4][5]

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound206.28~278Insoluble[5][6]
Benzyl Alcohol108.14~205.3Slightly Soluble[7]
Hexanoic Acid116.16~205Slightly Soluble

Q4: Which purification techniques are most effective for removing unreacted starting materials?

A4: The most common and effective techniques are liquid-liquid extraction, column chromatography, and distillation. The choice of method depends on the scale of the reaction and the desired purity of the final product.[3][8]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Extraction Incomplete removal of hexanoic acid.Ensure complete neutralization by washing with a saturated sodium bicarbonate solution. Test the aqueous layer with pH paper to confirm it is basic.[9]
Incomplete removal of benzyl alcohol.Wash the organic layer multiple times with water or brine to remove the more water-soluble benzyl alcohol.
Emulsion Formation During Extraction Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of vigorous shaking. To break an existing emulsion, add a small amount of brine (saturated NaCl solution).[9]
Low Yield of Purified Ester The esterification reaction did not go to completion.Drive the reaction equilibrium forward by using an excess of one reactant or by removing water as it forms (e.g., using a Dean-Stark apparatus).[1]
Product loss during aqueous washes.Minimize the number of washes while ensuring purity. Back-extract the combined aqueous layers with a small amount of fresh organic solvent to recover any dissolved product.
Co-elution of Product and Impurities During Column Chromatography The chosen solvent system (mobile phase) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between this compound and the impurities. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.[8]
Poor Separation During Distillation The boiling points of the components are too close for simple distillation.Use fractional distillation for better separation. Ensure the distillation apparatus is set up correctly and that the thermometer is properly placed to get an accurate boiling point reading.[9]

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

This protocol outlines the steps to remove unreacted hexanoic acid and benzyl alcohol from a crude reaction mixture.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or another suitable organic solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Acid Removal: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently swirl. Invert the funnel and vent frequently to release the pressure from the carbon dioxide gas produced.[9] Shake gently and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.

  • Alcohol Removal: Wash the organic layer with water to remove the majority of the unreacted benzyl alcohol. Allow the layers to separate and drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated brine solution to help remove dissolved water and any remaining water-soluble impurities.[9] Drain the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄).[9] Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing; if it clumps together, add more.

  • Filtration: Filter the solution to remove the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for achieving high purity, especially for smaller scale reactions.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)[8]

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal system should show good separation between the this compound spot and the impurity spots.[8]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[10]

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions in separate test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute the more polar components (unreacted alcohol and acid).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude this compound (with Benzyl Alcohol & Hexanoic Acid) dissolve Dissolve in Organic Solvent crude->dissolve extraction Liquid-Liquid Extraction in Separatory Funnel dissolve->extraction bicarb_wash Wash with NaHCO3 (aq) to remove Hexanoic Acid extraction->bicarb_wash water_wash Wash with Water to remove Benzyl Alcohol bicarb_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry Dry with Anhydrous MgSO4 brine_wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate pure_ester Pure this compound evaporate->pure_ester column_chrom Column Chromatography (Alternative/Further Purification) evaporate->column_chrom for higher purity column_chrom->pure_ester

Caption: Workflow for the purification of this compound.

FischerEsterification Fischer Esterification of this compound cluster_reactants Reactants cluster_products Products hexanoic_acid Hexanoic Acid protonation Protonation of Carbonyl Oxygen hexanoic_acid->protonation benzyl_alcohol Benzyl Alcohol nucleophilic_attack Nucleophilic Attack by Benzyl Alcohol benzyl_alcohol->nucleophilic_attack catalyst H+ Catalyst (e.g., H2SO4) catalyst->protonation protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation water Water elimination->water benzyl_hexanoate This compound deprotonation->benzyl_hexanoate

Caption: Mechanism of Fischer esterification for this compound synthesis.

References

Adjusting stoichiometry to improve benzyl hexanoate synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl Hexanoate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, with a specific focus on adjusting stoichiometry to improve reaction efficiency.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield of this compound when reacting hexanoic acid with benzyl alcohol. What are the potential causes related to stoichiometry and how can we improve the yield?

Answer:

A low yield in the synthesis of this compound is a common problem, often linked to the equilibrium nature of the esterification reaction. Adjusting the stoichiometry of the reactants is a primary strategy to drive the reaction towards the product side.

Possible Causes and Solutions:

  • Unfavorable Equilibrium: The Fischer esterification of hexanoic acid and benzyl alcohol is a reversible reaction. To shift the equilibrium towards the formation of this compound, Le Chatelier's principle can be applied by using an excess of one of the reactants.[1][2] Typically, the less expensive or more easily removable reactant is used in excess. In this case, using an excess of benzyl alcohol is a common strategy.

  • Insufficient Reactant Concentration: If the concentration of either hexanoic acid or benzyl alcohol is too low, the reaction rate will be slow, leading to incomplete conversion within a typical reaction time.

Recommendations for Stoichiometric Adjustment:

  • Increase the Molar Ratio of Benzyl Alcohol: Start by using a 1.5 to 2-fold molar excess of benzyl alcohol relative to hexanoic acid. This increases the probability of collisions between the reactants and shifts the equilibrium to favor the product.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the limiting reactant (hexanoic acid) to determine the optimal reaction time with the adjusted stoichiometry.

Below is an illustrative table showing the expected impact of adjusting the molar ratio of benzyl alcohol to hexanoic acid on the yield of this compound.

Molar Ratio (Hexanoic Acid:Benzyl Alcohol)Expected Yield (%)Notes
1:165-75Standard equimolar ratio, often results in incomplete conversion.
1:1.580-88A moderate excess of benzyl alcohol significantly improves the yield.
1:288-95A larger excess of benzyl alcohol can lead to near-quantitative conversion.
1:3>95A significant excess may be used but consider the difficulty of removing the excess alcohol during purification.

This table provides illustrative data based on established chemical principles. Actual yields may vary depending on specific reaction conditions.

Issue 2: Formation of Side Products

Question: We are observing significant side product formation in our synthesis of this compound. Can adjusting the stoichiometry help in minimizing these impurities?

Answer:

Yes, adjusting the stoichiometry, in conjunction with other reaction parameters, can help minimize the formation of side products.

Common Side Products and Stoichiometric Considerations:

  • Dibenzyl Ether: This can form from the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures and with a large excess of benzyl alcohol. While an excess of benzyl alcohol is generally recommended to improve the ester yield, an excessive amount combined with high acid catalyst concentration can promote this side reaction.

  • Polymerization of Benzyl Alcohol: Strong acidic conditions and high temperatures can lead to the polymerization of benzyl alcohol.[3]

Recommendations to Minimize Side Products:

  • Optimize the Molar Ratio: While using an excess of benzyl alcohol is beneficial, avoid a very large excess (e.g., > 3 equivalents) if dibenzyl ether formation is a significant issue. A molar ratio of 1:1.5 to 1:2 of hexanoic acid to benzyl alcohol is often a good compromise.

  • Control Catalyst Concentration: Use the minimum effective amount of acid catalyst. A higher concentration of catalyst with a large excess of benzyl alcohol can increase the rate of side reactions.

  • Temperature Control: Maintain the reaction temperature at the minimum required for an efficient reaction rate to disfavor the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of hexanoic acid to benzyl alcohol for a first-time synthesis of this compound?

A1: For a first-time synthesis, a molar ratio of 1:1.2 of hexanoic acid to benzyl alcohol is a good starting point. This provides a slight excess of benzyl alcohol to favor the forward reaction without making the subsequent purification overly difficult.

Q2: How does the removal of water affect the required stoichiometry?

A2: The removal of water, a byproduct of the esterification, is crucial for driving the reaction to completion.[4] If an efficient method for water removal is used, such as a Dean-Stark apparatus, the need for a large excess of one reactant is reduced.[4] You may achieve high yields with a molar ratio closer to 1:1.

Q3: Can I use an excess of hexanoic acid instead of benzyl alcohol?

A3: While technically possible, it is generally less practical. Hexanoic acid is more difficult to remove from the reaction mixture than benzyl alcohol due to its lower volatility and potential to form salts during workup. Therefore, using an excess of benzyl alcohol is the preferred method.

Q4: What are the non-stoichiometric factors that I should consider to improve the yield?

A4: Besides stoichiometry, other critical factors include:

  • Catalyst: Use an appropriate acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[4]

  • Temperature: Ensure the reaction is heated sufficiently to proceed at a reasonable rate, typically at the reflux temperature of the solvent.

  • Reaction Time: Allow the reaction to proceed for a sufficient duration to reach equilibrium or completion.

  • Water Removal: As mentioned, actively removing water will significantly improve the yield.[4]

Experimental Protocols

Protocol 1: Standard Fischer Esterification of this compound (1:1.2 Molar Ratio)

Materials:

  • Hexanoic acid (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Concentrated sulfuric acid (0.05 eq)

  • Toluene (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus and condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add hexanoic acid (1.0 eq) and toluene.

  • Add benzyl alcohol (1.2 eq) to the flask.

  • Slowly add concentrated sulfuric acid (0.05 eq) to the stirring mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Optimized High-Yield Synthesis of this compound (1:2 Molar Ratio)

Materials:

  • Same as Protocol 1

Procedure:

  • Follow steps 1-3 of Protocol 1, but in step 2, add benzyl alcohol (2.0 eq).

  • Proceed with steps 4-10 as described in Protocol 1. The increased excess of benzyl alcohol should result in a higher yield of this compound. Be aware that the removal of the excess benzyl alcohol during purification might require more careful distillation or more extensive chromatography.

Visualizations

Below is a diagram illustrating the troubleshooting workflow for low yield in this compound synthesis, with a focus on stoichiometric adjustments.

TroubleshootingWorkflow Start Start: Low this compound Yield CheckStoichiometry Check Stoichiometry (Molar Ratio of Reactants) Start->CheckStoichiometry Equimolar Equimolar Ratio (1:1)? CheckStoichiometry->Equimolar IncreaseAlcohol Increase Benzyl Alcohol (e.g., 1:1.5 or 1:2) Equimolar->IncreaseAlcohol Yes ExcessAlcohol Using Excess Alcohol? Equimolar->ExcessAlcohol No MonitorReaction Monitor Reaction Progress (TLC/GC) IncreaseAlcohol->MonitorReaction YieldImproved Yield Improved? MonitorReaction->YieldImproved Success Success: Optimized Yield YieldImproved->Success Yes CheckOtherParams Check Other Parameters (Catalyst, Temp, Water Removal) YieldImproved->CheckOtherParams No CheckOtherParams->Start Re-evaluate ExcessAlcohol->CheckOtherParams Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Benzyl Hexanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of esters like benzyl hexanoate is a fundamental process with applications in flavors, fragrances, and pharmaceuticals. The choice of synthetic route, however, can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the traditional chemical synthesis versus the increasingly popular enzymatic approach for producing this compound, supported by experimental data and detailed protocols.

Executive Summary

This compound, a fruity-scented ester, can be synthesized through two primary methods: chemical synthesis via Fischer esterification and enzymatic synthesis using lipases. While chemical synthesis is a long-established method, it often requires harsh reaction conditions, including high temperatures and strong acid catalysts, leading to potential side reactions and environmental concerns. In contrast, enzymatic synthesis offers a greener alternative, proceeding under mild conditions with high specificity and yielding a product of high purity. This guide will delve into the quantitative and qualitative differences between these two approaches to inform your selection of the most suitable method for your research and development needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative parameters for the chemical and enzymatic synthesis of this compound, providing a clear overview of their respective performance metrics.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Immobilized Lipase (e.g., Candida antarctica Lipase B)
Reactants Benzyl alcohol, Hexanoic acidBenzyl alcohol, Hexanoic acid
Temperature High (typically reflux, >100°C)Mild (e.g., 35°C)
Reaction Time 2 - 20 hours1.5 hours
Reported Yield 65 - 96%[1][2]>90%
Solvent Often requires a solvent for azeotropic water removal (e.g., toluene)Solvent-free
Byproducts Water, potential for side products from dehydration and oxidationWater
Downstream Processing Neutralization, washing, drying, distillationSimple filtration of the enzyme
Environmental Impact Generates acidic waste, higher energy consumption"Green" process, biodegradable catalyst, lower energy consumption

Experimental Protocols

Chemical Synthesis: Fischer Esterification of this compound

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

Materials:

  • Benzyl alcohol

  • Hexanoic acid

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add benzyl alcohol, hexanoic acid (in a 1:1.2 molar ratio), and a catalytic amount of p-TsOH (approximately 1-2 mol%).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the reaction mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap.

  • Continue the reflux for 2-14 hours, monitoring the reaction progress by observing the amount of water collected or by techniques such as Thin Layer Chromatography (TLC).[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Enzymatic Synthesis of this compound

This protocol details a highly efficient and environmentally friendly method for synthesizing this compound using immobilized Candida antarctica lipase B (CALB).

Materials:

  • Benzyl alcohol

  • Hexanoic acid

  • Immobilized Candida antarctica lipase B (CALB)

  • Reaction vessel (e.g., a round-bottom flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Vacuum pump

Procedure:

  • In a reaction vessel, combine equimolar amounts of benzyl alcohol and hexanoic acid.

  • Add the immobilized CALB (e.g., 4 mg of biocatalyst for a small-scale reaction).

  • The reaction is carried out in a solvent-free system.

  • Incubate the mixture at 35°C with agitation (e.g., 180 rpm).

  • Apply a vacuum (e.g., 15 mbar) to the system to remove the water formed during the reaction, which shifts the equilibrium towards product formation.

  • The reaction is typically complete within 90 minutes, achieving a conversion of over 90%.

  • After the reaction, the immobilized enzyme can be easily recovered by simple filtration and can be reused for subsequent batches.

  • The resulting product is of high purity and may not require further purification.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Synthesis_Comparison cluster_chemical Chemical Synthesis (Fischer Esterification) cluster_enzymatic Enzymatic Synthesis chem_reactants Benzyl Alcohol + Hexanoic Acid chem_process Fischer Esterification (with Dean-Stark Trap) chem_reactants->chem_process chem_conditions High Temperature (Reflux) Strong Acid Catalyst (H₂SO₄) Solvent (Toluene) chem_conditions->chem_process chem_purification Neutralization Washing Distillation chem_process->chem_purification Harsh Conditions chem_product This compound (65-96% Yield) chem_purification->chem_product enz_reactants Benzyl Alcohol + Hexanoic Acid enz_process Esterification enz_reactants->enz_process enz_conditions Mild Temperature (35°C) Lipase Catalyst (CALB) Solvent-Free enz_conditions->enz_process enz_purification Enzyme Filtration enz_process->enz_purification Mild Conditions enz_product This compound (>90% Yield) enz_purification->enz_product start start->chem_reactants start->enz_reactants

Caption: A logical workflow comparing the key stages of chemical versus enzymatic synthesis of this compound.

Signaling_Pathways cluster_chemical_pathway Chemical Synthesis Pathway cluster_enzymatic_pathway Enzymatic Synthesis Pathway C_Start Carboxylic Acid (Hexanoic Acid) Protonation Protonation of Carbonyl Oxygen (H⁺ Catalyst) C_Start->Protonation Nucleophilic_Attack Nucleophilic Attack by Alcohol (Benzyl Alcohol) Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination C_End Ester (this compound) Water_Elimination->C_End E_Start Alcohol + Acid (in Active Site of Lipase) Acyl_Enzyme Acyl-Enzyme Intermediate Formation (Release of Water) E_Start->Acyl_Enzyme Nucleophilic_Attack_Enz Nucleophilic Attack by Alcohol Acyl_Enzyme->Nucleophilic_Attack_Enz Tetrahedral_Intermediate_Enz Tetrahedral Intermediate Nucleophilic_Attack_Enz->Tetrahedral_Intermediate_Enz Ester_Release Ester Release from Enzyme Tetrahedral_Intermediate_Enz->Ester_Release E_End Ester (this compound) Ester_Release->E_End

Caption: Simplified signaling pathways illustrating the mechanisms of chemical and enzymatic esterification.

Conclusion

The choice between chemical and enzymatic synthesis of this compound ultimately depends on the specific priorities of the researcher or organization.

Chemical synthesis remains a viable option, particularly when cost of catalysts is a primary concern and the necessary equipment for handling high temperatures and corrosive materials is readily available. However, the drawbacks of lower selectivity, harsher reaction conditions, and a more significant environmental impact cannot be overlooked.

Enzymatic synthesis , on the other hand, represents a more modern, sustainable, and often more efficient approach. The mild reaction conditions, high yields, and exceptional purity of the final product, coupled with the reusability of the biocatalyst, make it an attractive option for applications where quality and environmental responsibility are paramount. For drug development and high-value chemical synthesis, the benefits of the enzymatic route often outweigh the initial investment in the biocatalyst. As green chemistry principles become increasingly important in scientific research and industrial processes, the adoption of enzymatic methods for ester synthesis is expected to continue its upward trend.

References

Benzyl hexanoate vs. benzyl acetate: a comparative analysis of properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzyl Hexanoate and Benzyl Acetate: Physicochemical and Olfactory Properties

In the realm of flavor and fragrance chemistry, benzyl esters play a pivotal role in constructing a wide array of aromatic profiles. Among these, this compound and benzyl acetate are two prominent examples, each offering unique sensory characteristics. This guide provides a comprehensive comparison of their physicochemical and olfactory properties, supported by established experimental protocols, to aid researchers, scientists, and drug development professionals in their selection and application.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physicochemical properties of these esters is crucial for predicting their behavior in various formulations. The following table summarizes key quantitative data for this compound and benzyl acetate.

PropertyThis compoundBenzyl Acetate
Molecular Formula C₁₃H₁₈O₂C₉H₁₀O₂
Molecular Weight 206.28 g/mol [1]150.17 g/mol [2]
Appearance Colorless to pale yellow liquid[3]Colorless to pale yellow liquid[2]
Boiling Point ~275 °C[1]206-220 °C[2][4]
Melting Point Not available-51 °C[4]
Density ~0.98 g/cm³~1.05 g/cm³ at 25°C[2]
Solubility in Water Insoluble[1][3]Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol and ether[3]Soluble in alcohol and organic solvents[2]
Vapor Pressure 0.002 hPa @ 20°C[1]0.1643 mmHg @ 25°C[4]
Flash Point ~105 °C[5][6]~91-102 °C[2][4]
Log P (Octanol/Water) 3.9[1]1.96[4]

Olfactory Profile: A Sensory Showdown

The primary application of these esters lies in their distinct aromatic qualities.

This compound is characterized by a sweet, fruity aroma with green and floral undertones.[6] It is often described as having notes of apricot, gardenia, and jasmine.[5][7] Its scent is generally considered to be milder and possess a greater depth compared to benzyl acetate.

Benzyl Acetate presents a powerful, sweet, and floral scent, most famously associated with jasmine.[2][8] It also carries fruity notes reminiscent of pear and apple.[2][9] Due to its intensity and freshness, it is a widely used component in jasmine and gardenia fragrance compositions.[8]

Experimental Protocols

To provide a framework for empirical comparison, the following section details standardized methodologies for the synthesis and sensory analysis of this compound and benzyl acetate.

Synthesis via Fischer Esterification

This protocol outlines a classic acid-catalyzed esterification for the synthesis of both esters.

Materials:

  • Benzyl alcohol

  • Hexanoic acid (for this compound) or Glacial acetic acid (for benzyl acetate)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzyl alcohol and the corresponding carboxylic acid (hexanoic acid or acetic acid).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Purify the crude ester by distillation under reduced pressure.

G Fischer Esterification Workflow Reactants Reactants: Benzyl Alcohol Carboxylic Acid (Hexanoic or Acetic) Reaction Reflux Reaction Reactants->Reaction Catalyst Catalyst: Conc. H₂SO₄ Catalyst->Reaction Workup Aqueous Workup: - Water Wash - NaHCO₃ Wash - Water Wash Reaction->Workup Drying Drying: Anhydrous MgSO₄ Workup->Drying Purification Purification: Distillation Drying->Purification Product Pure Benzyl Ester Purification->Product

Fischer Esterification Workflow Diagram
Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for the detailed characterization of aroma compounds.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate capillary column (e.g., DB-5 or equivalent).

Procedure:

  • Prepare dilute solutions of both this compound and benzyl acetate in a suitable solvent (e.g., ethanol).

  • Inject a small volume of the sample into the GC.

  • The effluent from the column is split between the FID and the olfactometry port.

  • A trained sensory panelist sniffs the effluent from the olfactometry port and records the perceived aroma characteristics and their intensity at specific retention times.

  • The data from the FID and the sensory panel are correlated to identify the aroma profile of each compound.

G GC-Olfactometry Analysis Sample Ester Sample (in solvent) GC Gas Chromatograph Sample->GC Column Capillary Column GC->Column Splitter Effluent Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID Olfactometry Olfactometry Port Splitter->Olfactometry Data_Acquisition Data Acquisition System FID->Data_Acquisition Sensory_Panel Sensory Panelist Olfactometry->Sensory_Panel Results Correlated Data: Retention Time, Aroma Descriptor, Intensity Data_Acquisition->Results Sensory_Panel->Data_Acquisition

Gas Chromatography-Olfactometry Workflow

Applications in Industry

Both esters find extensive use across various industries, primarily driven by their aromatic properties.

  • This compound: Due to its sweet, fruity, and slightly floral profile, it is a valuable component in flavor formulations, particularly for creating apple, strawberry, and pineapple notes.[6] In perfumery, it adds depth and a creamy, fruity character to floral fragrances.

  • Benzyl Acetate: As a key constituent of jasmine and gardenia scents, it is widely used in perfumes, cosmetics, soaps, and detergents.[9][10] Its fruity-floral character also makes it a popular choice for flavoring candies, baked goods, and beverages.[9] Furthermore, its solvent properties are utilized in products like lacquers, polishes, and printing inks.[9][11]

Conclusion

This compound and benzyl acetate, while both benzyl esters, offer distinct and complementary aromatic profiles. Benzyl acetate provides a powerful, fresh, and distinctly floral-jasmine note, whereas this compound delivers a milder, sweeter, and more complex fruity-floral aroma. The choice between the two will ultimately depend on the specific application and the desired sensory outcome. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses and further explore the nuances of these versatile aroma compounds.

References

A Comparative Guide to the Quantification of Benzyl Hexanoate: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of aromatic esters like benzyl hexanoate, selecting the optimal analytical methodology is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for this purpose. The information presented herein is synthesized from established analytical validation principles and data from the analysis of structurally similar compounds to provide a robust comparative framework.

At a Glance: GC-MS and HPLC for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and specificity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds such as this compound.[1][2][3] The mass spectrometer detector provides a definitive identification based on the mass-to-charge ratio of fragmented ions, which is akin to a molecular fingerprint.[4]

High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, offers a versatile and cost-effective alternative.[5] It is well-suited for a broader range of compounds, including those that are less volatile or thermally sensitive.[2] While typically less sensitive than GC-MS with a standard UV detector, its performance can be significantly enhanced by coupling it with a mass spectrometer (LC-MS).[6]

The choice between these two techniques hinges on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]

Performance Comparison: GC-MS vs. HPLC for Ester Quantification

The following tables summarize the typical validation parameters for the quantification of this compound using a validated GC-MS method and a comparative HPLC-UV method for a structurally similar ester, benzyl benzoate.

Table 1: GC-MS Method Validation Data for this compound Quantification (Illustrative)

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity
Concentration Range-0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9950.9992
Accuracy (Recovery)
Low Concentration (1 µg/mL)80 - 120%98.5%
Medium Concentration (50 µg/mL)80 - 120%101.2%
High Concentration (90 µg/mL)80 - 120%99.8%
Precision (RSD)
Repeatability (Intra-day)≤ 2%1.5%
Intermediate Precision (Inter-day)≤ 3%2.8%
Limit of Detection (LOD) S/N Ratio ≥ 30.03 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 100.1 µg/mL

Table 2: HPLC-UV Method Validation Data for Benzyl Benzoate Quantification

Validation ParameterAcceptance CriteriaResult
Linearity
Correlation Coefficient (r²)> 0.991.0000
Y-Intercept≤ 5.0% of nominal response2.2%
Accuracy (Recovery)
Low ConcentrationWithin 5.0% of expected101.1%
Medium ConcentrationWithin 5.0% of expected99.5%
High ConcentrationWithin 5.0% of expected98.8%
Precision (RSD)
Triplicate tests at 3 concentrations≤ 2.0%1.1%
Specificity No interferenceNo interference observed
System Suitability (RSD of 5 injections) ≤ 2.0%0.2%

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results. Below are the experimental protocols for the GC-MS and HPLC methods.

GC-MS Method for this compound Quantification

1. Sample Preparation:

  • Accurately weigh 1 g of the sample into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., methanol or dichloromethane).[7]

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 91 (tropylium ion)

    • Qualifier Ions: m/z 108 (benzyl alcohol fragment), m/z 206 (molecular ion)

3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, ranging from 0.1 µg/mL to 100 µg/mL.

  • Inject each standard into the GC-MS system and construct a calibration curve by plotting the peak area of the quantifier ion against the concentration.

HPLC-UV Method for Benzyl Benzoate Quantification[6]

1. Sample Preparation:

  • Prepare samples in a suitable solvent system compatible with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

3. Calibration:

  • Prepare calibration standards of benzyl benzoate in the mobile phase.

  • Inject each standard and create a calibration curve by plotting peak area against concentration.

Workflow Diagrams

To visualize the experimental processes, the following diagrams illustrate the workflows for GC-MS method validation and a comparison of the analytical pathways.

GCMS_Validation_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation Parameters cluster_report Final Report prep_standards Prepare Calibration Standards (0.1-100 µg/mL) gcms_analysis Inject Samples and Standards (HP-5ms column, SIM mode) prep_standards->gcms_analysis prep_samples Prepare QC Samples (Low, Med, High) prep_samples->gcms_analysis linearity Linearity (r² ≥ 0.995) gcms_analysis->linearity accuracy Accuracy (% Recovery) gcms_analysis->accuracy precision Precision (% RSD) gcms_analysis->precision lod_loq LOD & LOQ (S/N Ratio) gcms_analysis->lod_loq specificity Specificity (No Interference) gcms_analysis->specificity report Compile Validation Report linearity->report accuracy->report precision->report lod_loq->report specificity->report

GC-MS Method Validation Workflow

Analytical_Method_Comparison cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway start Sample Containing This compound gcms_prep Sample Preparation (Solvent Extraction) start->gcms_prep hplc_prep Sample Preparation (Mobile Phase Dissolution) start->hplc_prep gcms_analysis GC Separation (Volatility-based) gcms_prep->gcms_analysis ms_detection MS Detection (High Specificity) gcms_analysis->ms_detection gcms_result Quantitative Result (High Sensitivity) ms_detection->gcms_result hplc_analysis LC Separation (Polarity-based) hplc_prep->hplc_analysis uv_detection UV Detection (Moderate Specificity) hplc_analysis->uv_detection hplc_result Quantitative Result (Versatile) uv_detection->hplc_result

Comparison of GC-MS and HPLC Analytical Pathways

References

Comparative study of different catalysts for benzyl hexanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Benzyl Hexanoate Synthesis

For researchers, scientists, and drug development professionals, the efficient synthesis of esters like this compound is a critical process. This guide provides a comparative analysis of three distinct catalysts—Candida antarctica Lipase B (CALB), Amberlyst-15, and Sulfated Zirconia—for the synthesis of this compound, supported by experimental data from various studies.

Performance Comparison of Catalysts

The selection of a catalyst significantly impacts the yield, reaction time, and overall efficiency of this compound synthesis. The following table summarizes the performance of CALB, Amberlyst-15, and Sulfated Zirconia based on available research.

CatalystCatalyst TypeSubstratesReaction ConditionsYield (%)Reaction TimeKey Advantages
Candida antarctica Lipase B (CALB) Biocatalyst (Immobilized Enzyme)Hexanoic acid and Benzyl alcohol30°C, 180 rpm, 20 mbar vacuum>90%1 hourHigh selectivity, mild reaction conditions, environmentally friendly.[1]
Amberlyst-15 Heterogeneous Acid Catalyst (Sulfonated Polystyrene Resin)General esterification of carboxylic acids with alcoholsRoom temperature to reflux~97% (for similar esterifications)2 hours (for β-enaminone synthesis)High conversion rates, easy to handle, and recyclable.[2][3][4]
Sulfated Zirconia Solid SuperacidBenzylation of toluene, general acid-catalyzed reactionsVaries (e.g., 90°C for Friedel-Crafts alkylation)26-41% (toluene conversion)VariesHigh acidity, potential for various organic transformations.[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized experimental protocols for this compound synthesis using each of the compared catalysts, based on established methods.

Enzymatic Synthesis using Candida antarctica Lipase B (CALB)

This protocol describes a solvent-free synthesis of this compound catalyzed by an immobilized lipase.

Materials:

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Hexanoic acid

  • Benzyl alcohol

  • Reaction vessel with magnetic stirring

  • Vacuum pump

  • Temperature-controlled oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a reaction vessel, combine hexanoic acid and benzyl alcohol. A typical molar ratio is 2 equivalents of the carboxylic acid to 1 equivalent of the alcohol.[1]

  • Enzyme Addition: Add the immobilized CALB to the mixture. A typical enzyme loading is a 25:1 alcohol to lipase weight ratio.[1]

  • Reaction Conditions: The reaction is maintained at 30°C with constant stirring at 180 rpm under a vacuum of 20 mbar to remove the water formed during the reaction.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by withdrawing small aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion to this compound.

  • Product Recovery: Upon completion, the immobilized enzyme is separated from the product mixture by filtration. The enzyme can be washed and reused. The liquid product can be purified further if necessary.

Heterogeneous Acid Catalysis using Amberlyst-15

This protocol outlines the use of Amberlyst-15, a strong acidic resin, for esterification.

Materials:

  • Amberlyst-15 resin

  • Hexanoic acid

  • Benzyl alcohol

  • An appropriate solvent (e.g., dichloromethane, DCM)

  • Reaction vessel with magnetic stirring

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Amberlyst-15 is typically used as received or can be activated if necessary.

  • Reactant and Catalyst Addition: In a round-bottom flask, dissolve hexanoic acid and benzyl alcohol in the chosen solvent. Add Amberlyst-15 to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature.[3]

  • Reaction Monitoring: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or GC.

  • Catalyst and Product Separation: After the reaction is complete, the Amberlyst-15 catalyst is removed by simple filtration. The solvent is then evaporated from the filtrate to yield the crude product, which can be further purified by distillation or chromatography. The recovered catalyst can be washed, dried, and reused.[3]

Solid Superacid Catalysis using Sulfated Zirconia

This protocol provides a general procedure for esterification using a sulfated zirconia catalyst.

Materials:

  • Sulfated zirconia (SO₄²⁻/ZrO₂) catalyst

  • Hexanoic acid

  • Benzyl alcohol

  • Reaction vessel equipped with a reflux condenser and magnetic stirring

  • Heating mantle

Procedure:

  • Catalyst Preparation: Sulfated zirconia can be prepared by treating zirconium hydroxide with sulfuric acid followed by calcination.[5]

  • Reaction Setup: A mixture of hexanoic acid, benzyl alcohol, and the sulfated zirconia catalyst is placed in a reaction vessel.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 90°C) with vigorous stirring.[6]

  • Reaction Monitoring: The conversion can be monitored by taking samples periodically and analyzing them by GC.

  • Product Isolation: After the reaction, the solid catalyst is separated by filtration. The resulting liquid product can then be purified.

Visualizing the Experimental Workflow

To provide a clear overview of the general experimental process, the following diagram illustrates the key steps in the catalytic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_purification Purification & Final Product Reactants Reactants (Benzyl Alcohol + Hexanoic Acid) ReactionVessel Reaction Vessel (Stirring, Temperature Control) Reactants->ReactionVessel Catalyst Catalyst (e.g., CALB, Amberlyst-15, Sulfated Zirconia) Catalyst->ReactionVessel Monitoring Reaction Monitoring (e.g., GC, TLC) ReactionVessel->Monitoring Sampling Separation Catalyst Separation (Filtration) ReactionVessel->Separation Separation->Catalyst Recycle Product Crude Product (this compound) Separation->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the catalytic synthesis of this compound.

References

Alternatives to Benzyl Hexanoate in Apple Flavor Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formulation of authentic and appealing apple flavors is a complex interplay of various volatile organic compounds. Benzyl hexanoate, with its fruity, green, and slightly floral notes, has traditionally been a component in some apple flavor creations. However, the pursuit of more nuanced, natural-e-like, and cost-effective formulations necessitates the exploration of viable alternatives. This guide provides a comprehensive comparison of key alternatives to this compound, supported by quantitative data and detailed experimental protocols for their evaluation.

Performance Comparison of this compound and its Alternatives

The selection of a flavor component is a multi-faceted decision, balancing sensory perception, physicochemical properties, stability, and cost. The following table summarizes these key parameters for this compound and its primary alternatives in apple flavor formulations.

CompoundSensory ProfileOdor Threshold (in water)Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Relative StabilityIndicative Cost (per kg)
This compound Green, fruity, apricot, gardenia, jasmine[1][2]Not readily available270[3]0.004[1]Generally stable~$50 - $100+
Ethyl Hexanoate Fruity, pineapple, sweet, slightly green[4][5]0.081 - 0.411 mg/L[6]168[7][8]1.3 (calculated)Moderate; can hydrolyze over time~$30 - $70
Hexyl Acetate Sweet, fruity, pear, green apple15 µg/L[9]168-1701.8 (calculated)Prone to hydrolysis, forming acetic acid[10]~$100 - $250+ (Natural)
Ethyl Butanoate Fruity, pineapple, sweet0.013 µg/L[9]12115.5 (calculated)Less stable than longer chain esters~$40 - $80
Butyl Acetate Sweet, fruity, banana-likeNot readily available12615 (calculated)Moderate; can hydrolyze~$20 - $50
(E)-2-Hexenal Green, grassy, sharpNot readily available146-1494.2 (calculated)Can be reactive and polymerize~$150 - $300+

Experimental Protocols

Accurate evaluation of flavor alternatives requires standardized and rigorous experimental methodologies. Below are detailed protocols for key analytical and sensory experiments.

Volatile Compound Analysis via Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is essential for identifying and quantifying the volatile compounds in a flavor formulation or a food matrix.

Methodology:

  • Sample Preparation: Place a precise amount (e.g., 5 g) of the apple product or a diluted flavor solution into a 20 mL headspace vial. Add a known concentration of an internal standard (e.g., 3-nonanone) for quantification.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) to allow volatile compounds to equilibrate in the headspace.

  • SPME Extraction: Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the heated injector port (e.g., 250°C) of the gas chromatograph (GC) to desorb the analytes onto the analytical column.

    • Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the individual volatile compounds.

    • Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer (MS), which generates mass spectra. Identify the compounds by comparing their mass spectra and retention indices with those of reference standards and libraries (e.g., NIST).

    • Quantification: Calculate the concentration of each analyte based on the peak area relative to the internal standard.

Sensory Evaluation: Descriptive Analysis

Descriptive analysis provides a detailed sensory profile of a flavor, allowing for objective comparison.

Methodology:

  • Panelist Selection and Training: Recruit 8-12 individuals and train them to identify and quantify specific aroma and flavor attributes relevant to apples (e.g., "fruity," "green," "sweet," "sour," "floral"). Use reference standards for each attribute to calibrate the panelists.

  • Sample Preparation: Prepare solutions of the flavor formulations in a neutral base (e.g., sugar water) at a concentration suitable for sensory evaluation. Present the samples in coded, identical containers to blind the panelists.

  • Evaluation: In a controlled sensory booth, have panelists evaluate each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the flavor formulations. Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Stability Testing: Accelerated Shelf-Life Study

This protocol helps to predict the stability of a flavor formulation under normal storage conditions in a shorter timeframe.

Methodology:

  • Sample Preparation: Incorporate the flavor formulation into the final food or beverage matrix. Package the product in its intended commercial packaging.

  • Storage Conditions: Store the samples under accelerated conditions, typically elevated temperature (e.g., 35°C, 45°C, and 55°C). Include a control set of samples stored at the recommended storage temperature (e.g., 20°C).

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, analyze the samples using both instrumental (HS-SPME-GC-MS) and sensory (descriptive analysis or difference testing) methods to monitor changes in the volatile profile and sensory characteristics.

  • Data Modeling: Use the data from the accelerated conditions to model the degradation kinetics of key flavor compounds and predict the shelf-life at normal storage temperatures using models such as the Arrhenius equation.

Visualizing the Flavor Evaluation Workflow

The following diagram illustrates the logical flow of evaluating and selecting an alternative flavor compound.

Flavor_Evaluation_Workflow cluster_screening Initial Screening cluster_performance Performance Evaluation cluster_decision Final Selection Identify Alternatives Identify Alternatives Physicochemical Analysis Physicochemical Analysis Identify Alternatives->Physicochemical Analysis Characterize Preliminary Sensory Preliminary Sensory Physicochemical Analysis->Preliminary Sensory Inform Quantitative Sensory Quantitative Sensory Preliminary Sensory->Quantitative Sensory Refine Instrumental Analysis Instrumental Analysis Quantitative Sensory->Instrumental Analysis Correlate Stability Testing Stability Testing Instrumental Analysis->Stability Testing Monitor Data Integration Data Integration Stability Testing->Data Integration Evaluate Cost Analysis Cost Analysis Data Integration->Cost Analysis Consider Final Formulation Final Formulation Cost Analysis->Final Formulation Select

Caption: Workflow for the evaluation and selection of alternative flavor compounds.

Conclusion

The selection of an alternative to this compound in apple flavor formulations requires a systematic approach that integrates sensory, chemical, and stability data. Esters such as ethyl hexanoate and hexyl acetate offer promising fruity and apple-like notes. However, their performance, particularly in terms of stability, must be carefully evaluated within the specific food or beverage matrix. The experimental protocols and workflow outlined in this guide provide a robust framework for researchers and flavor chemists to identify and validate the most suitable alternatives, ultimately leading to the development of superior and more authentic apple flavors.

References

A Comparative Sensory Analysis of Benzyl Hexanoate and Other Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sensory characteristics of benzyl hexanoate against other commonly used benzyl esters, including benzyl acetate, benzyl propionate, benzyl butyrate, and benzyl isovalerate. The information presented is supported by available data on their olfactory and gustatory profiles, intended to assist in the selection and application of these compounds in flavor, fragrance, and pharmaceutical formulations.

Introduction to Benzyl Esters and Their Sensory Significance

Benzyl esters are a class of organic compounds known for their characteristic fruity and floral aromas. Formed from the esterification of benzyl alcohol with a carboxylic acid, the sensory profile of each ester is largely determined by the chain length and structure of the carboxylic acid moiety. These compounds are widely utilized in the food, beverage, cosmetic, and pharmaceutical industries to impart or modify flavor and fragrance. Understanding the nuanced sensory differences between various benzyl esters is crucial for product development, enabling formulators to achieve specific and desired sensory outcomes.

Comparative Sensory Evaluation

The following table summarizes the key sensory attributes of this compound and four other benzyl esters. The data is compiled from various sources providing descriptive sensory profiles. While quantitative data such as odor thresholds are valuable for objective comparison, they are not consistently available for all compounds.

Compound Chemical Structure Odor Profile Flavor Profile Odor Threshold (in water)
This compound C₁₃H₁₈O₂Fruity, sweet, floral, green, with notes of pineapple, apple, and apricot.[1]Fruity, sweetNot available
Benzyl Acetate C₉H₁₀O₂Sweet, fruity, floral with prominent jasmine notes, and nuances of pear and banana.[2]Fruity, berry-like, can add depth to peach and passionfruit flavors.[3]2 - 270 ppb[4][5]
Benzyl Propionate C₁₀H₁₂O₂Sweet, fruity-floral with jasmine, pear, banana, melon, and pineapple notes.[6]Sweet, fruity with peach and apricot-like taste characteristics.[7]Not available
Benzyl Butyrate C₁₁H₁₄O₂Sweet, fruity, and slightly floral, reminiscent of pear and pineapple.[8]Sweet, aromatic, with a powdery vanillin-like character at 30 ppm.[9]Not available
Benzyl Isovalerate C₁₂H₁₆O₂Powerful, sweet, fruity with apple and pineapple notes, and herbal, powdery undertones.[10][11]Sweet, fruity, and balsamic with tropical and dried fruit nuances at 20 ppm.[12]Not available

Experimental Protocols

For a comprehensive sensory evaluation of benzyl esters, a combination of descriptive analysis and instrumental analysis is recommended.

Quantitative Descriptive Analysis (QDA)

This method provides a detailed sensory profile of a product. A trained panel of assessors identifies, describes, and quantifies the sensory attributes of the sample.

1. Panelist Selection and Training:

  • Select 8-12 individuals based on their sensory acuity, ability to describe sensations, and commitment.
  • Train the panelists to recognize and consistently rate the intensity of various aroma and flavor attributes relevant to benzyl esters (e.g., fruity, floral, sweet, green, waxy). Use reference standards for each attribute.

2. Vocabulary Development:

  • In a series of sessions, the trained panel collectively develops a consensus vocabulary of descriptive terms for the benzyl esters being evaluated.

3. Sample Preparation:

  • Prepare solutions of each benzyl ester in a neutral solvent (e.g., mineral oil for olfaction, or a 5% sugar solution for gustation) at concentrations that are clearly perceivable but not overwhelming.
  • Present samples in identical, coded containers to blind the panelists. The order of presentation should be randomized for each panelist to avoid bias.

4. Sensory Evaluation:

  • Panelists individually evaluate each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).
  • Evaluations should be conducted in a controlled environment with neutral lighting and no distracting odors.

5. Data Analysis:

  • Analyze the intensity ratings statistically (e.g., using Analysis of Variance - ANOVA) to determine significant differences in sensory attributes among the benzyl esters.
  • Visualize the results using spider web plots or bar charts to compare the sensory profiles.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

1. Instrumentation:

  • A gas chromatograph equipped with a sniffing port (olfactory detector port). The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the sniffing port.

2. Sample Preparation:

  • Prepare a dilute solution of the benzyl ester in a volatile solvent (e.g., dichloromethane).

3. GC-O Analysis:

  • Inject the sample into the GC. As the separated compounds elute from the column, a trained assessor (or panel of assessors) sniffs the effluent at the sniffing port.
  • The assessor records the retention time, odor quality (descriptor), and intensity of each detected odor.

4. Data Analysis:

  • Correlate the sensory data from the sniffing port with the instrumental data from the FID or MS to identify the specific compounds responsible for the perceived aromas.
  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which indicates the potency of an odorant.[8]

Visualization of Sensory Evaluation Workflow

The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis (QDA) experiment.

SensoryEvaluationWorkflow Quantitative Descriptive Analysis (QDA) Workflow cluster_setup Phase 1: Setup cluster_evaluation Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting PanelistSelection Panelist Selection & Training VocabularyDev Vocabulary Development PanelistSelection->VocabularyDev SamplePrep Sample Preparation & Coding VocabularyDev->SamplePrep IndividualEval Individual Panelist Evaluation SamplePrep->IndividualEval DataCollection Data Collection on Intensity Scales IndividualEval->DataCollection StatAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatAnalysis ProfileVisualization Sensory Profile Visualization StatAnalysis->ProfileVisualization Report Final Report Generation ProfileVisualization->Report

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Benzyl Hexanoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and other chemical entities is paramount. Benzyl hexanoate, an ester with applications in flavor, fragrance, and potentially as a bioactive compound, requires robust analytical methods for its detection and quantification. This guide provides a comparative overview of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV). The objective is to present a cross-validation framework for these methods, supported by representative experimental data, to assist in method selection and validation.

Data Presentation: Comparison of Analytical Methods

The performance of GC-MS and HPLC-UV for the quantification of this compound was evaluated. The following tables summarize the key validation parameters, offering a direct comparison of their capabilities. The data presented is a synthesis from multiple sources to provide a representative comparison for fragrance esters.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Comparison of Method Validation Parameters for this compound Quantification

Validation ParameterGC-MSHPLC-UVAcceptance Criteria
Linearity (r²) >0.999>0.998≥0.99
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%80% - 120%
Precision (% RSD)
- Intra-day≤ 5.0%≤ 3.0%≤ 15%
- Inter-day≤ 7.0%≤ 5.0%≤ 15%
Limit of Detection (LOD) 0.1 ng/mL10 ng/mL-
Limit of Quantification (LOQ) 0.5 ng/mL30 ng/mLS/N ≥ 10, with acceptable accuracy and precision
Recovery (%) 98.5%99.2%-

Table 2: Summary of GC-MS and HPLC-UV Attributes

AttributeGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.
Selectivity High, due to mass spectral data providing structural information.Moderate, potential for interference from co-eluting compounds with similar UV absorbance.
Sensitivity Very high, capable of detecting trace amounts.Good, but generally less sensitive than GC-MS.
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile and thermally labile compounds.
Derivatization May be required for non-volatile compounds.Generally not required.
Instrumentation Cost HigherLower
Typical Run Time 15-30 minutes10-20 minutes

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

1.1. Sample Preparation: A liquid-liquid extraction (LLE) method is employed. To 1 mL of sample matrix (e.g., plasma, formulation buffer), 50 µL of an internal standard (IS) solution (e.g., benzyl heptanoate, 10 µg/mL in methanol) is added. The mixture is then extracted with 2 mL of hexane by vortexing for 2 minutes. Following centrifugation at 3000 rpm for 10 minutes, the organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 100 µL of ethyl acetate, and 1 µL is injected into the GC-MS system.

1.2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound Ions (m/z): 91 (quantifier), 108, 65.

    • Internal Standard (Benzyl Heptanoate) Ions (m/z): 91 (quantifier), 108, 79.

High-Performance Liquid Chromatography (HPLC-UV)

2.1. Sample Preparation: A protein precipitation method is suitable for biological matrices. To 200 µL of plasma, 400 µL of cold acetonitrile containing the internal standard (e.g., benzyl benzoate, 20 µg/mL) is added. The mixture is vortexed for 1 minute and centrifuged at 10,000 rpm for 10 minutes. The supernatant is transferred to an autosampler vial, and 10 µL is injected into the HPLC system. For formulation samples, a direct dilution with the mobile phase may be sufficient.

2.2. Chromatographic Conditions:

  • Instrument: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Method Validation (ICH Guidelines) GC_MS GC-MS Method (High Sensitivity) Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision Linearity Linearity GC_MS->Linearity LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ Specificity Specificity GC_MS->Specificity Robustness Robustness GC_MS->Robustness HPLC_UV HPLC-UV Method (Robust & Versatile) HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Linearity HPLC_UV->LOD_LOQ HPLC_UV->Specificity HPLC_UV->Robustness CrossValidation Cross-Validation Accuracy->CrossValidation Precision->CrossValidation Linearity->CrossValidation LOD_LOQ->CrossValidation Specificity->CrossValidation Robustness->CrossValidation Comparison Comparative Analysis of Performance Data CrossValidation->Comparison Report Final Report & Method Selection Comparison->Report

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

Both GC-MS and HPLC-UV are suitable methods for the detection and quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices where definitive identification is crucial.[13][14][15] HPLC-UV, on the other hand, is a robust and versatile technique that is well-suited for routine quality control applications and for the analysis of less volatile or thermally labile compounds.[16][17] A thorough cross-validation as outlined in this guide will ensure the reliability and comparability of data generated by either method, a critical aspect in regulated environments.

References

A Comparative Guide to Benzyl Hexanoate Synthesis: Benchmarking Against Diverse Esterification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzyl hexanoate, a key fragrance and flavor compound, can be achieved through various esterification methods. The selection of an appropriate synthetic route is critical and is often dictated by factors such as desired yield, reaction time, energy consumption, and environmental impact. This guide provides an objective comparison of the performance of several common esterification techniques for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparative Analysis of this compound Synthesis Methods

The following table summarizes the key quantitative data for different methods used in the synthesis of this compound and similar esters. This allows for a direct comparison of their efficiency and reaction conditions.

MethodCatalystTemperature (°C)Reaction TimeYield/ConversionNotes
Enzymatic Synthesis Immobilized Lipase (Novozym® 435)70 - 802 - 24 hours>97% Conversion[1][2]Solvent-free conditions are effective. Catalyst is reusable.[3]
One-Pot Cascade Reaction Pd NPs and Candida antarctica lipase B (CalB)Not specified~2 hours~92% Yield[4]A chemoenzymatic cascade from benzaldehyde and ethyl hexanoate.[4]
Fischer Esterification Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)Reflux1 - 20 hoursVariableYield is dependent on efficient water removal.[5] Potential for side reactions with benzyl alcohol.
Transesterification Zirconocene triflate8024 hours~74% Yield (for benzyl benzoate)[6]Can be driven to high conversion by removing the alcohol byproduct.
Microwave-Assisted Synthesis Not specifiedNot specifiedMinutes to hoursHighSignificantly reduces reaction time compared to conventional heating.[7]

Experimental Workflows and Signaling Pathways

A generalized workflow for ester synthesis provides a fundamental understanding of the process, from reactant preparation to product purification.

G General Experimental Workflow for Ester Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (Acid/Ester + Alcohol) Mix Mixing and Heating Reactants->Mix Catalyst Catalyst Catalyst->Mix Solvent Solvent (Optional) Solvent->Mix Quench Quenching Mix->Quench Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Purify Purification (e.g., Distillation) Dry->Purify Characterize Characterization (GC, NMR, etc.) Purify->Characterize

Caption: A generalized workflow for ester synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Enzymatic Synthesis using Immobilized Lipase (Novozym® 435)

This protocol describes a solvent-free synthesis of this compound catalyzed by Novozym® 435.

Materials:

  • Hexanoic acid

  • Benzyl alcohol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Combine hexanoic acid and benzyl alcohol in a 1:1.1 molar ratio in the reaction vessel. A slight excess of the alcohol can help drive the reaction to completion.[2]

  • Add Novozym® 435 to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • Heat the mixture to 70-80°C with continuous stirring.[2]

  • Monitor the reaction progress by withdrawing small aliquots over time and analyzing them by gas chromatography (GC) to determine the conversion of the limiting reactant.

  • Once the reaction has reached the desired conversion (typically >97% within 2-24 hours), cool the mixture to room temperature.[1][2]

  • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.[8]

  • The liquid product can be purified by vacuum distillation to remove any unreacted starting materials and obtain pure this compound.

Fischer Esterification

This protocol outlines the traditional acid-catalyzed synthesis of this compound.

Materials:

  • Hexanoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • A suitable solvent that forms an azeotrope with water (e.g., toluene)

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add hexanoic acid, benzyl alcohol (typically in excess), and the solvent.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.[5]

  • Continue refluxing until no more water is collected in the trap (this can take several hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude this compound by vacuum distillation.

Transesterification

This protocol describes the synthesis of this compound from a different hexanoate ester.

Materials:

  • Ethyl hexanoate (or another suitable hexanoate ester)

  • Benzyl alcohol

  • A suitable catalyst (e.g., zirconocene triflate, sodium methoxide)[6]

  • Reaction vessel with heating and stirring capabilities

  • Apparatus for distillation to remove the alcohol byproduct

Procedure:

  • Combine ethyl hexanoate and a large excess of benzyl alcohol in the reaction vessel.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture. To drive the equilibrium towards the product, the lower-boiling alcohol byproduct (ethanol in this case) is continuously removed by distillation.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture.

  • The catalyst is neutralized or removed by filtration (depending on the type of catalyst used).

  • The excess benzyl alcohol and the product, this compound, are separated by vacuum distillation.

Microwave-Assisted Synthesis

This protocol provides a general guideline for the rapid synthesis of this compound using microwave irradiation.

Materials:

  • Hexanoic acid

  • Benzyl alcohol

  • A suitable catalyst (acidic or enzymatic)

  • Microwave reactor with temperature and pressure control

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine hexanoic acid, benzyl alcohol, and the catalyst.

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature and reaction time. Microwave synthesis often allows for significantly shorter reaction times (from minutes to a few hours) and can be conducted at elevated temperatures and pressures.[7]

  • After the irradiation period, allow the vessel to cool to room temperature.

  • The work-up and purification procedure will be similar to that of the corresponding conventional heating method (Fischer esterification or enzymatic synthesis).

Conclusion

The choice of the optimal synthesis method for this compound depends on the specific requirements of the application. Enzymatic synthesis stands out for its high conversion rates, mild reaction conditions, and environmental friendliness, making it an excellent choice for applications where purity and sustainability are paramount. The one-pot cascade reaction offers an efficient route from readily available starting materials. Traditional Fischer esterification, while cost-effective, often requires harsher conditions and more extensive purification. Transesterification provides an alternative route, particularly when a suitable hexanoate ester is readily available. Microwave-assisted synthesis offers a significant advantage in terms of reaction speed, which can be crucial for high-throughput screening and rapid process development. Researchers and drug development professionals should carefully consider these factors to select the most suitable method for their synthetic needs.

References

A Comparative Analysis of the Odor Profiles of Benzyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the odor profiles of common benzyl esters, offering valuable insights for researchers, scientists, and professionals involved in drug development, flavor and fragrance chemistry, and sensory science. By understanding the distinct olfactory characteristics of these esters, researchers can make more informed decisions in formulation, product development, and sensory perception studies.

Introduction to Benzyl Esters and Their Olfactory Significance

Benzyl esters are a class of organic compounds known for their characteristic fragrances, which range from fruity and floral to sweet and balsamic. These esters are synthesized from benzyl alcohol and various carboxylic acids, and the structure of the carboxylic acid moiety significantly influences the resulting odor profile. Their volatility allows them to be readily detected by the olfactory system, making them key components in the food, beverage, cosmetic, and pharmaceutical industries. The perception of their aroma is a complex process initiated by the interaction of these volatile molecules with olfactory receptors in the nasal cavity, triggering a signaling cascade that results in the conscious perception of a specific scent.

Comparative Odor Profile Data

The following table summarizes the odor characteristics of selected benzyl esters, providing a basis for comparison. It is important to note that odor perception can be subjective and influenced by the purity of the compound and the individual's sensory acuity.

Benzyl EsterChemical FormulaMolar Mass ( g/mol )Odor DescriptionOdor Threshold
Benzyl Acetate C₉H₁₀O₂150.17Sweet, fruity, floral with jasmine, pear, and banana nuances.[1] Powerful but can be perceived as thin.2 to 270 ppb[2][3]
Benzyl Propionate C₁₀H₁₂O₂164.20Fruity-sweet with a pronounced floral undertone, reminiscent of jasmine and rose.[4][5] Some sources describe the odor as unpleasant.[6]Data not available
Benzyl Salicylate C₁₄H₁₂O₃228.24Very faint, sweet-floral, slightly balsamic.[7][8] Some individuals may perceive it as musky or be unable to smell it at all.[7][8]Data not available[9]
Benzyl Isovalerate C₁₂H₁₆O₂192.25Powerful, fruity apple odor with heavy floral and sweet balsamic nuances.[10][11][12][13]Taste threshold at 20 ppm: sweet, fruity, and balsamic with tropical and dried fruit nuances.[10] Odor threshold data not available.

Structure-Odor Relationships

The olfactory character of benzyl esters is intrinsically linked to their molecular structure. While all share the benzyl group, the variation in the ester side chain leads to distinct odor profiles.

  • Chain Length: Shorter, straight-chain esters like benzyl acetate and benzyl propionate tend to have more pronounced fruity and floral notes.

  • Branching: The branched-chain structure of benzyl isovalerate contributes to its powerful and complex fruity-apple character, differentiating it from its straight-chain counterparts.[11]

  • Aromatic Substitution: The presence of a second aromatic ring in benzyl salicylate results in a much subtler, sweeter, and more balsamic odor.[7][8] The larger molecular size and different functional groups likely lead to interactions with a different set of olfactory receptors.

Generally, for a compound to have a smell, it must be volatile enough to reach the nose.[14] The structural similarities among esters often lead to similar fruity smells because they activate many of the same olfactory receptors.[14]

Experimental Protocols

To objectively assess and compare the odor profiles of benzyl esters, standardized experimental protocols are essential. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[15] This allows for the identification of specific volatile compounds responsible for the overall aroma of a sample.

Methodology:

  • Sample Preparation: A solution of the benzyl ester is prepared in a suitable volatile solvent. For complex mixtures like essential oils, headspace sampling or solid-phase microextraction (SPME) can be used to capture the volatile components.[16][17]

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the individual volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.[17]

  • Olfactometric Detection: The effluent from the GC column is split. One portion goes to a standard chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification. The other portion is directed to a sniffing port where a trained sensory analyst (assessor) sniffs the eluting compounds.[15]

  • Data Recording: The assessor records the time at which an odor is detected, describes the character of the odor, and often rates its intensity. This sensory data is then correlated with the chemical data from the detector to identify the odor-active compounds.[15]

GCO_Workflow GC-O Experimental Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_data Data Analysis Sample Benzyl Ester Sample Solution Dilution in Volatile Solvent Sample->Solution Injection Injection into GC Solution->Injection Separation Separation in GC Column Injection->Separation Split Column Effluent Split Separation->Split MS_FID Chemical Detector (MS/FID) Split->MS_FID Sniffing_Port Olfactometry Port Split->Sniffing_Port Chemical_Data Chemical Identification & Quantification MS_FID->Chemical_Data Sensory_Data Odor Description & Intensity Sniffing_Port->Sensory_Data Correlation Correlation of Chemical & Sensory Data Chemical_Data->Correlation Sensory_Data->Correlation

GC-O Experimental Workflow
Sensory Panel Analysis

Sensory panel analysis involves a group of trained individuals who evaluate and describe the olfactory characteristics of substances in a controlled environment.[18]

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and describe a wide range of standard odorants. They learn to use a standardized vocabulary to describe their perceptions.

  • Sample Preparation and Presentation: Samples of the benzyl esters are prepared at specific concentrations in an odorless solvent. They are presented to the panelists in a randomized and blind manner to avoid bias. Samples are typically presented on smelling strips or in sniff bottles.

  • Evaluation: Panelists sniff each sample and rate the intensity of various odor attributes (e.g., fruity, floral, sweet, balsamic) on a predefined scale. They may also provide free-form descriptions of the odor.

  • Data Analysis: The data from all panelists are collected and statistically analyzed to determine the overall odor profile of each ester and to identify significant differences between them.

Mechanism of Olfactory Perception

The perception of the odor of benzyl esters, like all smells, is initiated at the molecular level in the olfactory epithelium.

Signaling Pathway:

  • Odorant Binding: Volatile benzyl ester molecules enter the nasal cavity and dissolve in the mucus lining the olfactory epithelium. They then bind to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[19]

  • G-Protein Activation: The binding of the odorant molecule to its receptor causes a conformational change in the receptor, which in turn activates an associated G-protein (G-olf).

  • Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of these channels allows for an influx of positively charged ions (Na⁺ and Ca²⁺) into the neuron, causing it to depolarize.

  • Action Potential Generation: If the depolarization reaches a certain threshold, it triggers the generation of an action potential (a nerve impulse).

  • Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain. Here, the signal is processed and relayed to higher olfactory centers, leading to the conscious perception of the specific odor.

Olfactory_Signaling Olfactory Signaling Pathway Odorant Benzyl Ester Molecule OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (G-olf) Activation OR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ATP to cAMP Conversion Adenylyl_Cyclase->cAMP CNG_Channel CNG Ion Channel Opening cAMP->CNG_Channel Depolarization Influx of Na+ and Ca2+ (Depolarization) CNG_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain Perception Odor Perception Brain->Perception

Olfactory Signaling Pathway

Conclusion

This comparative analysis highlights the diverse odor profiles of benzyl esters and underscores the importance of their chemical structure in determining their sensory characteristics. While descriptive data provides a qualitative understanding, quantitative data, such as odor thresholds, is crucial for a more precise comparison. The detailed experimental protocols for GC-O and sensory panel analysis provide a framework for obtaining reliable and reproducible data. A deeper understanding of the structure-odor relationships and the underlying olfactory signaling pathways will continue to drive innovation in the fields of fragrance and flavor chemistry, as well as in the development of new therapeutic agents that target the olfactory system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of benzyl hexanoate and its structurally related compounds: benzyl acetate, benzyl alcohol, and hexanoic acid. The information presented is intended to support researchers and professionals in the fields of drug development, toxicology, and related scientific disciplines in making informed decisions. The data is compiled from various safety assessments and toxicological studies.

Executive Summary

This compound is widely used as a flavoring agent in the food industry and is generally recognized as safe at current intake levels. Its toxicological profile is largely inferred from its expected rapid hydrolysis in the body into benzyl alcohol and hexanoic acid. The acute toxicity of its constituent parts and the related compound, benzyl acetate, is low to moderate. This guide summarizes the available quantitative toxicological data, details the experimental protocols for key assays, and illustrates the metabolic pathway.

Quantitative Toxicological Data

The following table summarizes the acute toxicity data for this compound and its related compounds. It is important to note that specific quantitative toxicity data for this compound is limited, likely due to its classification as a safe flavoring agent by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded it poses "no safety concern at current levels of intake when used as a flavouring agent"[1][2][3].

CompoundChemical StructureLD50 Oral (Rat) (mg/kg)LD50 Dermal (Rabbit) (mg/kg)LC50 InhalationOther Toxicity Data
This compound this compound StructureNot available. Generally recognized as safe (GRAS) by FEMA[1][2].Not availableNot availableJECFA evaluation indicates no safety concern at current intake levels as a flavoring agent[1][3].
Benzyl Acetate Benzyl Acetate Structure2490[4][5]>5000[5][6]LC50 (Cat): 245 ppm (8 hours)[4]Oral LD50 (Mouse): 830 mg/kg[4]. Considered non-irritating to skin and eyes in rabbits[7][8].
Benzyl Alcohol Benzyl Alcohol Structure1230 - 1620[9][10][11]2000[9]LC50 (Rat): >4178 mg/m³ (4 hours)[9][12]Oral LD50 (Rabbit): 1040 - 2200 mg/kg[13]. Can cause skin and severe eye irritation[9].
Hexanoic Acid Hexanoic Acid Structure1886 - 6440[14][15]580 - >5000[14]LC50 (Mouse): 4100 mg/m³ (2 hours)[14][16]Corrosive at high concentrations and a severe skin and eye irritant[14][16]. Oral LD50 (Mouse): 5000 mg/kg[14].

Metabolic Pathway

Benzyl esters, such as this compound and benzyl acetate, are anticipated to undergo rapid hydrolysis in vivo, catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This enzymatic action cleaves the ester bond, yielding benzyl alcohol and the corresponding carboxylic acid (hexanoic acid or acetic acid).

The primary metabolite, benzyl alcohol, is then quickly oxidized by alcohol dehydrogenase to benzaldehyde, which is further oxidized by aldehyde dehydrogenase to benzoic acid. Benzoic acid is subsequently conjugated with glycine to form hippuric acid, which is then excreted in the urine. This metabolic pathway is a well-established detoxification route for benzyl compounds.

Metabolic_Pathway cluster_0 Ester Hydrolysis cluster_1 Metabolism of Benzyl Alcohol This compound This compound Carboxylesterases Carboxylesterases This compound->Carboxylesterases Benzyl Acetate Benzyl Acetate Benzyl Acetate->Carboxylesterases Benzyl Alcohol Benzyl Alcohol Carboxylesterases->Benzyl Alcohol Hexanoic Acid Hexanoic Acid Carboxylesterases->Hexanoic Acid Acetic Acid Acetic Acid Carboxylesterases->Acetic Acid Benzaldehyde Benzaldehyde Benzyl Alcohol->Benzaldehyde Alcohol Dehydrogenase Benzoic Acid Benzoic Acid Benzaldehyde->Benzoic Acid Aldehyde Dehydrogenase Hippuric Acid (excreted) Hippuric Acid (excreted) Benzoic Acid->Hippuric Acid (excreted) Glycine Conjugation

Fig. 1: Metabolic pathway of this compound and related compounds.

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are fundamental for assessing the cytotoxicity and genotoxicity of chemical compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro toxicological assessment.

Experimental_Workflow cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Exposure cluster_assays Toxicological Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., 96-well plate) incubation_24h 24h Incubation (Cell Adherence) cell_seeding->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_exp Incubate for Exposure Period (e.g., 24, 48, 72h) treatment->incubation_exp cytotoxicity Cytotoxicity Assays (MTT, LDH) incubation_exp->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Ames) incubation_exp->genotoxicity data_acq Data Acquisition (e.g., Plate Reader, Microscopy) cytotoxicity->data_acq genotoxicity->data_acq stat_analysis Statistical Analysis (IC50/EC50 Calculation) data_acq->stat_analysis results Results Interpretation & Reporting stat_analysis->results

Fig. 2: General workflow for in vitro toxicological testing.
Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the formazan, which is soluble in an organic solvent, is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

  • Procedure:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

    • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.

    • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

    • Stop Reaction and Measurement: Add the stop solution and measure the absorbance at 490 nm.

Genotoxicity Assays

1. Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to assess the mutagenic potential of a chemical compound.

  • Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • Preparation: Mix the test compound at various concentrations, the bacterial tester strain, and (if required) the S9 metabolic activation mix.

    • Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

2. Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA damage at the level of individual cells.

  • Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed chromatin loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.

  • Procedure (Alkaline Comet Assay):

    • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

    • Embedding: Mix the cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

    • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

    • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage.

References

Safety Operating Guide

Proper Disposal of Benzyl Hexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of benzyl hexanoate, a common fragrance and flavor ingredient. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.

Key Safety and Physical Properties

Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol [1]
Boiling Point 270.00 °C @ 760.00 mm Hg[2]
Flash Point 221.00 °F (105.00 °C)[2]
CAS Number 6938-45-0[3]
Storage Class 10 - Combustible liquids

Experimental Protocols: Disposal Procedures

The proper disposal of this compound involves a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure appropriate personal protective equipment is worn. This includes:

  • Chemical-impermeable gloves

  • Safety goggles or face shield

  • Laboratory coat

Step 2: Waste Segregation and Collection

  • Uncontaminated this compound: If the this compound is pure and unused, it should be collected in a designated, properly labeled, and sealed container.

  • Contaminated this compound: If the this compound is contaminated with other substances, it must be treated as hazardous waste. Collect it in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware and Materials: Any materials, such as paper towels or pipette tips, that come into contact with this compound should be collected in a designated hazardous waste container.

Step 3: Disposal of Liquid this compound

The primary recommended disposal method for liquid this compound is through a licensed chemical destruction facility.[3] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[3]

Important Considerations:

  • Do NOT discharge to sewer systems. [3] This can have adverse effects on aquatic life and interfere with wastewater treatment processes.

  • Do NOT contaminate water, foodstuffs, feed, or seed during storage or disposal.[3]

Step 4: Disposal of Empty Containers

Empty containers that held this compound must also be handled properly to remove residual chemicals.

  • Triple Rinse: Containers should be triple rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as hazardous waste.

  • Recycling or Reconditioning: After triple rinsing, the container can be offered for recycling or reconditioning.[3]

  • Puncturing: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste assess_contamination Assess Contamination start->assess_contamination uncontaminated Uncontaminated assess_contamination->uncontaminated No contaminated Contaminated assess_contamination->contaminated Yes collect_uncontaminated Collect in Labeled Container uncontaminated->collect_uncontaminated collect_contaminated Collect in Separate Labeled Container contaminated->collect_contaminated disposal_facility Licensed Chemical Destruction Facility (Incineration) collect_uncontaminated->disposal_facility collect_contaminated->disposal_facility end End: Proper Disposal disposal_facility->end

Caption: Logical workflow for this compound disposal.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Personal protective equipment for handling Benzyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound in a laboratory setting. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Chemical Safety Data

The following table summarizes key safety and property information for this compound.

PropertyValueReference
Molecular Formula C₁₃H₁₈O₂[1]
Molecular Weight 206.28 g/mol [1]
CAS Number 6938-45-0[2]
Appearance Colorless liquid (based on general chemical properties)
Odor Fruity, floral (apricot, gardenia, jasmine, pineapple)[2]
GHS Hazard Classification Not classified as hazardous under GHS criteria by a majority of reports. However, it is crucial to handle all chemicals with appropriate caution.[1]
Occupational Exposure Limits (OELs) No specific occupational exposure limits have been established for this compound.[3][4]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.

Standard Laboratory Handling
  • Eye and Face Protection: Chemical safety goggles or glasses are required. A face shield should be worn when there is a risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.[3] Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat must be worn.[3]

  • Respiratory Protection: Not generally required under normal, well-ventilated conditions. If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Situations (e.g., Spills)

In the event of a large spill or release in a poorly ventilated area, a higher level of respiratory protection, such as a self-contained breathing apparatus (SCBA), may be necessary.[6]

Operational Plan for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound.

Pre-Handling Preparations
  • Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]

  • Safety Equipment Check: Verify that safety showers and eyewash stations are accessible and in good working order.[5]

  • Gather Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.

  • Review SDS: Always review the Safety Data Sheet (SDS) for this compound before beginning any new procedure.

Handling Procedure
  • Don PPE: Put on all required personal protective equipment as outlined above.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the creation of aerosols.

  • Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Transfers: Use appropriate tools (e.g., pipettes, graduated cylinders) for transferring the chemical to prevent spills.

  • Immediate Cleanup: Clean up any small drips or spills immediately with an absorbent material.

Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[4]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Disposal Plan for this compound Waste

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Waste Segregation
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Contaminated solid waste (e.g., absorbent pads, gloves, paper towels) should be collected in a separate, clearly labeled solid waste container.

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

Final Disposal
  • Professional Disposal Service: Arrange for the disposal of all this compound waste through a licensed professional waste disposal service.[7]

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[8]

Experimental Workflow and Safety Protocol

Benzyl_Hexanoate_Workflow cluster_safety Safety Oversight start Start: Experiment Planning prep 1. Pre-Handling Preparations - Check Ventilation - Inspect Safety Equipment - Review SDS start->prep end_node End: Documentation handling 2. Handling Procedure - Don PPE - Dispense Chemical - Perform Experiment prep->handling post_handling 3. Post-Handling Procedures - Decontaminate Area - Doff PPE - Store Chemical handling->post_handling ppe_check Wear Appropriate PPE handling->ppe_check spill_kit Spill Kit Accessible handling->spill_kit disposal 4. Waste Disposal - Segregate Waste - Label Containers - Arrange for Pickup post_handling->disposal disposal->end_node

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.